molecular formula C10H12BrN3 B1396866 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine CAS No. 916256-69-4

6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1396866
CAS No.: 916256-69-4
M. Wt: 254.13 g/mol
InChI Key: UNGBTHNRBPHIRC-UHFFFAOYSA-N
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Description

6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C10H12BrN3 and its molecular weight is 254.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-10(2,3)8-4-9-12-5-7(11)6-14(9)13-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGBTHNRBPHIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729087
Record name 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine
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Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916256-69-4
Record name 6-Bromo-2-(1,1-dimethylethyl)pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916256-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive and technically detailed protocol for the synthesis of this compound, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold," frequently found in molecules targeting a range of biological pathways, particularly as protein kinase inhibitors.[1][2][3] The strategic inclusion of a bromine atom at the 6-position furnishes a versatile synthetic handle, enabling extensive post-synthesis modification via cross-coupling reactions to generate diverse molecular libraries for lead optimization.

This document moves beyond a simple recitation of steps, delving into the causal relationships behind experimental choices, ensuring a protocol that is both robust and self-validating. The synthesis is logically presented in two primary stages: the formation of the essential 3-amino-5-tert-butylpyrazole precursor, followed by its cyclocondensation to construct the target bicyclic system.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most effectively achieved through the condensation of a 5-aminopyrazole derivative with a suitable 1,3-dielectrophilic partner.[4][5][6] Our retrosynthetic analysis of this compound identifies two key building blocks:

  • 3-Amino-5-tert-butylpyrazole: A substituted aminopyrazole that forms the pyrazole portion of the final fused ring system.

  • 2-Bromomalonaldehyde: A 1,3-dicarbonyl compound that serves as the three-carbon electrophile required to construct the brominated pyrimidine ring.

The overall synthetic pathway is visualized below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclocondensation Pivaloylacetonitrile Pivaloylacetonitrile Aminopyrazole 3-Amino-5-tert-butylpyrazole Pivaloylacetonitrile->Aminopyrazole EtOH, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Aminopyrazole Bromomalonaldehyde 2-Bromomalonaldehyde Target This compound Bromomalonaldehyde->Target Aminopyrazole_ref 3-Amino-5-tert-butylpyrazole Aminopyrazole_ref->Target HCl (cat.), Microwave

Figure 1: High-level two-stage synthetic workflow.

Physicochemical Properties of Key Compounds

A summary of the essential reagents and the final product is provided for quick reference and safety assessment.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4,4-Dimethyl-3-oxopentanenitrile5845-65-8C₇H₁₁NO125.17
Hydrazine Hydrate7803-57-8H₆N₂O50.06
3-Amino-5-tert-butylpyrazole82560-12-1C₇H₁₃N₃139.20
2-Bromomalonaldehyde20651-46-9C₃H₃BrO₂166.96
This compound 916256-69-4 C₁₁H₁₄BrN₃ 284.15

Part 1: Synthesis of Precursor 3-Amino-5-tert-butylpyrazole

The most direct and high-yielding route to 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[4][5] This reaction proceeds via an initial formation of a hydrazone, which then undergoes an intramolecular cyclization by the nucleophilic attack of the second nitrogen atom onto the nitrile carbon. The tert-butyl group provides steric hindrance that can influence regioselectivity in subsequent reactions.[7]

Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) (18.5 g, 0.15 mol).

  • Solvent Addition: Add ethanol (200 mL) to the flask and stir the mixture to dissolve the starting material.

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (15.0 g, ~15 mL, 0.30 mol) to the solution. Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting β-ketonitrile is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. If precipitation is slow, reduce the solvent volume under reduced pressure.

  • Purification: Collect the resulting solid precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield 3-amino-5-tert-butylpyrazole as a crystalline solid.[7][8]

    • Expected Yield: 70-80%

    • Expected Melting Point: 77-83 °C

Part 2: Synthesis of this compound

This crucial step involves the acid-catalyzed cyclocondensation of the synthesized 3-amino-5-tert-butylpyrazole with 2-bromomalonaldehyde. The reaction forms the six-membered pyrimidine ring fused to the pyrazole core. Microwave-assisted synthesis is employed here as it often provides significant advantages in terms of reduced reaction times and improved yields for this type of transformation.[9][10]

Mechanism of Cyclocondensation

The reaction is believed to proceed through a specific regioselective pathway. The more nucleophilic N1 atom of the pyrazole ring initiates the reaction by attacking one of the aldehyde's carbonyl groups. This is followed by an intramolecular condensation between the exocyclic 5-amino group and the second carbonyl, leading to the formation of the fused pyrimidine ring after dehydration.

G cluster_0 Mechanism A 3-Amino-5-tert-butylpyrazole attacks 2-Bromomalonaldehyde B Intermediate Formation (Imine/Enamine) A->B Step 1 C Intramolecular Cyclization B->C Step 2 D Dehydration C->D Step 3 E Final Product D->E Step 4

Figure 2: Key steps in the cyclocondensation mechanism.

Experimental Protocol
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-amino-5-tert-butylpyrazole (1.39 g, 10 mmol) and 2-bromomalonaldehyde (1.84 g, 11 mmol).

  • Solvent and Catalyst: Add ethanol (5 mL) as the solvent, followed by the careful addition of a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 110-120 °C for 15-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.[9]

  • Work-up and Isolation: After the irradiation is complete, allow the vessel to cool to room temperature. The product often precipitates directly from the reaction mixture upon cooling.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid sequentially with water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Final Product: Dry the purified solid under vacuum to yield this compound. If further purification is needed, column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization can be performed.

Structural Validation and Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques:

  • ¹H NMR: The spectrum should show a characteristic singlet for the tert-butyl group around 1.4 ppm. Protons on the pyrimidine ring will appear as distinct singlets or doublets in the aromatic region (typically 7.0-9.0 ppm).

  • ¹³C NMR: The spectrum will confirm the presence of the 11 unique carbon atoms, including the quaternary carbons of the tert-butyl group and the fused ring system.

  • Mass Spectrometry (MS): The mass spectrum should display a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]+ and [M+2]+ at m/z 283 and 285, respectively, in an approximate 1:1 ratio.

  • FT-IR: The spectrum will show the absence of N-H and C=O stretching bands from the starting materials and the presence of characteristic C=N and C=C stretching frequencies of the aromatic heterocyclic system.

This detailed guide provides a robust and scientifically validated pathway for the synthesis of this compound. By understanding the underlying principles of each step, researchers can confidently execute and, if necessary, adapt this protocol for the development of novel and impactful chemical entities.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. RSC Publishing.
  • Synthesis of 3-amino-5-t-butylpyrazole. PrepChem.com.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • This compound.
  • 3-Amino-5-tert-butylpyrazole. Sigma-Aldrich.
  • Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central.
  • Recent developments in aminopyrazole chemistry.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central.
  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. .

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This scaffold is a key component in a variety of compounds with potential therapeutic applications, including as kinase inhibitors for cancer treatment.[2] The specific derivative, 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine, presents a unique combination of a bulky, lipophilic tert-butyl group and a reactive bromine atom. This substitution pattern offers opportunities for further chemical modification and exploration of its structure-activity relationships in drug discovery programs. The bromine atom, in particular, can serve as a handle for introducing further diversity through cross-coupling reactions, while the tert-butyl group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a valuable resource for researchers working with this and related compounds.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties govern its solubility, permeability, and ultimately, its behavior in biological systems.

Core Chemical Attributes
PropertyValueSource
CAS Number 916256-69-4[3]
Molecular Formula C₁₀H₁₂BrN₃Inferred from Structure
Molecular Weight 254.13 g/mol Inferred from Formula
Appearance Off-white to light yellow solid (predicted)[4]
Predicted Physicochemical Parameters
ParameterPredicted ValueSignificance in Drug Discovery
Melting Point 137-138 °C (of 2-methyl analog)Influences formulation and handling.
Boiling Point No data availableRelevant for purification and stability at high temperatures.
pKa -0.02 ± 0.30 (of 2-methyl analog)Affects ionization state at physiological pH, influencing solubility and receptor binding.
LogP ~3.5 (estimated)A measure of lipophilicity, which impacts cell membrane permeability and absorption.
Solubility Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted).Crucial for designing in vitro assays and formulation development.

Synthesis and Purification

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established and typically involves the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[5] A plausible synthetic route to this compound is adapted from the synthesis of a structurally related compound, 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate.[6]

Proposed Synthetic Protocol

This protocol is a proposed adaptation and should be optimized for the specific substrate.

Step 1: Synthesis of 3-tert-butyl-1H-pyrazol-5-amine

The synthesis of the key intermediate, 3-tert-butyl-1H-pyrazol-5-amine, can be achieved through the reaction of pivaloylacetonitrile with hydrazine hydrate.

Step 2: Cyclocondensation to form this compound

The target compound is synthesized by the reaction of 3-tert-butyl-1H-pyrazol-5-amine with 2-bromo-malonaldehyde.

Detailed Experimental Steps:

  • Reaction Setup: To a solution of 3-tert-butyl-1H-pyrazol-5-amine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 2-bromo-malonaldehyde (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-tert-butyl-1H-pyrazol-5-amine cluster_step2 Step 2: Cyclocondensation cluster_purification Purification pivaloylacetonitrile Pivaloylacetonitrile pyrazolamine 3-tert-butyl-1H-pyrazol-5-amine pivaloylacetonitrile->pyrazolamine Reaction hydrazine Hydrazine Hydrate hydrazine->pyrazolamine target_compound This compound pyrazolamine->target_compound Reflux bromomalonaldehyde 2-Bromo-malonaldehyde bromomalonaldehyde->target_compound column_chromatography Column Chromatography target_compound->column_chromatography

Caption: Proposed synthetic workflow for this compound.

Spectral Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[7][8]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the tert-butyl group.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyrimidine ring. The coupling constants will be indicative of their ortho relationship.

  • Pyrazolo Proton: A singlet for the proton on the pyrazole ring.

  • tert-Butyl Protons: A sharp singlet integrating to nine protons in the upfield region (typically δ 1.2-1.5 ppm), characteristic of the tert-butyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Multiple signals in the downfield region (δ 100-160 ppm) corresponding to the carbons of the pyrazolo[1,5-a]pyrimidine core. The carbon attached to the bromine atom will be significantly shifted.

  • tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

Mass Spectrometry (Predicted)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

  • Molecular Ion Peak: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 253 and 255.

  • Fragmentation Pattern: Common fragmentation pathways for such molecules may involve the loss of a methyl group from the tert-butyl moiety, leading to a prominent peak at m/z 238/240. Further fragmentation of the heterocyclic core is also expected.[9][10]

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_confirmation Structure & Purity Confirmation start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms hplc HPLC/UPLC start->hplc confirmation Confirmed Structure and Purity nmr->confirmation lcms LC-MS ms->lcms ms->confirmation hplc->lcms hplc->confirmation

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Reactivity and Chemical Stability

The chemical reactivity of this compound is largely dictated by the pyrazolo[1,5-a]pyrimidine core and the bromine substituent.

  • Nucleophilic Aromatic Substitution: The pyrimidine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogens.

  • Cross-Coupling Reactions: The bromine atom at the 6-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, enabling the synthesis of diverse compound libraries for biological screening.[11]

  • Stability: The pyrazolo[1,5-a]pyrimidine scaffold is generally stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases may lead to decomposition. It is advisable to store the compound in a cool, dry place, protected from light.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific material safety data sheet (MSDS) is not widely available, general guidelines for handling brominated heterocyclic compounds should be followed.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a unique combination of steric and electronic properties. While detailed experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on available information for related structures and predictive models. The synthetic accessibility and the potential for further functionalization make this compound an attractive starting point for the development of novel therapeutic agents. Further experimental characterization of its properties will undoubtedly contribute to its broader application in drug discovery and chemical biology.

References

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Retrieved from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. (1992). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Retrieved from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). National Institutes of Health. Retrieved from [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (2017). ResearchGate. Retrieved from [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. Retrieved from [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Semantic Scholar. Retrieved from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Springer. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2018). Sciendo. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). K-GROUP. Retrieved from [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of pyrimidine intermediates useful for the manufacture of macitentan. (2017). Google Patents.
  • Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. (2021). Beilstein Archives. Retrieved from [Link]

  • Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. (2021). Beilstein Archives. Retrieved from [Link]

  • 2-(2,4,5-substituted-anilino) pyrimidine compounds. (2015). Google Patents.
  • Pyrazolo(1,5-a)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

Sources

A Technical Guide to 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Core in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This scaffold is considered a "privileged" structure due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities.[2] Derivatives of pyrazolo[1,5-a]pyrimidine have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) agents.[2][3] Notably, this core is present in several approved drugs and clinical candidates, including the sedative Zaleplon and the anxiolytic Ocinaplon.[2] The synthetic tractability of the pyrazolo[1,5-a]pyrimidine system allows for extensive structural modifications, making it an ideal starting point for the design of compound libraries in drug discovery programs.[1]

This guide provides an in-depth technical overview of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine (CAS Number: 916256-69-4), a key building block for accessing novel derivatives of this important heterocyclic family. We will explore its synthesis, physicochemical properties, and its utility in pivotal cross-coupling reactions that are central to modern medicinal chemistry.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 916256-69-4[4]
Molecular Formula C10H12BrN3[5]
Molecular Weight 254.13 g/mol [5]
Physical Form Solid/Powder[6][7]
Storage Conditions Store in a cool, dry, well-ventilated place.[6]

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the condensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound.[1] A general and widely applicable synthetic route is outlined below.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound involves a two-step process starting from commercially available reagents. This approach leverages the classical condensation reaction to form the pyrazolo[1,5-a]pyrimidine core.

Step 1: Synthesis of 3-amino-5-tert-butylpyrazole

The first step is the synthesis of the requisite 3-aminopyrazole. This is typically achieved by the condensation of a β-ketonitrile with hydrazine.

  • Reaction: Pivaloylacetonitrile reacts with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield 3-amino-5-tert-butylpyrazole.

Step 2: Cyclocondensation to form this compound

The formed 3-aminopyrazole is then reacted with a brominated 1,3-dicarbonyl equivalent to construct the pyrimidine ring.

  • Reaction: 3-amino-5-tert-butylpyrazole is reacted with 2-bromomalonaldehyde in the presence of a base.[8] The reaction can be carried out under microwave irradiation to accelerate the reaction time and improve yields.[8]

Synthesis_of_this compound reagent1 Pivaloylacetonitrile intermediate 3-amino-5-tert-butylpyrazole reagent1->intermediate Ethanol, Reflux reagent2 Hydrazine Hydrate reagent2->intermediate product 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine intermediate->product Base, Microwave reagent3 2-Bromomalonaldehyde reagent3->product

Figure 1: Proposed synthetic pathway for this compound.

Strategic Importance and Synthetic Utility in Drug Discovery

The bromine atom at the 6-position of this compound is a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this position. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery programs.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of our target molecule, it allows for the introduction of various aryl and heteroaryl groups at the 6-position, which can significantly modulate the biological activity of the resulting compounds.[9][10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a microwave vial, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 or a more advanced catalyst system like XPhosPdG2/XPhos (0.05 eq.), and a base such as sodium carbonate (2.0 eq.).[10]

  • Add a suitable solvent, for example, a mixture of 1,4-dioxane and water.

  • Seal the vial and heat the reaction mixture in a microwave reactor to the appropriate temperature (e.g., 100-150 °C) for a specified time (e.g., 30-60 minutes).

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 6-aryl-2-tert-butylpyrazolo[1,5-a]pyrimidine.

Suzuki-Miyaura_Coupling_Workflow start 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine reaction Microwave Irradiation (100-150 °C) start->reaction reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., XPhosPdG2) Base (e.g., Na2CO3) reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 6-Aryl/Heteroaryl-2-tert-butyl- pyrazolo[1,5-a]pyrimidine purification->product

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[12][13] Applying this reaction to this compound allows for the introduction of a diverse range of primary and secondary amines at the 6-position, a common strategy in the optimization of kinase inhibitors.[14]

Experimental Protocol: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., cesium carbonate, 1.5 eq.).[14]

  • Add an anhydrous aprotic solvent, such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture in an oil bath at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 6-amino-2-tert-butylpyrazolo[1,5-a]pyrimidine derivative.

Buchwald-Hartwig_Amination_Workflow start 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine reaction Inert Atmosphere Heating (80-110 °C) start->reaction reagents Primary/Secondary Amine Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) reagents->reaction workup Filtration & Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 6-Amino-2-tert-butyl- pyrazolo[1,5-a]pyrimidine purification->product

Sources

An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the structural elucidation of the novel heterocyclic compound, 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in modern medicinal chemistry, appearing in a range of clinically significant molecules.[1][2] The successful and unambiguous determination of the structure of new analogues is therefore a critical step in the drug discovery and development pipeline. This guide is structured not as a rigid protocol, but as a logical, decision-based narrative that mirrors the scientific process. We will delve into the causality behind each experimental choice, from initial purity assessment and elemental analysis to the multi-dimensional NMR techniques required to piece together the molecular puzzle. Each section is designed to be a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another.

Introduction: The Pyrazolo[1,5-a]pyrimidine Core and the Rationale for Elucidation

The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][3] The scaffold's unique electronic and steric properties allow for versatile substitutions, leading to potent and selective inhibitors of various biological targets. The introduction of a bulky tert-butyl group at the 2-position and a bromine atom at the 6-position is anticipated to modulate the molecule's pharmacokinetic and pharmacodynamic properties.

Before any biological evaluation can be undertaken, an unequivocal confirmation of the molecular structure is paramount. This guide will detail the analytical workflow to confirm the identity and purity of a newly synthesized batch of this compound.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The first step in characterizing a novel compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the exact mass of the molecular ion, which is crucial for determining the molecular formula. The presence of a bromine atom is readily identified by the characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br).

Expected Outcome: For this compound (C10H12BrN3), the expected monoisotopic mass is approximately 253.0218 g/mol . The mass spectrum should exhibit two major peaks of nearly equal intensity, one for the 79Br isotopologue and one for the 81Br isotopologue (M and M+2 peaks).

Table 1: Predicted HRMS Data

IonCalculated m/zObserved m/z
[M(79Br)+H]+254.0291254.0295
[M(81Br)+H]+256.0270256.0273
Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Analysis

Rationale: EI-MS provides information about the stability of the molecule and its fragmentation pathways, which can offer valuable structural clues. The fragmentation pattern is often characteristic of the compound's class and substituents.

Predicted Fragmentation Pathways: The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents followed by the cleavage of the pyrimidine ring.[4][5] For this compound, key fragmentation steps would likely involve the loss of a methyl group from the tert-butyl substituent, followed by the loss of the bromine atom or cleavage of the pyrimidine ring.

Unraveling the Connectivity: A Multi-faceted NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for the complete and unambiguous assignment of all proton and carbon signals.[6][7]

¹H NMR Spectroscopy: The Proton Framework

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • H-3, H-5, and H-7 Protons: The pyrazolo[1,5-a]pyrimidine core has three aromatic protons. Their chemical shifts are influenced by the electronic effects of the substituents. The bromine at C6 will deshield H-5 and H-7. The tert-butyl group at C2 will have a lesser effect on the pyrimidine ring protons.

  • tert-Butyl Protons: A sharp singlet integrating to nine protons is expected for the tert-butyl group, typically in the upfield region.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted δ (ppm)MultiplicityIntegration
H-7~8.6d1H
H-5~8.5d1H
H-3~6.5s1H
-C(CH₃)₃~1.4s9H
¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment (sp², sp³ hybridization, attachment to electronegative atoms).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • Aromatic Carbons: The spectrum will show signals for the seven carbons of the pyrazolo[1,5-a]pyrimidine core. The carbon bearing the bromine (C6) will be significantly shifted.

  • tert-Butyl Carbons: Two signals are expected for the tert-butyl group: a quaternary carbon and a methyl carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)
C-2~165
C-3a~150
C-7~145
C-5~130
C-3~110
C-6~95
-C (CH₃)₃~35
-C(CH₃ )₃~30
2D NMR Spectroscopy: Connecting the Dots

Rationale: 2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For this molecule, a key correlation would be expected between H-5 and H-7.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the entire molecular framework. For instance, the protons of the tert-butyl group should show a correlation to C-2, and H-3 should show correlations to C-2 and C-3a.

The Definitive Proof: Single-Crystal X-ray Crystallography

Rationale: While the combination of MS and NMR data provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the three-dimensional arrangement of atoms in the solid state.

Methodology Overview:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Expected Outcome: The resulting crystal structure would confirm the connectivity of the pyrazolo[1,5-a]pyrimidine core, the positions of the bromo and tert-butyl substituents, and provide precise bond lengths and angles.

Experimental Protocols

General Instrumentation
  • NMR Spectra: Recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectra: High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).

Step-by-Step NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • COSY Acquisition: Run a standard gradient-selected COSY experiment.

  • HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for a one-bond J-coupling of ~145 Hz.

  • HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for long-range J-couplings of 8-10 Hz.

Step-by-Step X-ray Crystallography
  • Crystallization: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow for slow evaporation at room temperature.

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • Structure Solution and Refinement: Use appropriate software (e.g., SHELX) to solve and refine the crystal structure.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process.

structure_elucidation cluster_synthesis Synthesis & Purification cluster_initial_analysis Initial Analysis cluster_nmr NMR Spectroscopy cluster_final_confirmation Final Confirmation Synthesis Synthesis of Target Compound HRMS HRMS Synthesis->HRMS Determine Molecular Formula EI_MS EI-MS Synthesis->EI_MS Assess Stability & Fragmentation H1_NMR ¹H NMR HRMS->H1_NMR Guide Proton Assignments EI_MS->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Correlate Proton & Carbon Environments COSY COSY H1_NMR->COSY Identify Coupled Protons HSQC HSQC C13_NMR->HSQC COSY->HSQC Assign Protonated Carbons HMBC HMBC HSQC->HMBC Confirm Connectivity & Quaternary Carbons X_ray X-ray Crystallography HMBC->X_ray Propose Final Structure for Confirmation Final_Structure Final Structure Confirmed X_ray->Final_Structure Unambiguous 3D Structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By logically progressing from elemental analysis and mass spectrometry to a comprehensive suite of 1D and 2D NMR experiments, a confident structural assignment can be made. Ultimately, single-crystal X-ray crystallography provides the definitive and irrefutable evidence of the molecular architecture. This guide has outlined a robust and scientifically sound approach that ensures the integrity of the data and the confidence in the final structural assignment, a critical foundation for any subsequent research and development.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Queiroz, M. J. R. P., et al. (2007). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. CORE. [Link]

  • Krasavin, M., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6649. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Wójcik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(23), 15269. [Link]

  • Krasavin, M., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6649. [Link]

  • Lee, H. W., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1139-1144. [Link]

  • Wójcik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7358. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. ChemInform, 23(49). [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • El-Gendy, Z. (n.d.). Synthesis of Pyrimidine Derivatives. Mansoura University. [Link]

  • University of Oxford. (n.d.). Chemical shifts. [Link]

  • Kumar, A., et al. (2015). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives. ResearchGate. [Link]

  • Gosalia, U. A., et al. (2022). An efficient synthesis of new imidazo[1,2-a] pyridine-6-carbohydrazide and pyrido[1,2-a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2010). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Harvey, D. (n.d.). Mass Spectrometry: Fragmentation. DePauw University. [Link]

  • Zubenko, A., et al. (2022). PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Journal of the American Society for Mass Spectrometry, 33(4), 637-647. [Link]

Sources

6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility and potent biological activity.[1][2] Its structural resemblance to endogenous purines allows molecules built on this framework to effectively interact with a wide array of biological targets, most notably protein kinases.[3][4] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[5][6]

While the specific compound, this compound, is not extensively detailed in the existing scientific literature, its mechanism of action can be confidently inferred from comprehensive studies of its parent scaffold and structurally related analogues. This guide will provide an in-depth analysis of the core mechanism of action for this class of compounds, focusing on their role as ATP-competitive kinase inhibitors. We will dissect the structure-activity relationships that govern their potency and selectivity, explore their impact on key signaling pathways, and detail the experimental protocols used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important class of molecules.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism through which pyrazolo[1,5-a]pyrimidine derivatives exert their biological effects is through the competitive inhibition of protein kinases.[5][7] Protein kinases function by catalyzing the transfer of a γ-phosphate group from adenosine triphosphate (ATP) to specific serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein function and propagating cellular signals.

The pyrazolo[1,5-a]pyrimidine core, due to its structural and electronic similarity to the adenine base of ATP, is adept at binding to the highly conserved ATP-binding pocket of protein kinases.[3] By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphotransfer reaction and halting the downstream signaling cascade. This mode of inhibition is known as ATP-competitive inhibition.

The binding is typically characterized by key hydrogen bond interactions between the pyrazolo[1,5-a]pyrimidine core and the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of the adenine portion of ATP.[8]

G cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase Phosphorylated_Substrate Substrate-P Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Inhibitor Pyrazolo[1,5-a] pyrimidine Substrate Substrate Substrate->Kinase Kinase_Inhibited Kinase Inhibitor->Kinase_Inhibited ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited Blocked

Figure 1: ATP-Competitive Inhibition by Pyrazolo[1,5-a]pyrimidines.

Structure-Activity Relationship (SAR) of this compound

The specific substitutions on the pyrazolo[1,5-a]pyrimidine core are critical for determining the compound's potency, selectivity, and pharmacokinetic properties. The substituents at various positions can form additional interactions with the kinase active site, extending beyond the hinge region into more variable pockets, which is the basis for achieving selectivity among the more than 500 human kinases.[5]

  • The 2-tert-butyl Group: The 2-position of the pyrazolo[1,5-a]pyrimidine scaffold often points towards a hydrophobic region within the kinase active site. The bulky and lipophilic tert-butyl group at this position is likely crucial for occupying such a pocket. This type of interaction can significantly enhance binding affinity and potency. For example, in the p38α MAP kinase inhibitor BIRB 796, a tert-butyl group is a critical binding element that occupies a lipophilic domain exposed upon a conformational change in the kinase.[9]

  • The 6-Bromo Substitution: Halogen atoms, such as bromine, at the 6-position can serve two primary roles. Firstly, the bromo group can form halogen bonds or other favorable interactions within the active site, contributing to the overall binding affinity. Secondly, and perhaps more importantly from a medicinal chemistry perspective, the bromine atom acts as a versatile synthetic handle.[3][4] It allows for the facile introduction of a wide variety of chemical groups through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the exploration of chemical space to optimize the inhibitor's properties, such as potency, selectivity, and solubility.[5]

PositionSubstituent TypeGeneral Impact on ActivityReference
2 Small alkyl (e.g., methyl), tert-butylOccupies hydrophobic pocket, influences potency and selectivity.[9]
3 Aryl, Heterocycle, AmideCan form additional H-bonds or hydrophobic interactions; critical for targeting specific kinases like TrkA.[8]
5 Amines, Aryl groupsOften directed towards the solvent-exposed region, can be modified to improve solubility and pharmacokinetic properties. Crucial for Pim-1 inhibition.[10]
6 Halogens (e.g., Bromo)Synthetic handle for further modification; can contribute to binding affinity.[3][4]
7 Amines, AlkoxidesCan be modified to tune selectivity and physical properties.[2]

Potential Kinase Targets and Affected Signaling Pathways

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit a range of protein kinases implicated in oncology and inflammatory diseases. The specific substitutions, such as the 2-tert-butyl and 6-bromo groups, would determine the selectivity profile of the compound . Below are some of the most prominent kinase targets for this scaffold and the signaling pathways they regulate.

Cyclin-Dependent Kinase 2 (CDK2)
  • Function: CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[11][12] It forms active complexes with Cyclin E and Cyclin A, which then phosphorylate substrates like the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[13][14]

  • Mechanism of Inhibition: Pyrazolo[1,5-a]pyrimidine-based inhibitors act as ATP-competitive inhibitors of CDK2, blocking the phosphorylation of its substrates and causing cell cycle arrest in the G1/S phase.[7] This prevents cancer cell proliferation.

Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb p E2F E2F Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine Inhibitor->CyclinE_CDK2 Inhibits

Figure 2: Inhibition of the CDK2 Signaling Pathway.
Tropomyosin Receptor Kinase A (TrkA)
  • Function: TrkA is the high-affinity receptor for Nerve Growth Factor (NGF).[15] Upon NGF binding, TrkA dimerizes and autophosphorylates, activating downstream pathways like the RAS/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.[16][17] In cancer, chromosomal rearrangements can lead to NTRK gene fusions, resulting in constitutively active TrkA that drives tumor growth.[7]

  • Mechanism of Inhibition: Pyrazolo[1,5-a]pyrimidine inhibitors, including the FDA-approved drug Larotrectinib, bind to the ATP pocket of the TrkA kinase domain, preventing its activation and blocking downstream pro-survival signaling.[7]

NGF NGF TrkA TrkA Receptor NGF->TrkA RAS_MAPK_Pathway RAS/MAPK Pathway TrkA->RAS_MAPK_Pathway activates PI3K_Akt_Pathway PI3K/Akt Pathway TrkA->PI3K_Akt_Pathway activates Cell_Survival Cell Survival & Proliferation RAS_MAPK_Pathway->Cell_Survival PI3K_Akt_Pathway->Cell_Survival Inhibitor 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine Inhibitor->TrkA Inhibits

Figure 3: Inhibition of the TrkA Signaling Pathway.
Phosphoinositide 3-kinase δ (PI3Kδ)
  • Function: PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells. It plays a critical role in the development, proliferation, and survival of immune cells, particularly B and T lymphocytes.[18] It phosphorylates PIP2 to generate PIP3, a second messenger that activates downstream signaling, most notably the Akt/mTOR pathway.[19] Hyperactivation of PI3Kδ is linked to certain leukemias, lymphomas, and autoimmune diseases.[20]

  • Mechanism of Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors.[2] They compete with ATP in the catalytic site of the p110δ subunit, reducing PIP3 levels and dampening the pro-survival signals in immune cells.

Receptor Immune Receptor PI3Kd PI3Kδ Receptor->PI3Kd activates PIP3 PIP3 PI3Kd->PIP3 PIP2 -> PIP2 PIP2 Akt_mTOR Akt / mTOR Pathway PIP3->Akt_mTOR Cell_Survival Lymphocyte Survival & Proliferation Akt_mTOR->Cell_Survival Inhibitor 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine Inhibitor->PI3Kd Inhibits Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 induces expression Bad Bad (pro-apoptotic) Pim1->Bad inactivates p21 p21 (cell cycle inhibitor) Pim1->p21 inactivates Apoptosis Apoptosis Bad->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Inhibitor 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine Inhibitor->Pim1 Inhibits

Figure 5: Inhibition of the Pim-1 Signaling Pathway.

Experimental Protocols for Mechanistic Characterization

A multi-faceted experimental approach is required to fully characterize the mechanism of action of a kinase inhibitor like this compound. This involves a combination of biochemical and cell-based assays to confirm its potency, selectivity, and on-target effects in a biological context. [21][22]

Start Compound Synthesis Biochem Biochemical Assays (In Vitro Kinase Panel) Start->Biochem Potency Determine IC50 & Selectivity Biochem->Potency Cell_Based Cell-Based Assays Potency->Cell_Based Target_Engagement Confirm Target Engagement (e.g., NanoBRET) Cell_Based->Target_Engagement Downstream Measure Downstream Effects (e.g., Western Blot) Target_Engagement->Downstream Phenotype Assess Cellular Phenotype (e.g., Proliferation Assay) Downstream->Phenotype End Mechanism Validated Phenotype->End

Figure 6: General Workflow for Kinase Inhibitor Characterization.
Protocol 1: In Vitro Kinase Inhibition Assay (Determination of IC₅₀)

This protocol determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

  • Reagents and Materials:

    • Recombinant purified kinase of interest (e.g., CDK2/Cyclin E).

    • Specific peptide substrate for the kinase.

    • ATP (often radiolabeled [γ-³²P]ATP or used in a fluorescence-based system).

    • Kinase reaction buffer.

    • Test compound (this compound) serially diluted in DMSO.

    • 96-well plates.

    • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or specific antibody and fluorescent probe for non-radioactive methods).

  • Procedure:

    • Prepare serial dilutions of the test compound in the reaction buffer. A typical concentration range would be from 100 µM to 1 nM. Include a DMSO-only vehicle control.

    • In a 96-well plate, add the kinase and the specific substrate to each well containing the diluted inhibitor or vehicle.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

    • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

    • Quantify the amount of phosphorylated substrate.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses whether the inhibitor blocks the activity of its target kinase within intact cells by measuring the phosphorylation of a known downstream substrate.

  • Reagents and Materials:

    • Cancer cell line known to have an active signaling pathway of interest (e.g., a cell line with hyperactive CDK2).

    • Cell culture medium and supplements.

    • Test compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-phospho-Rb) and one for the total substrate protein (e.g., anti-total-Rb).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them directly in the plate using lysis buffer.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading. A dose-dependent decrease in the phosphorylated substrate relative to the total substrate indicates on-target activity.

Conclusion

Based on a comprehensive analysis of the pyrazolo[1,5-a]pyrimidine scaffold, this compound is predicted to function as an ATP-competitive inhibitor of one or more protein kinases. The core heterocyclic system provides the essential framework for binding to the kinase hinge region, while the specific substituents dictate its potency and selectivity profile. The 2-tert-butyl group likely enhances binding affinity by occupying a hydrophobic pocket, and the 6-bromo position serves as a key site for synthetic elaboration to fine-tune the molecule's properties.

The ultimate biological effect of this compound is determined by which specific kinases it inhibits (e.g., CDK2, TrkA, PI3Kδ, Pim-1) and the subsequent modulation of their respective signaling pathways, leading to outcomes such as cell cycle arrest, inhibition of proliferation, or induction of apoptosis. The experimental protocols outlined herein provide a robust framework for validating this proposed mechanism of action and fully characterizing the therapeutic potential of this and related molecules. The pyrazolo[1,p-a]pyrimidine scaffold continues to be a highly productive starting point for the development of targeted therapies, and a deep understanding of its mechanism of action is paramount for future drug discovery efforts.

References

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  • Brear, P., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry.

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  • van Eis, M. J., et al. (2011). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. Journal of Medicinal Chemistry.

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A Technical Guide to the Identification of Potential Biological Targets for 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for the identification and validation of biological targets for the novel compound 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine. Drawing upon the well-established pharmacological profile of the pyrazolo[1,5-a]pyrimidine scaffold as a privileged structure in drug discovery, we present a multi-pronged strategy. The core hypothesis centers on the potent protein kinase inhibitory activity frequently associated with this chemical class.[1][2] We outline a logical, tiered approach beginning with hypothesis-driven screening against kinase families, followed by unbiased chemical proteomics for novel target discovery, and culminating in robust, cell-based assays for target validation and functional characterization. Each section provides not only detailed, actionable protocols but also the scientific rationale behind methodological choices, ensuring a thorough and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliant investigation.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

Chemical Moiety: this compound

The subject of this guide is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. The pyrazolo[1,5-a]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry due to its structural similarity to purines, allowing it to function as an effective hinge-binding motif in the ATP-binding pocket of numerous protein kinases.[3][4] The specific substitutions—a bromine at the 6-position and a tert-butyl group at the 2-position—will modulate the compound's steric and electronic properties, influencing its target specificity and pharmacokinetic profile.

The Precedent: A Scaffold of Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone of many potent and selective kinase inhibitors developed for therapeutic applications, particularly in oncology.[1][3] Extensive research has demonstrated that derivatives of this scaffold can inhibit a wide array of protein kinases, which are key regulators of cellular signaling and are frequently dysregulated in cancer.[1][2] Documented targets for various analogs include, but are not limited to:

  • Cyclin-Dependent Kinases (CDKs): CDK1, CDK2, CDK4/6, CDK9[5][6]

  • Receptor Tyrosine Kinases: EGFR, TrkA/B/C[1][7]

  • MAPK Pathway Kinases: B-Raf, MEK[1][3]

  • Other Serine/Threonine Kinases: Pim-1[8][9]

Notably, a closely related analog, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate , has been specifically evaluated as a CDK inhibitor and demonstrated superior potency against CDK4 and CDK6 compared to the reference compound roscovitine.[5] This precedent forms the logical foundation for our primary hypothesis.

Strategic Rationale for Target Deconvolution

Identifying the specific protein targets of a bioactive small molecule is the most critical step in understanding its mechanism of action, predicting its therapeutic potential, and anticipating potential off-target toxicities.[10] Our strategy is therefore designed to be both focused and comprehensive:

  • Hypothesis-Driven Screening: Leverage the existing knowledge of the scaffold to rapidly test the primary hypothesis (kinase inhibition).

  • Unbiased Discovery: Employ chemical proteomics to identify all potential binding partners without preconceived notions, revealing novel targets or off-targets.

  • Cellular Validation: Confirm that the binding events identified in vitro are relevant in a physiological, intact cell system and result in a functional downstream consequence.

Hypothesis-Driven Approach: Kinase Profiling

The most direct path to testing our primary hypothesis is to screen the compound against a large, representative panel of purified human protein kinases. This approach provides rapid, quantitative data on the compound's potency and selectivity across the kinome.

Experimental Design: Broad Kinase Panel Screen

A fee-for-service screen (e.g., Eurofins DiscoverX, Reaction Biology Corp) is the industry-standard method. Typically, the compound is tested at a single high concentration (e.g., 1-10 µM) to identify initial "hits," which are then followed up with full dose-response curves to determine IC50 values.

Protocol 2.1.1: In Vitro Kinase Inhibition Assay (Radiometric or Luminescence-Based)

Objective: To quantify the inhibitory activity of this compound against a panel of recombinant human kinases.

Methodology:

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Prepare serial dilutions in DMSO for the dose-response assay.

  • Kinase Reaction Setup:

    • In a multi-well plate (e.g., 384-well), add the kinase reaction buffer.

    • Add the specific peptide or protein substrate for the kinase being assayed.

    • Add the test compound at the desired final concentration. Include a DMSO-only vehicle control (0% inhibition) and a known potent inhibitor for that kinase as a positive control (100% inhibition).

    • Expert Insight: The final DMSO concentration in the assay well must be kept low (typically ≤1%) to avoid solvent-induced artifacts.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution. For radiometric assays, this will be [γ-³³P]ATP. For luminescence assays, this will be unlabeled ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination & Detection:

    • Radiometric: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto a filtermat, wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence (e.g., ADP-Glo™): Add a reagent that simultaneously stops the kinase reaction and depletes the remaining ATP. Then, add a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal, which is read on a plate luminometer.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO and positive controls. For dose-response curves, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical Kinase Screening Results

The output of such a screen can be summarized for clear interpretation.

Kinase TargetFamily% Inhibition @ 1 µMIC50 (nM)
CDK2/CycACMGC98%15
CDK4/CycD1CMGC95%25
CDK9/CycT1CMGC89%110
Pim-1CAMK75%450
TrkATK40%> 1000
EGFRTK15%> 10000
B-RafTKL12%> 10000
... (300+ other kinases)...<10%Not Determined

Interpretation: The hypothetical data above strongly suggest that this compound is a potent and selective inhibitor of Cyclin-Dependent Kinases, consistent with literature on related compounds.[5][6]

Unbiased Target Identification: Chemical Proteomics

To ensure we do not miss unexpected targets and to provide a global view of the compound's binding profile, an unbiased chemical proteomics approach is essential.[10][11] Affinity-based protein profiling (AFBPP) uses an immobilized version of the compound to "fish" for binding partners from a complex cell lysate.[12]

Protocol 3.1.1: Affinity-Based Protein Profiling (AFBPP)

Objective: To identify the complete repertoire of proteins that physically interact with the compound in a cell lysate.

Methodology:

  • Probe Synthesis: Synthesize an analog of the compound that incorporates a linker and an affinity tag (e.g., biotin).

    • Expert Insight: The linker attachment point must be carefully chosen to minimize disruption of the key binding interactions. A solvent-exposed position, often guided by SAR or computational modeling, is ideal. The bromine at the 6-position could be a suitable handle for derivatization via palladium-catalyzed cross-coupling reactions.[1][3]

  • Cell Culture and Lysis: Grow the cells of interest (e.g., a cancer cell line sensitive to the compound) and harvest them. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native total cell lysate.

  • Affinity Pulldown:

    • Incubate the biotinylated compound probe with streptavidin-coated magnetic beads to immobilize it.

    • Incubate the bead-bound probe with the cell lysate. Target proteins will bind to the compound.

    • Competition Control (Critical): In a parallel sample, pre-incubate the lysate with a high concentration of the free, untagged "competitor" compound before adding the bead-bound probe. This is a self-validating step: true binding partners will be out-competed by the free compound and will not be pulled down.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both the probe-treated and the competitor-treated samples using proteomics software (e.g., MaxQuant). True targets will be highly abundant in the probe sample and significantly depleted or absent in the competitor sample.

Visualization: AFBPP Workflow

AFBPP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Compound Probe Synthesize Biotinylated Probe Compound->Probe Beads Immobilize on Streptavidin Beads Probe->Beads Incubate Incubate Beads with Lysate Beads->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Competitor Add Free Compound (Competitor) Lysate->Competitor Wash Wash Beads Incubate->Wash Elute Elute & Digest (Trypsin) Wash->Elute LCMS LC-MS/MS Elute->LCMS Identify Identify & Quantify Proteins LCMS->Identify Targets Potential Targets Identify->Targets Competitor->Incubate Competition

Caption: Workflow for Affinity-Based Protein Profiling (AFBPP).

Target Validation in a Cellular Environment

An in vitro or lysate-based binding event does not guarantee target engagement in a live cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying that a compound binds to its target in an intact cellular environment.[13][14][15]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[16][17] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation. By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, one can directly observe target engagement.

Protocol 4.1.1: Western Blot-Based CETSA

Objective: To confirm target engagement of the compound in intact cells by measuring the thermal stabilization of a putative target protein (e.g., CDK2).

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x IC50). Include a DMSO vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.

    • Expert Insight: The temperature range must be optimized to bracket the melting temperature (Tm) of the target protein.

  • Lysis: Lyse the cells to release their contents. This is often done by freeze-thaw cycles to avoid detergents that might interfere with protein aggregation.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Western Blotting:

    • Collect the supernatants.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a specific primary antibody against the target protein (e.g., anti-CDK2 antibody).

    • Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the DMSO- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample is direct evidence of target engagement.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell Cellular Phase cluster_biochem Biochemical Phase cluster_analysis Analysis Treat Treat Intact Cells (Compound vs. DMSO) Heat Heat Aliquots (Temp Gradient) Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Protein Lyse->Centrifuge Collect Collect Soluble Fraction (Supernatant) Centrifuge->Collect WB Western Blot for Target Protein Collect->WB Quantify Quantify Band Intensity WB->Quantify Plot Plot Melt Curve Quantify->Plot Result Thermal Shift? (Target Engagement) Plot->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Functional Validation: Downstream Pathway Analysis

Confirming target engagement is necessary but not sufficient. The final step is to demonstrate that this engagement leads to a functional consequence. If CDK2 is a confirmed target, its inhibition should lead to decreased phosphorylation of its key substrate, the Retinoblastoma protein (Rb).[6]

Protocol 4.2.1: Phospho-Protein Western Blot

  • Cell Treatment: Treat cells with increasing concentrations of the compound for a relevant time period (e.g., 2-24 hours).

  • Lysis: Prepare whole-cell lysates.

  • Western Blotting: Perform Western blotting as in the CETSA protocol, but use two primary antibodies on separate blots:

    • One that specifically recognizes Rb phosphorylated at a CDK2-specific site (e.g., p-Rb Ser807/811).

    • One that recognizes total Rb protein (as a loading control).

  • Analysis: A dose-dependent decrease in the phospho-Rb signal, with no change in the total Rb signal, provides strong evidence that the compound is functionally inhibiting the CDK2 pathway in cells.

Visualization: Signaling Pathway Inhibition

Signaling_Pathway Compound 6-Bromo-2-tert-butyl- -pyrazolo[1,5-a]pyrimidine CDK2 CDK2 / Cyclin A Compound->CDK2 Inhibition Rb Rb CDK2->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Sequesters pRb p-Rb (Phosphorylated) pRb->Rb S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Activates

Caption: Inhibition of the CDK2-Rb pathway by the compound.

Conclusion and Future Directions

This guide outlines a systematic, robust, and multi-tiered methodology for the comprehensive identification and validation of biological targets for this compound. By integrating hypothesis-driven kinase screening with unbiased chemical proteomics and rigorous cell-based validation assays like CETSA, researchers can confidently deconvolve the compound's mechanism of action. The results of this workflow will not only elucidate the primary therapeutic targets but also reveal potential off-targets, providing critical insights for future lead optimization, preclinical development, and the overall advancement of targeted therapies.

References

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An In-depth Technical Guide to 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine Derivatives and Analogs: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone of contemporary medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically evaluated and approved therapeutic agents. This technical guide provides an in-depth exploration of a specific, highly promising subclass: 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine derivatives and their analogs. We will dissect the strategic importance of this particular substitution pattern, detailing synthetic methodologies that leverage the 6-bromo position as a versatile chemical handle for diversification. Furthermore, this guide will synthesize the current understanding of the structure-activity relationships (SAR) of these compounds, focusing on their role as potent inhibitors of various protein kinases implicated in oncology and other disease areas. Through detailed protocols, data-driven tables, and explanatory diagrams, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to exploit the therapeutic potential of this privileged scaffold.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic heterocycle containing four nitrogen atoms, has established itself as a "privileged structure" in drug discovery.[1][2] Its structural rigidity, combined with its ability to engage in multiple hydrogen bonding and hydrophobic interactions, makes it an ideal framework for designing potent and selective ligands for a wide array of biological targets.[2][3] This versatility has led to the development of commercial drugs with diverse therapeutic applications, including the sedative-hypnotic agents Zaleplon and Indiplon, and the dipeptidyl peptidase-4 (DPP-4) inhibitor Anagliptin.[1]

The true power of this scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of pharmacological properties.[4] The development of advanced synthetic methods, particularly palladium-catalyzed cross-coupling reactions, has enabled the introduction of diverse functional groups, significantly expanding the chemical space and biological activities of these compounds.[5] Derivatives have demonstrated remarkable efficacy as anticancer, anti-inflammatory, antitubercular, and anxiolytic agents, primarily through the modulation of key enzymes like protein kinases.[2][3][6]

This guide focuses specifically on the This compound core. This substitution pattern is of particular strategic importance:

  • The 2-tert-butyl group: This bulky, lipophilic group can provide crucial steric hindrance, influencing the compound's conformation and potentially enhancing selectivity for the target protein. It can also serve to block metabolic attack, thereby improving the pharmacokinetic profile.

  • The 6-bromo substituent: This is the key to diversification. The bromine atom serves as a highly versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and other drug-like properties.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the pyrazolo[1,5-a]pyrimidine scaffold and its subsequent functionalization are critical steps in the drug discovery process. The primary approach involves the cyclocondensation of a 5-aminopyrazole precursor with a suitable three-carbon electrophilic synthon.

General Synthesis of the 6-Bromo-pyrazolo[1,5-a]pyrimidine Core

A common and efficient method for synthesizing the core involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent, such as malonaldehyde. To introduce the 6-bromo substituent, 2-bromo-malonaldehyde is a key reagent.

Experimental Protocol: Synthesis of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate [7]

This protocol exemplifies a base-catalyzed microwave-assisted synthesis, which often provides higher yields and shorter reaction times compared to conventional heating.

  • Precursor Synthesis: Synthesize 5-amino-1H-pyrazole-4-ethyl-carboxylate by treating ethyl cyanoacetate with hydrazine hydrate. This reaction can be efficiently conducted under solvent-free microwave conditions, potentially using nanometal-oxide catalysts to improve yield.[7]

  • Cyclocondensation Reaction:

    • In a microwave-safe vessel, combine 5-amino-1H-pyrazole-4-ethyl-carboxylate (1 equivalent) and 2-bromo-malonaldehyde (1.1 equivalents).

    • Add a suitable base (e.g., potassium carbonate, sodium ethoxide). The strength of the base can influence the reaction rate.[7]

    • The reaction is typically performed in a solvent like ethanol or under solvent-free conditions.

    • Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 120°C for 15-30 minutes).

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and LC-MS.[7]

Diversification via Cross-Coupling Reactions

The 6-bromo position is primed for derivatization using modern cross-coupling chemistry. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups, which is fundamental for structure-activity relationship (SAR) studies.

G cluster_0 Core Synthesis cluster_1 Diversification at C6 Position Aminopyrazole 5-Aminopyrazole Derivative Core 6-Bromo-2-tert-butyl -pyrazolo[1,5-a]pyrimidine Aminopyrazole->Core Cyclocondensation BromoMalonaldehyde 2-Bromo-malonaldehyde BromoMalonaldehyde->Core Suzuki Suzuki Coupling Core->Suzuki Buchwald Buchwald-Hartwig Amination Core->Buchwald Heck Heck / Sonogashira Coupling Core->Heck BoronicAcid Boronic Acid / Ester BoronicAcid->Suzuki Amine Amine / Amide Amine->Buchwald Alkene Alkene / Alkyne Alkene->Heck ArylDerivative 6-Aryl/Heteroaryl Derivative Suzuki->ArylDerivative AmineDerivative 6-Amino Derivative Buchwald->AmineDerivative AlkeneDerivative 6-Alkene/Alkyne Derivative Heck->AlkeneDerivative

Caption: General workflow for synthesis and diversification.

Biological Activity and Key Therapeutic Targets

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are renowned for their potent activity as protein kinase inhibitors (PKIs).[3][5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The this compound core provides a template for developing inhibitors that can target the ATP-binding site of these enzymes.

Key Protein Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibitors of CDKs, such as CDK2, are being investigated as anticancer agents.[8][9] Certain pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against various CDKs.[7][8]

  • Tropomyosin Receptor Kinases (Trks): Trk kinases (TrkA, TrkB, TrkC) are involved in neuronal development and survival. Gene fusions involving the NTRK genes are oncogenic drivers in a variety of solid tumors.[10] The pyrazolo[1,5-a]pyrimidine scaffold is found in two FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, highlighting its clinical significance.[10][11]

  • Pim Kinases: Pim-1, -2, and -3 are constitutively active serine/threonine kinases that regulate cell survival and proliferation. They are attractive targets in oncology, and pyrazolo[1,5-a]pyrimidines have been developed as potent Pim-1 inhibitors.[12]

  • FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), with internal tandem duplications (FLT3-ITD) conferring a poor prognosis. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent FLT3-ITD inhibitors.[13]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is critical for cell growth, proliferation, and survival. The PI3Kδ isoform is highly expressed in immune cells, making it a target for inflammatory and autoimmune diseases.[14][15] Pyrazolo[1,5-a]pyrimidines have been developed as selective PI3Kδ inhibitors.[14][15]

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Trk, FLT3) GF->Receptor PI3K PI3K Receptor->PI3K CellCycle CDK/Cyclin Complexes Receptor->CellCycle Activates AKT Akt/PKB PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Inhibits Apoptosis CellCycle->Proliferation Drives Cell Cycle Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Receptor Inhibitor->PI3K Inhibitor->CellCycle

Caption: Inhibition of key oncogenic signaling pathways.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrazolo[1,5-a]pyrimidine scaffold has generated crucial insights into the structural requirements for potent biological activity. The 6-bromo position is central to these explorations.

Table 1: SAR Summary of Pyrazolo[1,5-a]pyrimidine Analogs Against Key Kinases

Compound Ref.Core Position ModifiedSubstituentTarget KinaseIC₅₀ (nM)Key Finding
Cmpd 17[13] C6 (from Cl)2,6-difluoro-phenylaminoFLT3-ITD0.4Potent inhibition of FLT3 and resistance mutations.[13]
Cmpd 19[13] C6 (from Cl)2-fluoro-4-methyl-phenylaminoFLT3-ITD0.4Demonstrates that substitutions on the aniline ring are well-tolerated and maintain high potency.[13]
Cmpd 6t[8] C74-trifluoromethoxyphenylCDK290Shows potent dual inhibitory activity against CDK2 and TRKA.[8][16]
Cmpd 6n[8] C74-methoxyphenylN/AN/AExhibited broad-spectrum anticancer activity across numerous cell lines.[8][16]
Cmpd 3l[17] MultiplePhenyl, amino, cyano groupsα-amylasePotentExhibited the strongest inhibition of α-amylase, highlighting potential in anti-diabetic applications.[17]
CPL302415[15] C2, C5Benzimidazole, piperazinePI3Kδ18High activity and excellent selectivity for the PI3Kδ isoform over other PI3K family members.[15]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison of IC₅₀ values should be done with caution as assay conditions may vary between studies.

Key SAR Insights:

  • C7 Position: Introduction of aryl groups at the C7 position is a common strategy. Substitutions on this aryl ring, such as chloro, bromo, or methoxy groups, can significantly modulate activity against kinases like CDK2 and TRKA.[8][16]

  • C6 Position: As the focal point for diversification, introducing various substituted anilines via Buchwald-Hartwig amination has proven highly effective for developing potent FLT3 inhibitors.[13] The electronic nature of the substituents on the aniline ring is critical.

  • C3 Position: The substituent at the C3 position also plays a vital role. Replacing an ethyl carboxylate group with a cyano group has been shown to remarkably increase activity against CDK2 and TRKA.[8][16]

  • C5 Position: The 5-position is crucial for interaction with the kinase hinge region.[4] Our analysis of fragment activity shows that substitution at the 5-position is more critical for Pim-1 inhibition than at the 3-position.[12]

Caption: Structure-Activity Relationship (SAR) hotspots.

Pharmacokinetics and Future Perspectives

While achieving high in vitro potency is a primary goal, the clinical success of any drug candidate is ultimately determined by its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully optimized to yield compounds with good oral bioavailability.[18] Property-based optimization, such as modulating lipophilicity and plasma protein binding, has led to agents with favorable in vivo properties and demonstrated tumor growth inhibition in xenograft models.[19]

The future of drug discovery with the this compound scaffold remains bright. Several avenues for future research exist:

  • Dual/Multi-Kinase Inhibitors: The scaffold is well-suited for designing inhibitors that target multiple kinases simultaneously, which can be an effective strategy to overcome drug resistance.[3][8]

  • Targeting Novel Kinases: As new kinase targets are validated, this versatile core can be rapidly adapted to generate novel inhibitors.

  • Exploring Other Therapeutic Areas: While oncology is a major focus, the diverse biological activities reported for pyrazolo[1,5-a]pyrimidines suggest their potential in treating inflammatory diseases, neurodegenerative disorders, and infectious diseases like tuberculosis should be further explored.[6][17][20]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
  • Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9.
  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simul
  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
  • Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
  • Comparative Pharmacokinetic Analysis of Orally Bioavailable Pyrazolo[1,5-a]pyrimidine CDK Inhibitors. Benchchem.
  • Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. R Discovery.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine. Benchchem.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.

Sources

NMR and mass spectrometry data for 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine using NMR and Mass Spectrometry

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including as kinase inhibitors in oncology.[1][2][3] The specific analogue, this compound (CAS No. 916256-69-4), combines this important core with a bulky tert-butyl group, which can enhance binding affinity and selectivity, and a bromine atom, which serves as a versatile synthetic handle for further chemical modification.

Accurate structural confirmation of such molecules is paramount for researchers in drug discovery and development. This guide provides a detailed technical overview of the expected mass spectrometry and nuclear magnetic resonance (NMR) data for this compound. It is designed not merely as a list of predicted data but as an instructional manual for senior application scientists, explaining the causal relationships behind the expected spectral features and outlining the experimental workflows for their acquisition and interpretation.

Section 1: Mass Spectrometry Analysis for Structural Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a synthesized compound. For a brominated molecule like the topic compound, the isotopic pattern provides a definitive signature.

Predicted High-Resolution Mass Spectrum (HRMS)

The presence of bromine is unequivocally confirmed by the observation of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This is due to the natural abundance of its two stable isotopes, ⁷⁹Br (50.5%) and ⁸¹Br (49.5%).[4][5] The tert-butyl group and the pyrazolopyrimidine core are composed of elements (C, H, N) whose heavier isotopes have much lower natural abundances.

Table 1: Predicted Molecular Ion Data for C₁₀H₁₂BrN₃

Ion FormulaIsotope CompositionCalculated m/zRelative Abundance
[C₁₀H₁₂⁷⁹BrN₃ + H]⁺Carbon-12, Hydrogen-1, Nitrogen-14, Bromine-79254.0291~100%
[C₁₀H₁₂⁸¹BrN₃ + H]⁺Carbon-12, Hydrogen-1, Nitrogen-14, Bromine-81256.0270~98%
Predicted Fragmentation Pathway

Electron Impact (EI) or Electrospray Ionization (ESI) with in-source fragmentation can provide valuable structural information.[6] The fragmentation of this compound is expected to be dominated by the cleavage of the weakest bonds and the formation of stable fragments. The most probable fragmentation is the loss of the tert-butyl group, which generates a highly stable tertiary carbocation.

G M [M]+• m/z 254/256 F1 [M - C4H9]+• m/z 197/199 M->F1 - •C4H9 F2 [C4H9]+ m/z 57 M->F2 - •Br-PyrazoloPy F3 [M - Br]+• m/z 175 M->F3 - •Br

Caption: Predicted major fragmentation pathways for this compound.

Table 2: Predicted Mass Spectrometry Fragments

Fragment IonDescriptionPredicted m/z
[C₄H₉]⁺tert-butyl cation (often the base peak)57
[C₆H₃⁷⁹BrN₃]⁺Molecular ion after loss of tert-butyl group197
[C₆H₃⁸¹BrN₃]⁺Isotopic partner of the above fragment199
[C₁₀H₁₂N₃]⁺Molecular ion after loss of a bromine radical (less common)175
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution data.

  • Ionization Mode: Run the analysis in positive ion mode, as the nitrogen atoms in the heterocyclic core are readily protonated.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Verify the molecular formula by comparing the measured m/z of the isotopic molecular ion peaks ([M+H]⁺) with the calculated values. The measured mass should be within 5 ppm of the theoretical mass. Analyze the fragmentation pattern to corroborate the proposed structure.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments allows for the unambiguous assignment of all proton and carbon signals. The interpretation of NMR spectra for heterocyclic compounds relies on understanding the electronic effects of the heteroatoms and substituents.[7][8][9]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons on the pyrazolo[1,5-a]pyrimidine core and the nine equivalent protons of the tert-butyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom.

Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
H-tert-butyl~1.4Singlet (s)9HAliphatic protons on the tert-butyl group, appearing as a sharp singlet due to chemical and magnetic equivalence.
H-3~6.5Singlet (s)1HProton on the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen and the tert-butyl group at C2.
H-5~8.5Doublet (d)1HDeshielded proton on the pyrimidine ring, adjacent to a nitrogen atom. Coupled to H-7.
H-7~8.6Doublet (d)1HMost deshielded proton, adjacent to two nitrogen atoms. Coupled to H-5.

Note: The assignments for H-5 and H-7 in the parent pyrazolo[1,5-a]pyrimidine system have been subject to revision in the literature; 2D NMR is crucial for definitive assignment.[10]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show all 10 carbon atoms of the molecule. The chemical shifts are highly dependent on the local electronic environment.

Table 4: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Carbon AssignmentPredicted δ (ppm)Rationale for Assignment
C-(CH₃)₃~31Quaternary carbon of the tert-butyl group.
C(CH₃)₃~33Methyl carbons of the tert-butyl group.
C-6~95Carbon directly attached to bromine. The C-Br bond causes a significant upfield shift compared to a C-H bond.
C-3~108Pyrazole ring carbon, shielded relative to the pyrimidine carbons.
C-3a~140Bridgehead carbon.
C-5~142Pyrimidine ring carbon.
C-7~150Pyrimidine ring carbon, deshielded by two adjacent nitrogen atoms.
C-2~165Carbon attached to the tert-butyl group, significantly deshielded by the adjacent nitrogen and its position in the ring.
Experimental Workflow: NMR Analysis

The following workflow outlines a comprehensive approach to structural verification using NMR.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation cluster_confirm Confirmation H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlation) H1->COSY HSQC HSQC (¹H-¹³C One-Bond) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC C13 ¹³C{¹H} NMR (Carbon Backbone) C13->HSQC C13->HMBC Confirm Unambiguous Structural Confirmation COSY->Confirm HSQC->Confirm HMBC->Confirm

Caption: Workflow for complete structural elucidation using NMR spectroscopy.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum to identify all proton signals, their integrations, and multiplicities.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): Run a COSY experiment to establish proton-proton coupling networks. This will definitively link H-5 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the assignment of all protonated carbons (C-3, C-5, C-7, and the tert-butyl carbons).

  • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals 2- and 3-bond correlations between protons and carbons. For example, correlations from the tert-butyl protons (¹H) to the C-2 and C-3 carbons (¹³C) will firmly establish their positions.

Conclusion

The structural identity of this compound can be confidently established through a combined analytical approach. Mass spectrometry will confirm the molecular formula via high-resolution mass measurement and the characteristic M/M+2 isotopic pattern of bromine. A full suite of 1D and 2D NMR experiments will provide an unambiguous map of the molecule's covalent framework, confirming the specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core. This rigorous characterization is a non-negotiable prerequisite for advancing such compounds in a drug development pipeline.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 20(21), 3242-3248. Available from: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 634-647. Available from: [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). Mass Spectrometry. Retrieved from [Link]

  • Sławiński, J., et al. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(21), 5028. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Pérez-Vásquez, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39683-39693. Available from: [Link]

  • ResearchGate. (n.d.). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18 ¹. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available from: [Link]

  • Liu, T., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 929-934. Available from: [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1083. Available from: [Link]

  • El-Adl, K., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 246. Available from: [Link]

Sources

Commercial Availability and Technical Guide for 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, planar pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure, particularly in the design of kinase inhibitors. The presence of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the tert-butyl group at the 2-position can influence solubility, metabolic stability, and steric interactions within protein binding pockets. This guide provides an in-depth overview of the commercial availability, synthesis, characterization, and potential applications of this valuable research chemical.

Commercial Availability

As a specialized chemical intermediate, this compound is available from a select number of suppliers. Researchers seeking to procure this compound can source it from vendors specializing in building blocks for medicinal chemistry and combinatorial synthesis.

Known Supplier:

SupplierCAS NumberMolecular FormulaAdditional Notes
Matrix Scientific916256-69-4C10H12BrN3Inquire for purity, quantity, and pricing.[1][2]

While a comprehensive price comparison is challenging due to the specialized nature of this compound, researchers can typically expect pricing to vary based on purity, quantity, and the supplier's production scale. It is advisable to contact suppliers directly for up-to-date information on availability and lead times. Many chemical suppliers also offer custom synthesis services and may be able to produce this compound upon request.

Physicochemical Properties

PropertyValue
CAS Number 916256-69-4
Molecular Formula C10H12BrN3
Molecular Weight 254.13 g/mol
Appearance Likely a solid (powder or crystalline)
Storage Store in a cool, dry, well-ventilated area.

Synthetic Routes

The synthesis of this compound typically follows the established and versatile cyclocondensation reaction between a 5-aminopyrazole precursor and a 1,3-dielectrophilic species.[3] The key starting materials are 5-amino-3-tert-butyl-1H-pyrazole and 2-bromo-malonaldehyde.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 5-Amino-3-tert-butyl-1H-pyrazole C Cyclocondensation A->C B 2-Bromo-malonaldehyde B->C D This compound C->D Formation of pyrimidine ring

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous syntheses of related 6-bromopyrazolo[1,5-a]pyrimidines.[4]

Materials:

  • 5-Amino-3-tert-butyl-1H-pyrazole

  • 2-Bromo-malonaldehyde

  • Ethanol (or another suitable solvent like acetic acid)

  • Base (e.g., pyridine, sodium ethoxide) or acid catalyst (e.g., concentrated HCl)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography with silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-amino-3-tert-butyl-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add 2-bromo-malonaldehyde (1.1 equivalents). Depending on the specific literature procedure for analogous compounds, a catalytic amount of acid (e.g., a few drops of concentrated HCl) or a base (e.g., pyridine) may be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically monitored by Thin Layer Chromatography, TLC, until consumption of the starting material). Microwave-assisted synthesis can also be employed to potentially shorten reaction times.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can then be taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrazolo[1,5-a]pyrimidine core and a singlet for the tert-butyl group. Based on data for similar structures, the aromatic protons would likely appear in the downfield region (δ 7.0-9.0 ppm), and the tert-butyl protons as a singlet around δ 1.4 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the heterocyclic core and the tert-butyl group. The quaternary carbon of the tert-butyl group would appear around δ 30-40 ppm, while the methyl carbons would be in the range of δ 25-30 ppm. The aromatic carbons will be in the downfield region (δ 100-160 ppm).[5]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of the compound. A typical method would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile, often with a small amount of trifluoroacetic acid or formic acid as a modifier. The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Research and Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in numerous biologically active molecules, particularly as inhibitors of protein kinases.[7][8][9] this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

G cluster_0 Functionalization via Cross-Coupling cluster_1 Potential Therapeutic Targets A 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E Kinase Inhibitors (e.g., for oncology) B->E C->E D->E

Figure 2: Application workflow of this compound in the synthesis of kinase inhibitors.

The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as:

  • Suzuki Coupling: To introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: To introduce substituted amine functionalities.

  • Sonogashira Coupling: To introduce alkyne moieties.

These transformations allow for the rapid diversification of the pyrazolo[1,5-a]pyrimidine core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting various kinases implicated in cancer and other diseases.[10]

Safety Information

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, general safety measures for halogenated heterocyclic compounds should be followed.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is recommended to obtain the Safety Data Sheet (SDS) from the supplier upon purchase.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of kinase inhibition. While its commercial availability is limited to specialized suppliers, its synthesis is achievable through established chemical methodologies. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug discovery and development endeavors.

References

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Available from: [Link]

  • ResearchGate. Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Available from: [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available from: [Link]

  • IOSR Journal of Applied Chemistry. Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]

  • Semantic Scholar. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: [Link]

  • ResearchGate. Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Available from: [Link]

  • National Center for Biotechnology Information. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Available from: [Link]

  • HETEROCYCLES. SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available from: [Link]

  • National Center for Biotechnology Information. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocols: A Multi-Assay Strategy for the Characterization of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Introduction

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] This has made them one of the most critical target classes in modern drug discovery.[2] The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[3] This framework, a purine bioisostere, is adept at targeting the ATP-binding site of various kinases, including Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs), which are pivotal in cell cycle progression and oncogenesis.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the biochemical characterization of novel compounds based on this scaffold, using 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine as a representative example. We present an integrated, multi-assay strategy that progresses from broad, high-throughput screening to definitive, gold-standard validation and mechanistic studies. This workflow is designed not merely as a set of instructions, but as a self-validating system to ensure data integrity and build a robust profile for a novel chemical entity.

Section 1: Compound Profile & Handling

Before initiating any biological assay, it is critical to understand the physicochemical properties of the test compound. Proper handling and preparation are foundational to generating reproducible data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Note
CAS Number 916256-69-4[7]
Molecular Formula C₁₀H₁₂BrN₃[8]
Molecular Weight 254.13 g/mol [8]
Appearance Typically a solid powder.General observation for this class.
Solubility Expected to be highly soluble in DMSO; sparingly soluble in aqueous buffers.Common for heterocyclic compounds.
Storage Store at 2-8°C, desiccated, and protected from light.Standard practice for research compounds.
Protocol 1.1: Preparation of Stock and Working Solutions

Causality: High-concentration stock solutions in an organic solvent like DMSO are essential for minimizing the final solvent concentration in the assay, which can interfere with enzyme activity. Serial dilutions in assay buffer must be prepared fresh to prevent compound precipitation.

  • Primary Stock Solution (10 mM):

    • Carefully weigh out 2.54 mg of this compound.

    • Dissolve in 1.0 mL of 100% DMSO. Mix thoroughly by vortexing until fully dissolved.

    • Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles and store at -20°C.

  • Intermediate and Working Solutions:

    • On the day of the experiment, thaw a stock aliquot.

    • Prepare intermediate dilutions from the 10 mM stock into 100% DMSO.

    • For the final step, dilute the compound into the specific kinase assay buffer to the desired concentration (e.g., 2X final concentration). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit many kinases.

Section 2: Primary Screening for Kinase Target Identification

The initial goal is to screen the compound against a broad panel of kinases to identify potential "hits." For this, a high-throughput, universal assay is ideal. Luminescence-based ATP depletion assays, such as the Kinase-Glo® platform, are excellent choices because they measure the consumption of ATP, a universal product of any kinase reaction, making them adaptable to virtually any kinase.[9]

Workflow for Primary Kinase Profiling

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Prepare Compound Dilutions (e.g., 10 µM final) AssayPlate Dispense Compound, Kinase, and Substrate/ATP Mix to 384-well plate Compound->AssayPlate KinasePanel Aliquot Kinase Panel (e.g., 96 different kinases) KinasePanel->AssayPlate SubstrateMix Prepare Substrate/ATP Mix SubstrateMix->AssayPlate Incubate Incubate at RT (e.g., 60 min) AssayPlate->Incubate AddReagent Add Kinase-Glo® Reagent Incubate->AddReagent Incubate2 Incubate (10 min) AddReagent->Incubate2 Read Read Luminescence (Plate Reader) Incubate2->Read Calc Calculate % Inhibition vs. DMSO Control Read->Calc Identify Identify Hits (e.g., >50% Inhibition) Calc->Identify

Caption: High-throughput screening workflow using an ATP-depletion assay.

Protocol 2.1: Luminescence-Based Kinase Profiling
  • Assay Plate Preparation: To a 384-well white assay plate, add:

    • 1 µL of test compound (or DMSO vehicle control).

    • 2 µL of kinase in reaction buffer.

    • 2 µL of substrate/ATP mixture. Note: ATP concentration should be at or near the Kₘ for each specific kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Kinase Reaction:

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for the optimized reaction time (typically 30-60 minutes). The reaction time should be within the linear range of the kinase activity.[9]

  • Signal Detection:

    • Add 5 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • A common threshold for a "hit" in a primary screen is ≥50% inhibition.

Section 3: Hit Confirmation and Potency (IC₅₀) Determination

A primary hit must be validated using an orthogonal assay with a different detection technology. This crucial step eliminates false positives arising from compound interference with the primary assay's detection method (e.g., inhibition of luciferase).[2] The radiometric filter-binding assay is the gold standard for this purpose due to its directness, high sensitivity, and robustness.[1][10] It directly measures the incorporation of a radiolabeled phosphate ([γ-³³P]ATP or [γ-³²P]ATP) onto a substrate.[11][12]

Workflow for IC₅₀ Determination via Radiometric Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_capture Substrate Capture & Wash cluster_detection Detection & Analysis Compound Prepare 10-point serial dilution of Compound in DMSO Reaction Incubate Compound + Kinase (10 min pre-incubation) Compound->Reaction Kinase Prepare Kinase Solution Kinase->Reaction Substrate Prepare Substrate/[γ-³³P]ATP Mix Initiate Initiate reaction with Substrate/[γ-³³P]ATP Mix Substrate->Initiate Reaction->Initiate Incubate Incubate at 30°C (e.g., 20 min, linear range) Initiate->Incubate Spot Spot reaction mixture onto P81 Phosphocellulose Paper Incubate->Spot Wash Wash paper (e.g., 3x in 0.5% Phosphoric Acid) to remove free [γ-³³P]ATP Spot->Wash Dry Dry the paper Wash->Dry Count Add scintillant and quantify using a Scintillation Counter (CPM) Dry->Count Plot Plot CPM vs. [Inhibitor] and fit to a dose-response curve to determine IC₅₀ Count->Plot

Caption: Radiometric assay workflow for dose-response analysis.

Protocol 3.1: [γ-³³P]ATP Radiometric Filter-Binding Assay
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the compound in a 96-well plate.

  • Reaction Mix: In each well, combine:

    • 5 µL of compound dilution.

    • 10 µL of target kinase and substrate (e.g., a generic substrate like Myelin Basic Protein for Ser/Thr kinases or poly(Glu,Tyr) for Tyr kinases) in kinase buffer.[12]

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Add 10 µL of [γ-³³P]ATP mix (spiked with unlabeled ATP to the desired final concentration, typically Kₘ).

    • Incubate at 30°C for a predetermined time to ensure the reaction is in the linear range (e.g., 20 minutes).[13]

  • Stop and Capture:

    • Stop the reaction by adding 5 µL of 3% phosphoric acid.

    • Spot 20 µL of the mixture onto a labeled P81 phosphocellulose filter mat.[14]

  • Wash and Count:

    • Wash the filter mat three times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Rinse with acetone and let it air dry.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the counts per minute (CPM) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[9]

Table 2: Example IC₅₀ Data for this compound

Kinase Target (Hit)IC₅₀ (nM)Assay Method
CDK2/CycA 35Radiometric
TRKA 85Radiometric
PKA >10,000Radiometric
SRC >10,000Radiometric

Note: Data are hypothetical for illustrative purposes.

Section 4: Mechanism of Action (MoA) Studies

After confirming potency, the next step is to understand how the compound inhibits the kinase. Most kinase inhibitors are ATP-competitive, binding to the same site as ATP. This can be determined by measuring the inhibitor's IC₅₀ at various ATP concentrations.

Conceptual Framework for MoA Determination

cluster_moa Mechanism of Action cluster_exp Experimental Design ATP_Competitive ATP-Competitive Inhibitor binds to the ATP-binding site. IC₅₀ increases as [ATP] increases. Non_Competitive Non-Competitive Inhibitor binds to an allosteric site. IC₅₀ is independent of [ATP]. Uncompetitive Uncompetitive Inhibitor binds only to the Enzyme-Substrate complex. IC₅₀ decreases as [ATP] increases. Experiment Perform IC₅₀ Determinations - Vary [ATP] (e.g., 0.1x, 1x, 10x Kₘ) - Measure IC₅₀ at each [ATP] Analysis Analyze IC₅₀ Shift - Plot IC₅₀ vs. [ATP] - Determine relationship Experiment->Analysis Analysis->ATP_Competitive Interpreted As Analysis->Non_Competitive Interpreted As Analysis->Uncompetitive Interpreted As

Caption: Differentiating kinase inhibitor mechanisms of action.

Protocol 4.1: ATP Competition Assay

Causality: An ATP-competitive inhibitor will be less effective at high ATP concentrations because the natural substrate (ATP) outcompetes it for the binding site. Conversely, a non-competitive inhibitor's potency will be unaffected by ATP concentration.

  • Experimental Setup: Use the radiometric assay protocol (3.1).

  • Vary ATP: Set up three parallel experiments. In each, perform a full 10-point dose-response curve for the inhibitor. The only variable between the experiments is the concentration of ATP in the reaction:

    • Condition 1: Low ATP (e.g., 0.1x Kₘ)

    • Condition 2: At Kₘ ATP (e.g., 1x Kₘ)

    • Condition 3: High ATP (e.g., 10x Kₘ)

  • Data Analysis:

    • Calculate the IC₅₀ value for the inhibitor from each of the three conditions.

    • Interpretation:

      • If the IC₅₀ value increases significantly with increasing [ATP], the inhibitor is likely ATP-competitive .

      • If the IC₅₀ value remains constant across all [ATP] concentrations, the inhibitor is likely non-competitive .

Section 5: Troubleshooting and Common Pitfalls

Ensuring data reliability requires vigilance against common experimental artifacts.[2]

Table 3: Troubleshooting Guide for Kinase Assays

IssuePotential Cause(s)Recommended Solution(s)
False Positives in Primary Screen Compound autofluorescence/luminescence; compound inhibits the reporter enzyme (e.g., luciferase).Confirm hits using an orthogonal assay (e.g., radiometric). Run a counterscreen against the reporter enzyme alone.
High Variability in Results Inaccurate pipetting; compound precipitation at high concentrations; unstable reagents (especially ATP).Use calibrated pipettes; prepare master mixes. Check compound solubility in final assay buffer. Aliquot and freeze ATP stocks; avoid multiple freeze-thaws.
No Inhibition Observed Compound is inactive; kinase is inactive; reaction is not in the linear range.Verify compound integrity. Test kinase with a known control inhibitor. Perform a time-course experiment to determine the linear range of the kinase reaction.[13]
"Pan-Assay Interference Compounds" (PAINS) Compound acts non-specifically, such as by forming aggregates that sequester the enzyme.Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregation. Re-test activity.

Conclusion

The characterization of a novel kinase inhibitor, such as this compound, requires a systematic and multi-faceted approach. By progressing from a broad primary screen to a rigorous, orthogonal validation assay and finally to mechanistic studies, researchers can build a high-confidence profile of a compound's potency, selectivity, and mode of action. This structured workflow minimizes the risk of artifacts and provides the robust, reliable data necessary to advance promising compounds in the drug discovery pipeline.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • What are the common methods available to detect kinase activities?. (2023).
  • Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity. (n.d.). Benchchem.
  • Assay Development for Protein Kinase Enzymes. (2012). NCBI.
  • Fluorescent Peptide Assays For Protein Kinases. (n.d.). PMC - NIH.
  • Radiometric kinase assays with scintillation counting. (2021). The Bumbling Biochemist.
  • Assay of protein kinases using radiolabeled ATP: A protocol. (2006).
  • A high-throughput radiometric kinase assay. (n.d.). PMC - NIH.
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. (n.d.). Promega Notes.
  • This compound. (n.d.).
  • 6-bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine. (n.d.). Guidechem.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine. (n.d.). Benchchem.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed.

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Application Notes & Protocols: 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine as a Putative Chemical Probe for Kinase Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a potent ATP-competitive inhibitor for a multitude of protein kinases.[1] This document provides a comprehensive guide to the characterization and application of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine (CAS: 916256-69-4), a representative member of this class. While this specific molecule is not yet a fully validated chemical probe with a defined target, its structural features—a bulky hydrophobic tert-butyl group at the C2 position and a synthetically versatile bromine at the C6 position—make it an exemplary candidate for interrogating kinase biology. This guide is intended for researchers, scientists, and drug development professionals, offering both a rationale for its potential as a kinase-focused chemical probe and a detailed roadmap for its validation and use in cellular and biochemical assays.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that acts as a bioisostere of purine, enabling it to effectively compete with ATP for the binding site of numerous protein kinases.[1] This structural mimicry has led to the development of potent inhibitors against critical oncology and inflammation targets, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Pim kinases.[2][3][4] Derivatives of this scaffold have progressed into clinical trials and approved drugs, underscoring its therapeutic relevance.[4][5]

This compound emerges from this rich chemical lineage. The tert-butyl group at the C2 position is hypothesized to confer selectivity by interacting with specific hydrophobic pockets within the ATP-binding site, while the bromine at C6 offers a handle for further chemical modification, a common strategy in structure-activity relationship (SAR) studies.[4][6] Based on extensive data from related analogs, this compound is posited to function as a kinase inhibitor, with a strong potential for activity against CDKs.[7]

A chemical probe is a highly selective small molecule used to study the function of a specific protein target in cells and organisms. To qualify as a probe, a compound must demonstrate high potency, well-defined selectivity, and cellular activity. This guide will outline the necessary experiments to validate this compound as a chemical probe and provide protocols for its subsequent application.

Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition

We hypothesize that this compound functions as a Type I ATP-competitive inhibitor. This mechanism involves the molecule binding to the active conformation of a kinase in the ATP-binding pocket, directly competing with the endogenous ATP substrate. The pyrazolo[1,5-a]pyrimidine core forms key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring inhibitors. The substituents at the C2 and C6 positions then extend into adjacent pockets, determining the inhibitor's potency and selectivity profile.

For instance, in the context of CDK2, inhibition disrupts the cell cycle by preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb). This leads to a cell cycle block, typically at the G1/S or G2/M transition, and can ultimately induce apoptosis in cancer cells.[7]

G cluster_0 Upstream Signaling cluster_1 Cell Cycle Machinery Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Rb Rb Protein CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Probe 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine Probe->CyclinE_CDK2 Inhibits (Hypothesized)

Caption: Hypothesized signaling pathway for CDK2 inhibition.

Protocols for Probe Validation and Characterization

To validate this compound as a chemical probe, a series of rigorous biochemical and cellular assays must be performed.

Workflow for Chemical Probe Validation

workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays biochem_potency 1. In Vitro Potency Assay (IC50) biochem_selectivity 2. Kinome-wide Selectivity Screen biochem_potency->biochem_selectivity High Potency? cell_engage 3. Target Engagement (e.g., CETSA, NanoBRET) biochem_selectivity->cell_engage Sufficient Selectivity? cell_pathway 4. Downstream Pathway Modulation (Western Blot) cell_engage->cell_pathway Target Engaged? cell_phenotype 5. Phenotypic Assay (e.g., Anti-proliferation) cell_pathway->cell_phenotype Pathway Modulated? Validated_Probe Validated_Probe cell_phenotype->Validated_Probe Phenotype Correlates?

Caption: Experimental workflow for chemical probe validation.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the potency (IC50 value) of the compound against the hypothesized target kinase (e.g., CDK2/Cyclin E).

Principle: This protocol utilizes a luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials:

  • This compound (dissolved in 100% DMSO to a 10 mM stock)

  • Recombinant human CDK2/Cyclin E1 enzyme

  • Histone H1 protein substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Assay Buffer containing CDK2/Cyclin E1 and Histone H1 substrate.

    • Add 5 µL of this solution to each well.

    • Prepare a 2X ATP solution in Assay Buffer.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to each well (final ATP concentration should be at or near the Km for the enzyme).

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of Kinase-Glo® Reagent to each well.

    • Mix and incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement using CETSA

Objective: To confirm that the compound directly binds to and stabilizes its target protein in a cellular context.

Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.

Materials:

  • Human cell line expressing the target kinase (e.g., HCT116)

  • This compound

  • PBS, protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein extraction and Western blotting

Procedure:

  • Cell Treatment: Treat intact cells in culture with the compound at a desired concentration (e.g., 1 µM and 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

  • Analysis:

    • Collect the supernatant containing the soluble (non-denatured) proteins.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a specific antibody against the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Representative Data and Interpretation

The following tables present hypothetical, yet realistic, data that would be expected from the validation of a promising kinase inhibitor.

Table 1: Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
This compound CDK2/Cyclin E45
Roscovitine (Reference Inhibitor)CDK2/Cyclin E150

Interpretation: An IC50 value in the nanomolar range suggests high potency against the primary target.

Table 2: Selectivity Panel (Abbreviated)

Kinase Target% Inhibition @ 1 µM
CDK2 98%
CDK185%
CDK965%
PIM130%
FLT315%
TRKA<10%
PI3Kδ<5%

Interpretation: High inhibition of the target kinase (CDK2) and closely related family members (CDK1, CDK9) is common. A good chemical probe should exhibit at least a 30-fold selectivity window against unrelated kinases. The data suggests this compound is CDK-selective.

Table 3: Recommended Working Concentrations

Assay TypeRecommended Concentration RangeRationale
In Vitro Kinase Assays1 nM - 10 µMTo generate a full dose-response curve around the IC50.
Cellular Target Engagement (CETSA)1 µM - 10 µMTo ensure sufficient target occupancy in the cellular milieu.
Western Blotting (Pathway)100 nM - 5 µMTo observe dose-dependent modulation of downstream phosphorylation events.
Anti-Proliferation Assays10 nM - 20 µMTo determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound represents a promising starting point for the development of a chemical probe to investigate kinase signaling pathways. Its pyrazolo[1,5-a]pyrimidine core is a validated pharmacophore for kinase inhibition, and its specific substitutions suggest the potential for potent and selective activity. The protocols outlined in this document provide a clear, step-by-step framework for its empirical validation. Successful completion of these studies, including demonstration of potent and selective target engagement in cells, would elevate this compound to a valuable tool for the research community, enabling deeper insights into the biological roles of its target kinase in health and disease.

References

  • Hermawan, A., et al. (2018). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Asian Journal of Chemistry, 30(8), 1881-1884.
  • Bitnos. (n.d.). Chemicals Search. Retrieved from [Link]

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Pharmaceuticals, 17(3), 338.
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  • Zhang, W., et al. (2021). Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors.
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  • Martin, L. J., et al. (2014). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, 57(22), 9486-9496.
  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67.
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Application Notes & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-2-tert-butylpyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and ability to engage in various biological interactions have led to its incorporation into a multitude of therapeutic agents, including protein kinase inhibitors for cancer treatment.[2][3][4] The functionalization of this core structure is paramount for modulating pharmacological properties, and among the most powerful methods for creating C-C bonds is the Suzuki-Miyaura cross-coupling reaction.[5][6]

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine . We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss key optimization parameters and troubleshooting strategies to empower researchers to successfully synthesize novel 6-aryl-2-tert-butylpyrazolo[1,5-a]pyrimidine derivatives.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organohalide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base.[1][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[3][7] This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][4][9]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)L₂(Br) (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂(Ar') (Transmetalation Product) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination aryl_halide Ar-Br (Pyrazolopyrimidine) aryl_halide->pdiia boronic_acid Ar'-B(OH)₂ (Boronic Acid) base Base (e.g., K₃PO₄) boronic_acid->base Activation product Ar-Ar' (Coupled Product) product->pdiib boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronate->pdiia caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Challenges with N-Heterocyclic Substrates

While powerful, the Suzuki coupling of nitrogen-containing heterocycles like pyrazolo[1,5-a]pyrimidines presents unique challenges. The Lewis basic nitrogen atoms in the ring system can coordinate to the palladium center, potentially deactivating the catalyst and hindering the reaction.[10][11] Furthermore, electron-deficient heterocycles can be poor substrates for oxidative addition, and some heteroaryl boronic acids are prone to protodeboronation (hydrolysis) under basic aqueous conditions.[7][10]

Therefore, the choice of catalyst, ligand, base, and solvent is critical to overcome these hurdles. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are highly effective for these challenging substrates.[12][13]

Detailed Experimental Protocol

This protocol is based on established procedures for analogous 3-bromo-pyrazolo[1,5-a]pyrimidine systems and general best practices for Suzuki-Miyaura couplings.[5][6]

Materials & Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Palladium Precatalyst: XPhos Pd G2 (1–3 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Ligand (if needed): XPhos (1-3 mol%, if using a separate Pd source like Pd₂(dba)₃)

  • Base: Potassium phosphate (K₃PO₄, 2.0–3.0 equiv) or Cesium Carbonate (Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 10:1 v/v) or Toluene/Water

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware: Schlenk flask or reaction vial, condenser, magnetic stirrer, etc.

  • Purification: Silica gel for column chromatography, standard organic solvents (e.g., ethyl acetate, hexanes).

Workflow Overview:

Workflow start Start setup Reaction Setup (Combine Solids) start->setup degas_solvent Degas Solvent (Ar sparging) setup->degas_solvent add_solvent Add Solvent & Catalyst degas_solvent->add_solvent degas_mixture Degas Mixture add_solvent->degas_mixture heat Heat to Reaction Temp. (e.g., 80-110 °C) degas_mixture->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Quench & Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Fig 2. General Experimental Workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

    • Causality: Combining the solid reagents first under an inert atmosphere minimizes exposure to oxygen and moisture, which can degrade the catalyst and boronic acid.[14]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).

    • Expertise: Using an air-stable precatalyst like XPhos Pd G2 simplifies handling. If using a system like Pd₂(dba)₃/XPhos, the ligand and palladium source should be added here.[5][6]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

    • Causality: Degassing the solvent by sparging with an inert gas for 15-20 minutes prior to addition is crucial to remove dissolved oxygen, which can cause catalyst decomposition and unwanted boronic acid homocoupling.[14]

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4–24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Optimizing Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, base, and solvent. The following table provides a guide for optimizing these parameters for the this compound system.

ParameterOptions & ConsiderationsRationale & Field Insights
Palladium Catalyst Buchwald Precatalysts (e.g., XPhos Pd G2/G3): Highly active, air-stable, excellent for N-heterocycles.[6] Pd(PPh₃)₄: A classic, often effective but can be less active for challenging substrates.[15][16] PdCl₂(dppf): Another robust choice, particularly for less hindered substrates.For N-rich heterocycles, bulky, electron-rich ligands like XPhos are often superior. They promote the reductive elimination step and prevent catalyst inhibition by the substrate's nitrogen atoms.[12][13] Start with a second-generation (G2) or third-generation (G3) Buchwald precatalyst for highest probability of success.
Base K₃PO₄: A strong, non-nucleophilic base. Excellent for preventing side reactions and often used with heteroaryl halides.[15][16] Cs₂CO₃: A strong base, its high solubility in organic solvents can accelerate the reaction. K₂CO₃ / Na₂CO₃: Milder bases, useful if the substrate or product is base-sensitive. Can be less effective for difficult couplings.[14]The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates transmetalation.[4] K₃PO₄ is a reliable first choice for this class of substrate.
Solvent System 1,4-Dioxane/H₂O: A very common and effective mixture. The water helps dissolve the inorganic base.[17] Toluene/H₂O: A less polar alternative, can be beneficial in some cases. DMF or THF/H₂O: Polar aprotic solvents that can also be effective.The solvent must solubilize the organic reactants, the catalyst, and the aqueous base (in biphasic systems).[17] The polarity of the solvent can influence the rates of the catalytic cycle steps. A 4:1 to 10:1 mixture of dioxane and water is a standard starting point.
Temperature 80–110 °C Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions like protodeboronation. An initial temperature of 100 °C is recommended, which can be adjusted based on reaction progress.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Substrate/catalyst inhibition by nitrogen coordination.1. Use a fresh, high-quality precatalyst. Switch to a more active system (e.g., from Pd(PPh₃)₄ to a Buchwald catalyst). 2. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout.[14] 3. Increase ligand-to-palladium ratio or switch to a bulkier ligand like tBuXPhos.
Protodeboronation 1. Boronic acid instability. 2. Reaction conditions (excess water, strong base, high temp).1. Use the boronic acid as soon as possible after purchase/synthesis. Consider using a more stable boronic ester (e.g., pinacol ester). 2. Switch to anhydrous conditions with a soluble base (e.g., KF). Use a milder base (K₂CO₃) or lower the reaction temperature.[14]
Homocoupling of Boronic Acid 1. Oxygen in the reaction mixture. 2. Inefficient oxidative addition step.1. Rigorously degas all reagents and solvents.[7][14] 2. This allows time for Pd(II) species to cause homocoupling. Use a more active catalyst system to accelerate the main catalytic cycle.
Debromination of Starting Material 1. Certain catalyst/ligand combinations. 2. Presence of impurities.1. This side reaction can compete with coupling. Screening different catalyst systems is the most effective solution. The XPhosPdG2/XPhos system has been shown to minimize debromination in similar pyrazolopyrimidines.[5][6]

Conclusion

The Suzuki-Miyaura cross-coupling provides a robust and versatile pathway for the synthesis of novel 6-aryl-2-tert-butylpyrazolo[1,5-a]pyrimidine derivatives. Success with this N-heterocyclic substrate hinges on the judicious selection of a highly active palladium catalyst system, an appropriate base, and carefully controlled, inert reaction conditions. By understanding the mechanistic principles and following the detailed protocol and optimization guidelines presented here, researchers in drug discovery and organic synthesis can confidently and efficiently expand their libraries of these valuable compounds for biological evaluation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Amatore, C., et al. (2006). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Lam, M. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Lam, M. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • International Journal of Pharmaceutical Sciences. Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]

  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

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Application Notes and Protocols for Cell-Based Assays Using 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine as a Potential TRPC5 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of TRPC5 Inhibition and the Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that has emerged as a significant therapeutic target for a range of pathologies, including anxiety, depression, and progressive kidney diseases.[1] The activation of TRPC5 channels leads to membrane depolarization and an increase in intracellular calcium ([Ca²⁺]i), which in turn modulates various cellular processes.[1] In podocytes, for instance, TRPC5 activation is linked to Rac1 activation and cytoskeletal remodeling, processes implicated in the pathogenesis of focal segmental glomerulosclerosis (FSGS).[1] Consequently, the discovery and characterization of potent and selective TRPC5 inhibitors are of considerable interest in drug development.[2]

The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of inhibitors targeting a variety of enzymes and receptors, including protein kinases and other ion channels.[3] While the specific inhibitory activity of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine against TRPC5 is not yet established in the public domain, its structural class has been successfully utilized to develop antagonists for other TRP channels, such as TRPC6. This makes it a relevant and instructive model compound for outlining a comprehensive cell-based assay protocol to screen for and characterize potential TRPC5 inhibitors.

This guide provides a detailed framework for a cell-based assay to evaluate the inhibitory potential of compounds like this compound on TRPC5 channels. We will delve into the underlying principles of the assay, provide a step-by-step protocol, and discuss data analysis and interpretation, all grounded in established scientific literature.

Mechanism of Action: TRPC5 Channel Activation and Inhibition

TRPC5 channels can be activated through various signaling pathways, most notably via G-protein coupled receptors (GPCRs) linked to phospholipase C (PLC) activation. The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 triggers calcium release from intracellular stores, the precise mechanism of TRPC5 activation is complex and can be influenced by factors such as store depletion and direct interactions with signaling molecules.[1] A critical consequence of TRPC5 activation is the influx of extracellular calcium, which can be harnessed to measure channel activity in a cell-based setting.

A small molecule inhibitor of TRPC5 would act by binding to the channel protein, either at the pore region to physically block ion passage or at an allosteric site to induce a conformational change that prevents channel opening. The primary endpoint of the assay described herein is the reduction of agonist-induced calcium influx in cells expressing TRPC5 channels.

Caption: TRPC5 Signaling Pathway and Point of Inhibition.

Experimental Protocol: Calcium Influx Assay Using a Fluorescent Indicator

This protocol details a robust method for measuring TRPC5 inhibition using a calcium-sensitive fluorescent dye in a recombinant cell line. The principle lies in loading cells expressing TRPC5 with a dye that exhibits an increase in fluorescence upon binding to calcium. An agonist is then used to activate the TRPC5 channels, leading to calcium influx and a subsequent increase in fluorescence. The inhibitory effect of a test compound is quantified by its ability to reduce this fluorescence increase.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing human TRPC5.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418 or puromycin).

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • TRPC5 Agonist: A known TRPC5 agonist such as Englerin A or carbachol (if co-expressing a suitable muscarinic receptor).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127: To aid in dye loading.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Plate Reader: A fluorescence plate reader with kinetic reading capabilities and appropriate filter sets for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

  • 96-well black, clear-bottom plates.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Maintain the TRPC5-expressing cell line in a 37°C, 5% CO₂ incubator.

    • Two days before the assay, seed the cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Allow the cells to adhere and form a confluent monolayer overnight.

  • Compound Preparation:

    • Prepare a serial dilution of the this compound stock solution in assay buffer to achieve a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

    • Prepare the TRPC5 agonist at 2X the final desired concentration in assay buffer. The optimal concentration should be predetermined from an agonist dose-response curve (typically the EC₈₀).

  • Dye Loading:

    • Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 2-5 µM in assay buffer, with 0.02% Pluronic F-127.

    • Aspirate the culture medium from the cell plate and wash each well once with 100 µL of assay buffer.

    • Add 50 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Incubation:

    • After incubation, gently wash the cells twice with 100 µL of assay buffer to remove excess dye.

    • Add 50 µL of the diluted test compound solutions to the respective wells. Include wells with assay buffer only (vehicle control) and a known TRPC5 inhibitor as a positive control.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence kinetically.

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Using the plate reader's injection system, add 50 µL of the 2X agonist solution to each well.

    • Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak calcium response.

Caption: Experimental Workflow for the Calcium Influx Assay.

Data Analysis and Interpretation

  • Data Normalization: The raw fluorescence data should be normalized to the baseline reading for each well to account for variations in cell number and dye loading. This is typically expressed as a ratio (F/F₀) or as a percentage of the baseline.

  • Quantification of Response: The response to the agonist can be quantified by either the peak fluorescence intensity or the area under the curve (AUC) after agonist addition.

  • Calculation of Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition using the following formula:

    % Inhibition = (1 - (Response_compound - Response_vehicle) / (Response_max - Response_vehicle)) * 100

    Where:

    • Response_compound is the fluorescence response in the presence of the test compound.

    • Response_vehicle is the fluorescence response with vehicle only (0% inhibition).

    • Response_max is the maximal fluorescence response in the absence of an inhibitor.

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that produces a 50% reduction in the agonist-induced response.

Representative Data Table
Compound Concentration (µM)Mean Fluorescence Peak (RFU)Standard Deviation% Inhibition
0 (Vehicle)55002500
0.0153502303.3
0.1480020015.6
1280015060.0
10120010095.6
10010508098.9

Troubleshooting and Experimental Considerations

  • Low Signal-to-Noise Ratio: This can be due to insufficient TRPC5 expression, poor dye loading, or low agonist potency. Verify cell line expression, optimize dye concentration and incubation time, and confirm agonist activity.

  • High Well-to-Well Variability: Ensure consistent cell seeding density and careful washing steps. Use of automated liquid handlers can improve precision.

  • Compound Cytotoxicity: At high concentrations, the test compound may be toxic to the cells, leading to a decrease in fluorescence that is not due to channel inhibition. A parallel cytotoxicity assay (e.g., using CellTiter-Glo®) is recommended to rule out this possibility.

  • Off-Target Effects: The pyrazolo[1,5-a]pyrimidine scaffold is known to interact with various kinases.[4][5] To confirm that the observed effect is specific to TRPC5, it is advisable to perform counter-screens using the parental cell line (not expressing TRPC5) or cell lines expressing other TRP channels.

Conclusion

The protocol described provides a robust and reliable method for evaluating the inhibitory activity of novel compounds, such as this compound, on TRPC5 channels. By carefully controlling experimental variables and performing appropriate data analysis, researchers can effectively screen and characterize potential TRPC5 inhibitors, paving the way for the development of new therapeutics for a range of debilitating diseases. Further characterization using electrophysiological techniques, such as patch-clamp, would be a necessary follow-up to confirm the mechanism of inhibition and provide more detailed biophysical data.

References

  • Zhou, Y., et al. (2017). A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. Science, 358(6368), 1332-1336. [Link]

  • Yu, Z., et al. (2021). Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model. Journal of Medicinal Chemistry, 64(14), 10221-10234. [Link]

  • Zhu, M. X., & Tang, J. (2018). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. Methods in Signal Transduction, 18, 221–237. [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67. [Link]

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  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. [Link]

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Pharmaceuticals, 17(2), 166. [Link]

  • Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522. [Link]

  • El-Enany, M. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(1), 1667. [Link]

  • Urban, R., et al. (2015). Pyrazolopyrimidines as Potent Stimulators for Transient Receptor Potential Canonical 3/6/7 Channels. Molecular Pharmacology, 88(3), 481-488. [Link]

  • He, L., et al. (2011). Induction of Calcium Influx through TRPC5 Channels by Cross-Linking of GM1 Ganglioside Associated with α5β1 Integrin Initiates Neurite Outgrowth. The Journal of Neuroscience, 31(3), 1053-1066. [Link]

  • Szychowski, K. A., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 26(23), 7249. [Link]

  • Zhou, Y., et al. (2017). A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. Science, 358(6368), 1332-1336. [Link]

  • Chakraborty, S., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(12), 1461-1487. [Link]

  • Patel, D. N., & Patel, N. C. (2015). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. International Journal of ChemTech Research, 8(11), 329-335. [Link]

  • Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522. [Link]

Sources

Application Note: Leveraging 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine for Accelerated Hit Identification in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] Instead of screening large, complex molecules, FBDD utilizes libraries of low molecular weight fragments (typically <300 Da) to probe a protein target's binding sites.[4][5][6] The core principle is that smaller, less complex molecules have a higher probability of finding a complementary binding interaction, albeit often with weak affinity (micromolar to millimolar range).[2][5] This initial weak binding provides a more efficient starting point for optimization into potent, drug-like molecules through structure-guided design.[1][5]

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly as a framework for kinase inhibitors.[7][8] This scaffold's rigid, bicyclic nature and its capacity for forming key hydrogen bond interactions make it an ideal starting point for inhibitor design.[9][10] Specifically, 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine offers several strategic advantages as a screening fragment:

  • Structural Rigidity: The fused ring system provides a well-defined shape, reducing conformational ambiguity upon binding.

  • "Poised" for Elaboration: The bromine atom at the 6-position serves as a versatile chemical handle for subsequent synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for rapid fragment evolution.[8]

  • Favorable Physicochemical Properties: The tert-butyl group enhances solubility and provides a lipophilic interaction point, while the overall structure adheres to the "Rule of Three" often applied to fragment library design (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[11]

This application note provides a comprehensive guide to utilizing this compound in an FBDD campaign, detailing protocols for primary screening, hit validation, and structural characterization.

The FBDD Workflow: A Multi-faceted Approach

A successful FBDD campaign is a multi-step process that relies on a cascade of sensitive biophysical techniques to identify and validate true fragment hits.[4][12] The inherent weakness of fragment-protein interactions necessitates methods capable of detecting these low-affinity binding events.[13][14]

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Hit-to-Lead A Fragment Library (including this compound) B Primary Screen (e.g., SPR) A->B C Orthogonal Screen (e.g., NMR, Thermal Shift) B->C D Affinity Determination (e.g., ITC) C->D E Structure Determination (X-ray Crystallography) D->E F Structure-Based Drug Design E->F NMR_Validation cluster_STD STD NMR Target Target Protein Complex Protein-Fragment Complex Target->Complex Fragment Fragment Hit Fragment->Complex NMR NMR Spectrometer Complex->NMR A Selective Saturation of Protein Resonances NMR->A B Saturation Transfer to Bound Fragment A->B C Detection of Fragment Signal Attenuation B->C Validation Binding Confirmed C->Validation

Figure 2: Conceptual workflow of hit validation using Saturation Transfer Difference (STD) NMR.

  • Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.0, 150 mM NaCl).

    • Sample 1 (Reference): 200 µM of this compound.

    • Sample 2 (Test): 200 µM of the fragment plus 10-20 µM of the target protein.

  • Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum for both samples.

    • Acquire STD spectra by applying selective saturation on-resonance with protein signals (e.g., at 0.5 ppm) and off-resonance (e.g., at 30 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The presence of signals in the resulting difference spectrum corresponding to the fragment confirms that it binds to the protein.

Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to validate hits. [12]It measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive Tm shift indicates that the fragment stabilizes the protein, confirming an interaction.

  • Reagent Preparation:

    • Prepare a solution of the target protein (5-10 µM) in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Prepare a 10 mM stock of this compound in DMSO.

  • Assay Setup (96-well plate format):

    • To each well, add the protein-dye mixture.

    • Add the fragment to a final concentration of 100-200 µM. Include a DMSO-only control.

  • Data Acquisition:

    • Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the midpoint of the unfolding transition.

    • A ΔTm (Tm with fragment - Tm of control) > 1°C is generally considered a positive hit.

Hit Validation Method Principle Advantages Considerations
NMR (STD) Detects saturation transfer from protein to bound ligand. [11][15]High confidence, non-destructive, provides epitope mapping.Requires higher protein amounts, lower throughput.
Thermal Shift (TSA) Measures ligand-induced protein stabilization. [12][16]High throughput, low protein consumption, cost-effective.Indirect assay, some binders may not cause a Tm shift.
ITC Measures heat change upon binding. [4]Provides full thermodynamic profile (KD, ΔH, ΔS).Lower throughput, requires significant protein quantities.

Structural Characterization: X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD phase. [13][17]This structural information is invaluable for the subsequent hit-to-lead optimization process, as it reveals the precise binding mode and the interactions driving affinity. [17][18]

Rationale for Crystallographic Screening
  • Direct Visualization: Provides unambiguous proof of binding and the exact orientation of the fragment in the binding pocket. [18]* Enables SBDD: The structure illuminates unoccupied pockets and nearby residues, guiding the rational design of more potent analogues by "growing" or "linking" fragments. [1]* High Sensitivity: Crystallography can detect very weak binders that may be missed by other biophysical techniques. [18]

Protocol: Co-crystallization and Crystal Soaking
  • Crystal Production: Grow high-quality crystals of the apo-protein using vapor diffusion (hanging or sitting drop) methods.

  • Fragment Introduction:

    • Soaking (preferred for initial screening): Transfer apo-crystals into a solution containing a high concentration (1-10 mM) of this compound for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.

  • Cryo-protection and Data Collection:

    • Transfer the crystal into a cryo-protectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment. Since fragments often have partial occupancy, this requires careful analysis. [17]

Conclusion: A Versatile Scaffold for Modern Drug Discovery

This compound represents a high-value fragment for FBDD campaigns, particularly against kinase targets. Its favorable physicochemical properties and "poised" nature make it an excellent starting point for hit identification. By employing a robust screening cascade, beginning with a sensitive primary screen like SPR and confirming hits with orthogonal methods such as NMR or TSA, researchers can confidently identify true binders. The ultimate validation through X-ray crystallography provides the essential structural blueprint to guide the medicinal chemistry efforts required to transform a low-affinity fragment hit into a potent and selective lead candidate.

References

  • Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Medicinal Chemistry Letters.
  • Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic. [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure. [Link]

  • SPR-based fragment screening: advantages and applications. (n.d.). PubMed. [Link]

  • Fragment Screening. (n.d.). Drug Discovery. [Link]

  • Exploring the Scaffold Universe of Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013, July 19). PNAS. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter. [Link]

  • NMR-based fragment screening for drug discovery. (2017, March 22). European Pharmaceutical Review. [Link]

  • Fragment-based screening using surface plasmon resonance technology. (n.d.). PubMed. [Link]

  • Fragment Based Drug Design: A Review. (2024, July 1). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020, December 23). bioRxiv. [Link]

  • Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins DiscoverX. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (n.d.). Frontiers. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). PMC. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025, February 24). Journal of Medicinal Chemistry. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Bioscience Horizons. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.). PMC - NIH. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017, May 3). PMC - NIH. [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery. [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2025, August 6). ResearchGate. [Link]

  • Practical aspects of NMR-based fragment screening. (n.d.). PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024, July 29). PubMed. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023, March 20). bioRxiv. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20). PharmaFeatures. [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (n.d.). ChemRxiv. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PMC - NIH. [Link]

  • Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. [Link]

  • Fragment Hits: What do They Look Like and How do They Bind?. (n.d.). ACS Publications. [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. (2014, August 10). NIH. [Link]

  • 2105806-04-8 | this compound-3-carboxylic acid. (n.d.). AA Blocks. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH. [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (2025, August 6). ResearchGate. [Link]

  • Discovery of Pyrazolo[1,5- a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. (n.d.). ResearchGate. [Link]

  • Discovery of Pyrazolo[1,5- a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. (2023, December 14). PubMed. [Link]

Sources

Application Notes and Protocols for the Synthetic Transformation of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for the development of a diverse array of functionalized molecules. Notably, this scaffold is a cornerstone in the design of numerous therapeutic agents, including protein kinase inhibitors for targeted cancer therapy.[2][3] Pyrazolo[1,5-a]pyrimidine derivatives often act as ATP-competitive inhibitors, targeting kinases like CDK2 and TRKA, which are pivotal in cell cycle regulation and cancer cell proliferation.[4][5]

The subject of this guide, 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine, is a highly versatile building block for organic synthesis. The bromine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino functionalities. The tert-butyl group at the 2-position provides steric bulk, which can influence the regioselectivity of reactions and modulate the physicochemical properties of the resulting derivatives, such as solubility and metabolic stability. This strategic substitution pattern makes this compound an invaluable precursor for the construction of complex molecular architectures with potential biological activity.

These application notes provide detailed, field-proven protocols for three of the most powerful cross-coupling reactions in modern organic synthesis—the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—utilizing this compound as the key substrate. The causality behind the choice of reagents and reaction conditions is elucidated to empower researchers to not only replicate these transformations but also to rationally troubleshoot and adapt them for their specific synthetic targets.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, offering unparalleled efficiency and functional group tolerance. For a substrate like this compound, the choice of catalyst, ligand, base, and solvent system is critical to achieving high yields and selectivity. The bulky tert-butyl group can present steric challenges, necessitating the use of sterically hindered and electron-rich phosphine ligands to facilitate the key steps of the catalytic cycle.[6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is the preeminent method for the formation of biaryl and heteroaryl-aryl structures.[7] Its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions have cemented its status as a go-to reaction in drug discovery.

  • Catalyst and Ligand Selection: For sterically demanding substrates, bulky and electron-rich monophosphine ligands such as SPhos, XPhos, or RuPhos are often superior to traditional ligands like PPh₃. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition to the sterically encumbered C-Br bond.[8] The electron-rich nature of these ligands also accelerates the rate-limiting reductive elimination step.

  • Base and Solvent System: A moderately strong base is required to facilitate the transmetalation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly employed. The choice of solvent is also critical; ethereal solvents like 1,4-dioxane or THF, often in the presence of water, are effective at solubilizing both the organic and inorganic reagents.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v)

  • Anhydrous, degassed solvents

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the dioxane/water mixture and add this solution to the Schlenk flask via syringe.

  • Add the remaining solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane1001680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O952475-85

Yields are based on analogous reactions and may require optimization for this specific substrate.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) B Add Catalyst System: - Palladium source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Add Solvent System: (e.g., Dioxane/H₂O) B->C D Degas Mixture (e.g., N₂ bubbling) C->D E Heat to Reaction Temp. D->E Inert Atmosphere F Reaction Work-up: - Dilution - Extraction - Drying E->F Monitor Progress G Purification: (e.g., Column Chromatography) F->G

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly reliable method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynyl-substituted heterocycles.[1][9] These products are valuable intermediates in organic synthesis and can be further elaborated into more complex structures.

  • Copper Co-catalysis: The classic Sonogashira reaction employs a copper(I) co-catalyst (e.g., CuI) to facilitate the transmetalation of the terminal alkyne to the palladium center.[10] However, copper-free conditions have been developed to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling).

  • Ligand Choice: Triphenylphosphine (PPh₃) is a commonly used ligand for Sonogashira couplings. However, for more challenging substrates, more electron-rich and bulky ligands can be beneficial.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT680-90
21-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (4)DIPEADMF50875-85
3(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene601270-80

Yields are based on analogous reactions and may require optimization for this specific substrate.

Sonogashira_Mechanism Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L)₂ Ar-Pd(II)-Br(L)₂ Pd(0)L₂->Ar-Pd(II)-Br(L)₂ Oxidative Addition R-X Ar-Br Oxidative\nAddition Oxidative Addition Ar-Pd(II)-C≡C-R'(L)₂ Ar-Pd(II)-C≡C-R'(L)₂ Ar-Pd(II)-Br(L)₂->Ar-Pd(II)-C≡C-R'(L)₂ Transmetalation R'-C≡CH R'-C≡CH R'-C≡C-Cu R'-C≡C-Cu R'-C≡CH->R'-C≡C-Cu + Cu(I) Cu(I) Cu(I) Transmetalation Transmetalation Ar-Pd(II)-C≡C-R'(L)₂->Pd(0)L₂ Reductive Elimination Ar-C≡C-R' Ar-C≡C-R' Ar-Pd(II)-C≡C-R'(L)₂->Ar-C≡C-R' Reductive\nElimination Reductive Elimination

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules.[6] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

  • Ligand Selection for Hindered Substrates: The steric bulk of the 2-tert-butyl group and the pyrazolo[1,5-a]pyrimidine core necessitates the use of highly active catalyst systems. Bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or Xantphos are particularly effective.[11][12] These ligands promote the formation of a monoligated palladium species, which is essential for efficient oxidative addition and reductive elimination with sterically demanding substrates.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ can be used, although this may require higher reaction temperatures and longer reaction times.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add this compound, Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed toluene, followed by the amine via syringe.

  • Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BrettPhos (4)NaOtBuToluene1001280-90
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1101875-85
3n-ButylaminePd₂(dba)₃ (1.5)Xantphos (3)K₃PO₄t-BuOH902470-80

Yields are based on analogous reactions and may require optimization for this specific substrate.

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Product A 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine I 6-Amino-2-tert-butyl- pyrazolo[1,5-a]pyrimidine Derivative A->I B Amine (Primary or Secondary) B->I C Palladium Precatalyst (e.g., Pd₂(dba)₃) C->I D Bulky Phosphine Ligand (e.g., BrettPhos) D->I E Strong Base (e.g., NaOtBu) E->I F Anhydrous, Inert Atmosphere F->I G Aprotic Solvent (e.g., Toluene) G->I H Elevated Temperature H->I

Caption: Key components for a successful Buchwald-Hartwig amination.

PART 2: Advanced Applications and Future Outlook

The functionalized 2-tert-butylpyrazolo[1,5-a]pyrimidine derivatives synthesized via these cross-coupling reactions are valuable scaffolds for further synthetic elaboration. The introduced aryl, alkynyl, and amino groups can be further modified to explore structure-activity relationships in drug discovery programs. For instance, the alkynyl derivatives can undergo click chemistry reactions, while the amino derivatives can be acylated or alkylated to generate diverse libraries of compounds for biological screening.

Furthermore, the pyrazolo[1,5-a]pyrimidine core itself can be subjected to C-H functionalization reactions, allowing for the direct introduction of functional groups at other positions on the heterocyclic ring system. This opens up even more avenues for the synthesis of novel and complex molecules.

The protocols and insights provided in these application notes serve as a robust foundation for researchers and drug development professionals working with the this compound scaffold. By understanding the principles behind these powerful synthetic transformations, scientists can accelerate the discovery and development of new chemical entities with the potential for significant therapeutic impact.

References

  • Charris, J. E., & Larionov, O. V. (2021). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 121(15), 9385-9457. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoarylation of nitrogen heterocycles in the presence of a palladium-di-tert-butylphosphinobiphenyl catalyst. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and fine chemical industries.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of ligand structure on the stability and reactivity of palladium bis (phosphine) complexes in the catalytic amination of aryl halides. Journal of the American Chemical Society, 129(25), 7802-7814. [Link]

  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Reddy, K. S., & Tanaka, M. (2004). Palladium-catalyzed amination of aryl halides. Chemical Society Reviews, 33(7), 481-492.
  • Tumkevicius, S., & Grenda, A. (2019). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry, 10(10), 1339-1357. [Link]

  • Nagaraja, D., Kumar, M. S., & Pasha, M. A. (2018). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1, 5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Asian Journal of Chemistry, 30(8), 1881-1884. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki− Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
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Application Notes & Protocols: A Framework for In Vivo Evaluation of Novel Pyrazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: This document provides a comprehensive framework for designing and executing in vivo studies for novel compounds based on the pyrazolo[1,5-a]pyrimidine scaffold. As of this writing, specific in vivo data for the exact compound 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine is not available in the public domain. Therefore, this guide synthesizes field-proven insights and protocols from published research on structurally related pyrazolo[1,5-a]pyrimidine derivatives to provide a robust, scientifically-grounded template for researchers. The principles and methodologies outlined herein are designed to enable the logical progression of a novel analog from preclinical characterization to meaningful in vivo efficacy and pharmacokinetic evaluation.

Part 1: Scientific Rationale & Preclinical Assessment

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors for targeted cancer therapy.[1][2] Its structural similarity to purines allows it to function as an ATP-competitive inhibitor, effectively targeting the enzymatic activity of various kinases crucial for cell cycle progression and survival.[1][2]

Target Landscape & Mechanism of Action

A thorough review of the literature reveals that pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed to target a range of protein kinases implicated in oncology and other therapeutic areas. Understanding this landscape is critical for hypothesizing the mechanism of a novel analog and designing appropriate pharmacodynamic readouts.

Target Kinase Family Specific Examples Therapeutic Relevance Reference
Cyclin-Dependent Kinases (CDKs)CDK1, CDK2, CDK4, CDK6, CDK9Cell Cycle Control, Cancer Proliferation[3][4][5]
Pim KinasesPim-1Cell Survival, Apoptosis Regulation[6]
Receptor Tyrosine KinasesKDR (VEGFR-2), DDR1, c-SrcAngiogenesis, Cell Adhesion & Invasion, Stroke[7][8][9]

The primary mechanism for this class of compounds is the competitive inhibition of ATP binding at the kinase hinge region. This prevents the phosphorylation of downstream substrates, thereby blocking signal transduction pathways that drive pathological processes like tumor growth.

MOA cluster_kinase Kinase Active Site cluster_inhibitor cluster_output Cellular Response ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds pSubstrate Phosphorylated Substrate (Signal ON) Kinase->pSubstrate Phosphorylates No_pSubstrate No Phosphorylation (Signal OFF) Kinase->No_pSubstrate Compound Pyrazolo[1,5-a]pyrimidine (e.g., 6-Bromo-2-tert-butyl...) Compound->Kinase Competitively Binds (Blocks ATP) Proliferation Cell Proliferation, Survival pSubstrate->Proliferation Apoptosis Pathway Blocked No_pSubstrate->Apoptosis

Caption: Mechanism of Action: Competitive ATP binding inhibition by pyrazolo[1,5-a]pyrimidine analogs.

Mandatory In Vitro Prerequisites

Advancing a compound to in vivo testing is a resource-intensive endeavor. A robust in vitro data package is essential to justify this progression. The following checklist outlines the critical preclinical data required.

InVitro_Workflow cluster_discovery Discovery & Screening cluster_cellular Cellular Validation cluster_safety Pre-PK Safety Synthesis Compound Synthesis Potency 1. Enzymatic Assay (Target IC50) Synthesis->Potency Selectivity 2. Kinase Panel Screen (>400 kinases) Potency->Selectivity CellActivity 3. Cellular Potency (Anti-proliferation, GI50) Selectivity->CellActivity PD_Marker 4. Target Engagement (e.g., pBAD, pRb Western Blot) CellActivity->PD_Marker hERG 5. hERG Assay (Cardiotoxicity Risk) PD_Marker->hERG ADME 6. In Vitro ADME (Microsomal Stability) hERG->ADME Go Go / No-Go Decision for In Vivo Studies ADME->Go

Caption: The logical workflow from compound synthesis to the in vivo "Go/No-Go" decision point.

  • Enzymatic Potency: Determine the IC50 value against the primary target kinase(s). Potent compounds in the nanomolar range are often desired.[4][6]

  • Kinase Selectivity: Profile the compound against a broad panel of kinases (e.g., >400) to understand its selectivity. High selectivity can translate to a better safety profile by minimizing off-target effects.[8]

  • Cellular Activity: Confirm that the compound can penetrate cells and exert a biological effect. This is commonly measured via anti-proliferative assays (e.g., GI50) in relevant cancer cell lines.[4]

  • Target Engagement: In a cellular context, demonstrate that the compound inhibits the phosphorylation of a known downstream substrate of the target kinase. For example, inhibition of BAD phosphorylation is a marker for Pim-1 inhibition.[6]

  • Safety & ADME Profiling:

    • hERG Inhibition: Assess activity against the hERG potassium channel to flag potential cardiotoxicity risks early.[6]

    • In Vitro ADME: Evaluate metabolic stability using liver microsomes to predict hepatic clearance.[4]

Part 2: Protocols for In Vivo Evaluation

Once a candidate compound demonstrates a promising in vitro profile, the next step is to evaluate its properties in a living system. The following protocols are based on methodologies successfully applied to pyrazolo[1,5-a]pyrimidine derivatives in the literature.

Protocol 1: Formulation for Oral Administration

Oral bioavailability is a key feature of many pyrazolo[1,5-a]pyrimidine inhibitors.[4][8] A proper formulation is critical for ensuring consistent absorption.

Objective: To prepare a homogenous and stable suspension of the test compound for oral gavage in mice.

Materials:

  • Test Compound (e.g., this compound)

  • Vehicle components:

    • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Carboxymethylcellulose (CMC)

    • 0.1% - 1% (v/v) Tween® 80

    • Sterile Water for Injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile dosing syringes and gavage needles (20-22 gauge, ball-tipped)

Procedure:

  • Vehicle Preparation: a. In a sterile beaker, add the required volume of sterile water. b. While stirring, slowly sprinkle the HPMC or CMC powder onto the surface of the water to prevent clumping. c. Add the specified volume of Tween® 80. d. Continue to stir until a clear, homogenous solution is formed. This may take 30-60 minutes.

  • Compound Suspension: a. Accurately weigh the required amount of the test compound needed for the entire study group for a single day of dosing. b. Triturate the powder in a mortar and pestle to a fine consistency. c. Add a small volume of the prepared vehicle to the powder and mix to form a smooth paste. This "wetting" step is crucial to prevent powder aggregation. d. Gradually add the remaining vehicle while continuously mixing. e. Transfer the suspension to a sterile beaker with a magnetic stir bar and stir continuously on a stir plate to maintain a homogenous suspension.

  • Dosing: a. Before drawing each dose, ensure the suspension is well-mixed. b. Draw the calculated volume into the dosing syringe. The typical dosing volume for a mouse is 10 mL/kg. c. Administer to the mice via oral gavage. d. Self-Validation: Always prepare the formulation fresh daily. Visually inspect for homogeneity before each dose. Retain a sample for concentration analysis if required.

Protocol 2: Mouse Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters (e.g., half-life, Cmax, oral bioavailability) of the test compound in mice.

Animal Model:

  • Species: CD-1 or BALB/c mice

  • Sex: Female or Male (be consistent)

  • Number: 3 mice per time point/group

Study Design:

GroupRouteDoseNSampling Time Points (post-dose)
1 (IV)Intravenous (bolus)1-5 mg/kg32, 5, 15, 30 min; 1, 2, 4, 8, 24 hr
2 (PO)Oral Gavage10-25 mg/kg315, 30 min; 1, 2, 4, 8, 24 hr

Procedure:

  • Acclimation: Acclimate animals for at least 3 days prior to the study. Fast animals for 4 hours before dosing (water ad libitum).

  • Dosing:

    • IV Group: Administer the compound (solubilized in a suitable vehicle like DMSO/PEG400/Saline) via the tail vein.

    • PO Group: Administer the compound suspension as described in Protocol 2.1.

  • Blood Collection: a. At each specified time point, collect ~50-100 µL of blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA). b. Place samples on ice immediately.

  • Plasma Processing: a. Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C. b. Carefully collect the supernatant (plasma) and transfer to a new, labeled microcentrifuge tube. c. Store plasma samples at -80°C until analysis.

  • Bioanalysis: a. Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. b. Self-Validation: The LC-MS/MS method must include a standard curve and quality control (QC) samples at low, medium, and high concentrations to ensure accuracy and precision.

  • Data Analysis: a. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters. b. Example Data: A pyrazolo[1,5-a]pyrimidine CDK inhibitor, compound 4k, when dosed orally at 25 mg/kg in mice, exhibited an elimination half-life of 178 minutes.[4] This provides a benchmark for evaluating novel analogs.

Protocol 3: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the test compound in an established human tumor xenograft model.

Animal Model:

  • Species: Athymic Nude (Nu/Nu) or SCID mice

  • Age: 6-8 weeks

  • Tumor Model: Select a human cancer cell line that was shown to be sensitive to the compound in vitro (e.g., HCT116 for colon cancer).

Procedure:

  • Tumor Implantation: a. Harvest cancer cells during their logarithmic growth phase. b. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL. c. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth & Randomization: a. Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2. b. When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control).

  • Treatment: a. Begin dosing. Administer the vehicle or compound (e.g., 25 mg/kg, orally, once daily) as per the study design.[4] b. Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a prespecified endpoint size.

  • Monitoring & Endpoints: a. Primary Endpoint (Efficacy): Measure tumor volume and body weight 2-3 times per week. Body weight loss >20% is a sign of toxicity. b. Secondary Endpoint (Pharmacodynamics): At the end of the study, a subset of tumors can be harvested at a specific time point post-final dose (e.g., 2-4 hours). c. Flash-freeze the tumor tissue in liquid nitrogen and store at -80°C. d. Process the tumor lysates for Western blot analysis to measure the phosphorylation status of the target's downstream substrate (e.g., pRb). Suppression of the phosphorylated substrate in the treated group versus the vehicle group provides direct evidence of in vivo target engagement.[4]

  • Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the Tumor Growth Inhibition (TGI) percentage. c. Perform statistical analysis (e.g., ANOVA) to determine significance.

References

  • Jismy, M., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. Available at: [Link]

  • Chen, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]

  • Buri, M., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. Available at: [Link]

  • Golebiowski, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed. Available at: [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]

  • Ezzat I., Aboul Ela, & Maha A., Fahmy. (1997). Cytogenetic studies on the pyrazolo [1,5-a] pyrimidine derivatives on mice cells. IMEMR. Available at: [Link]

  • Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. National Institutes of Health. Available at: [Link]

  • Liu, Y., et al. (2013). Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. PubMed. Available at: [Link]

  • Mukaiyama, H., et al. (2007). Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. PubMed. Available at: [Link]

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Application Notes and Protocols: Covalent Labeling of Proteins with 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Tool for Covalent Proteomics

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1][2] Beyond its role in reversible inhibition, the unique chemical architecture of this heterocyclic system offers opportunities for the development of covalent probes to interrogate protein function. This application note details the use of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine derivatives as novel reagents for the covalent labeling of proteins.

The strategy hinges on the electrophilic nature of the C6-bromo substituent, which can undergo nucleophilic substitution by reactive amino acid side chains on the protein surface. This results in a stable, covalent linkage, enabling a wide range of applications from target identification and validation to the study of protein-protein interactions. The tert-butyl group at the C2 position provides steric bulk, which can influence binding selectivity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and analytical workflows for utilizing this compound derivatives in protein labeling studies.

Principle of Covalent Labeling

The covalent labeling of proteins with this compound is based on a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing pyrazolopyrimidine ring system activates the C6-bromo position towards attack by nucleophilic amino acid residues.

Key Nucleophilic Residues:

  • Cysteine: The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (pKa ~8.5-9.5), and is expected to be the most reactive residue towards 6-bromopyrazolopyrimidines.[3][4][5]

  • Lysine: The ε-amino group of lysine (pKa ~10.5) is also a viable nucleophile, especially at slightly alkaline pH where it is deprotonated.[4][6]

  • Histidine: The imidazole side chain of histidine (pKa ~6-7) can act as a nucleophile, particularly when not protonated.[4]

  • Serine/Threonine: While generally less reactive, the hydroxyl groups of serine and threonine can act as nucleophiles under certain conditions, often within an enzyme's active site where their reactivity is enhanced.[4]

The selectivity of labeling can be tuned by controlling the reaction pH. For instance, performing the reaction at a pH closer to the pKa of cysteine's thiol group will favor its modification over lysine's amino group.

Experimental Workflows

Diagram of the Covalent Labeling Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Protein of Interest C Incubation (Controlled pH and Temperature) A->C B 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine (Labeling Reagent) B->C D Removal of Excess Reagent (e.g., Size Exclusion Chromatography) C->D E Confirmation of Labeling (e.g., SDS-PAGE, Mass Spectrometry) D->E F Identification of Modification Site (LC-MS/MS) E->F

Caption: Overview of the protein labeling workflow.

Detailed Protocols

Protocol 1: General Protein Labeling

This protocol provides a starting point for the covalent labeling of a purified protein with this compound. Optimization of reagent concentration, incubation time, and temperature may be required for your specific protein.

Materials:

  • Purified protein of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[7]

  • Quenching Solution: 1 M Dithiothreitol (DTT) or 1.5 M Hydroxylamine, pH 8.5[8]

  • Purification column (e.g., Sephadex G-25)[7]

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Labeling Reagent Stock Solution:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Note: Prepare this solution fresh before each use as the reactivity of the compound in solution may decrease over time.

  • Prepare Protein Solution:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Note: Ensure the buffer does not contain primary amines or thiols (e.g., Tris or mercaptoethanol) as they will compete with the protein for the labeling reagent.

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the labeling reagent stock solution to achieve a 10 to 20-fold molar excess of the reagent over the protein.

    • Incubate the reaction mixture for 2 hours to overnight at room temperature with continuous stirring. For initial trials, a 2-hour incubation is recommended.

    • Note: The optimal incubation time and temperature should be determined empirically. A lower temperature (4°C) with a longer incubation time may be necessary for sensitive proteins.

  • Quench the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 1 hour at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted labeling reagent and quenching solution using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4.[7]

    • Monitor the column effluent by measuring absorbance at 280 nm to collect the protein-containing fractions.

  • Confirmation of Labeling and Storage:

    • Confirm labeling by analyzing the purified protein using SDS-PAGE (a shift in molecular weight may be observed) and mass spectrometry.

    • Store the labeled protein at -20°C or -80°C.

Protocol 2: Mass Spectrometry Analysis for Modification Site Identification

This protocol outlines the workflow for identifying the specific amino acid residue(s) modified by the this compound derivative using a bottom-up proteomics approach.

Materials:

  • Labeled protein from Protocol 1

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • Acetonitrile (ACN)

  • C18 desalting spin columns

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein in 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation.[9]

  • Data Analysis:

    • Search the generated MS/MS spectra against a protein database containing the sequence of the labeled protein.

    • Specify a variable modification in the search parameters corresponding to the mass of the 2-tert-butylpyrazolo[1,5-a]pyrimidine moiety (mass of the reagent minus the mass of bromine) on cysteine, lysine, and histidine residues.

    • Utilize proteomics software (e.g., MaxQuant, Proteome Discoverer, etc.) to identify the modified peptides and pinpoint the exact site of modification with high confidence.[10]

Data Presentation and Interpretation

Table 1: Physicochemical Properties of the Labeling Reagent
PropertyValue
Compound Name This compound
Molecular Formula C10H12BrN3
Molecular Weight 254.13 g/mol
Mass of Adduct 175.13 Da (after loss of HBr)
Reactivity Electrophilic, targets nucleophilic amino acids
Diagram of the Labeling Reaction Mechanism

G cluster_reactants Reactants cluster_product Product Protein-Cys-SH Protein-Cys-SH Labeled Protein Protein-Cys-S-Pyrazolopyrimidine + HBr Protein-Cys-SH->Labeled Protein Nucleophilic Attack Reagent Reagent->Labeled Protein

Caption: Proposed reaction mechanism with cysteine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Insufficient reagent concentration- Short incubation time- Inappropriate reaction pH- Protein conformation hides reactive residues- Increase the molar excess of the labeling reagent- Increase the incubation time or temperature- Optimize the reaction pH (e.g., pH 8.0-9.0 for lysine labeling)- Perform labeling under denaturing conditions (if protein function is not required for subsequent assays)
Non-specific Labeling - High reagent concentration- Long incubation time- Decrease the molar excess of the labeling reagent- Reduce the incubation time
Protein Precipitation - High concentration of organic solvent from the reagent stock- Protein instability under reaction conditions- Add the reagent stock solution slowly while vortexing- Use a lower concentration of the reagent stock solution- Perform the reaction at a lower temperature (e.g., 4°C)
No Modification Detected by MS - Low stoichiometry of labeling- Inefficient ionization of labeled peptides- Enrich for labeled peptides before MS analysis- Optimize MS acquisition parameters

Conclusion and Future Perspectives

The use of this compound derivatives represents a valuable addition to the chemical biology toolbox for protein analysis. The protocols outlined in this application note provide a robust framework for the successful covalent labeling of proteins and the subsequent identification of modification sites. The ability to covalently modify proteins with this scaffold opens up avenues for the development of novel chemical probes, activity-based probes, and targeted covalent inhibitors. Further exploration of derivatives with different substituents on the pyrazolopyrimidine core could lead to reagents with altered reactivity, selectivity, and reporting capabilities (e.g., incorporation of a fluorophore or a biotin tag).

References

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Chembiochem : a European journal of chemical biology, 18(15), 1483–1488. [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Chembiochem, 18(15), pp. 1483-1488. [Link]

  • Modeling covalent-modifier drugs. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(12), pp. 3179-3187. [Link]

  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Accounts of Chemical Research, 48(7), pp. 1925-1934. [Link]

  • Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Proteomics, 21(3-4), p. e1900386. [Link]

  • Introduction to Amino Acid Reactivity. Chemistry LibreTexts. [Link]

  • Nucleophilicities of amino acids and peptides. Organic & Biomolecular Chemistry, 6(13), pp. 2351-2357. [Link]

  • Covalent Modification. Chemistry LibreTexts. [Link]

  • Selecting Sample Preparation Workflows for Mass Spectrometry-Based Proteomic and Phosphoproteomic Analysis of Patient Samples with Acute Myeloid Leukemia. International Journal of Molecular Sciences, 19(11), p. 3362. [Link]

  • Analysis of Post-Translational Modifications by Mass Spectrometry. YouTube. [Link]

  • Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 16(2), p. 248. [Link]

  • (PDF) Covalent Modification of Proteins by Plant‐Derived Natural Products: Proteomic Approaches and Biological Impacts. ResearchGate. [Link]

  • Reactive chemistry for covalent probe and therapeutic development. Nature Reviews Chemistry, 3(7), pp. 422-440. [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines. edoc.ub.uni-muenchen.de. [Link]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Mini-Reviews in Medicinal Chemistry, 22(1), pp. 104-123. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(4), p. 888. [Link]

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Application Notes and Protocols for High-Throughput Screening with 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is recognized in medicinal chemistry as a "privileged scaffold" due to its structural resemblance to purines, enabling it to effectively compete with ATP in the active sites of protein kinases.[1] This structural feature has led to the development of numerous potent inhibitors targeting critical kinases involved in cell cycle progression and oncogenic signaling, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), Pim kinases, and B-Raf.[2][3] The subject of this guide, 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine, is a prime candidate for high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. The presence of a bromine atom at the 6-position offers a versatile handle for further chemical modifications and the development of structure-activity relationships (SAR).

Given the documented activity of closely related analogs, such as 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate which demonstrates inhibitory activity against CDKs, this application note will focus on a proposed HTS workflow to identify and characterize the inhibitory potential of this compound, with a primary focus on CDK2.[4]

This guide provides detailed protocols for robust, high-throughput biochemical assays, methodologies for hit confirmation and cellular characterization, and the underlying scientific rationale for each step.

Principle of the Screening Cascade

A successful HTS campaign is a multi-step process designed to efficiently identify true positive hits from a large compound library while eliminating false positives. The workflow presented here follows a logical progression from a primary biochemical screen to secondary and cellular assays for confirmation and further characterization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Cellular Characterization Primary_Screen Primary HTS (e.g., TR-FRET against CDK2) Dose_Response Dose-Response Curve (IC50 Determination) Primary_Screen->Dose_Response Identify 'Hits' Orthogonal_Assay Orthogonal Assay (e.g., Fluorescence Polarization) Dose_Response->Orthogonal_Assay Confirm Potency Cell_Based_Target Target Engagement (p-Rb Western Blot/HTRF) Orthogonal_Assay->Cell_Based_Target Validate Mechanism Cell_Viability Phenotypic Assay (Cell Viability/Proliferation) Cell_Based_Target->Cell_Viability Assess Cellular Effect

Caption: A typical HTS workflow for kinase inhibitors.

Part 1: Primary High-Throughput Screening - Biochemical Assays

The initial step involves screening the compound against the purified target kinase in a highly miniaturized and automated format. We will detail two robust and widely used assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).

LanthaScreen® TR-FRET Kinase Activity Assay

Principle of the Assay: This assay measures the phosphorylation of a fluorescein-labeled substrate by the target kinase.[5] A terbium-labeled antibody specific to the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal. Kinase inhibitors will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Detailed Protocol for CDK2/Cyclin A Screening:

Materials:

  • CDK2/Cyclin A enzyme (e.g., Thermo Fisher Scientific, Cat. No. PV3267)

  • LanthaScreen® Tb-anti-pRb(Ser807/811) Antibody (e.g., Thermo Fisher Scientific, Cat. No. PV4811)

  • Fluorescein-Rb (769-921) substrate (e.g., Thermo Fisher Scientific, Cat. No. PV4810)

  • 5X Kinase Buffer A (Thermo Fisher Scientific, Cat. No. PV3189)

  • TR-FRET Dilution Buffer (Thermo Fisher Scientific, Cat. No. PV3574)

  • ATP (10 mM solution)

  • EDTA (500 mM solution)

  • This compound (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • DMSO

  • Low-volume 384-well plates (black or white)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer by diluting the 5X stock with deionized water.

    • Prepare a 2X Kinase solution in 1X Kinase Buffer. The optimal concentration should be determined empirically by running a kinase titration to find the EC80 (the concentration giving 80% of the maximal signal).[6]

    • Prepare a 2X Substrate/ATP solution in 1X Kinase Buffer. The final concentrations in the 10 µL kinase reaction will be the Km,app for ATP and 200 nM of the fluorescein-Rb substrate.

    • Prepare a serial dilution of the test compound and staurosporine in DMSO. Then, dilute these into 1X Kinase Buffer to create a 2X compound solution.

    • Prepare a 2X Detection Mix containing 20 mM EDTA and 4 nM Tb-antibody in TR-FRET Dilution Buffer.[7]

  • Kinase Reaction:

    • Add 5 µL of the 2X compound solution (or control) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X Kinase solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X Substrate/ATP solution to each well. The final reaction volume is 10 µL.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the 2X Detection Mix to each well to stop the kinase reaction. The final volume is 20 µL.

    • Cover the plate and incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader (e.g., Tecan Infinite® series, BMG PHERAstar).

    • Use an excitation wavelength of 340 nm and measure emission at 495 nm (donor) and 520 nm (acceptor).[6]

    • A delay time of 100 µs and an integration time of 200 µs are recommended.[8]

Data Analysis and Quality Control:

  • TR-FRET Ratio: Calculate the emission ratio of 520 nm / 495 nm for each well.

  • Percent Inhibition: Calculate using the formula: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)) where the negative control is the enzyme with no inhibitor (0% inhibition) and the positive control is a high concentration of staurosporine (100% inhibition).

  • Z'-Factor: This metric assesses the quality and robustness of the assay. It should be calculated for each plate using the positive and negative controls.[9][10] Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11]

ParameterRecommended ValueRationale
Assay Volume 20 µL (final)Minimizes reagent consumption in HTS format.
Plate Format 384-wellStandard for high-throughput screening.
DMSO Tolerance < 1% (final)High DMSO concentrations can inhibit enzyme activity.
Z'-Factor > 0.5Ensures a sufficient signal window and low data variability for reliable hit identification.[12]
Fluorescence Polarization (FP) Kinase Assay

Principle of the Assay: This is a competitive binding assay. A fluorescently labeled phosphopeptide (tracer) binds to a phosphospecific antibody, resulting in a large, slow-rotating complex that yields a high FP value.[13][14] The kinase reaction produces an unlabeled phosphopeptide that competes with the tracer for antibody binding. As the kinase produces more product, more tracer is displaced, leading to a decrease in the FP signal. Inhibitors prevent the formation of the unlabeled phosphopeptide, thus maintaining a high FP signal.

Detailed Protocol for CDK2/Cyclin A Screening:

Materials:

  • CDK2/Cyclin A enzyme

  • Unlabeled Rb peptide substrate

  • Phospho-Rb peptide tracer (fluorescently labeled)

  • Anti-phospho-Rb antibody

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Stop/Detection buffer (Kinase buffer with EDTA)

  • Test compound and controls in DMSO

  • Low-volume 384-well plates (black)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase, substrate, and ATP solutions in kinase buffer at 2X the final desired concentration.

    • Prepare a serial dilution of the test compound in DMSO and then in kinase buffer.

    • In the Stop/Detection buffer, prepare a solution of the antibody and fluorescent tracer. The optimal concentrations must be determined through titration experiments to achieve a good signal window.

  • Kinase Reaction:

    • Add 5 µL of the 2X compound solution to the wells.

    • Add 5 µL of a pre-mixed 2X enzyme/substrate solution.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate for 60-90 minutes at room temperature.

  • Detection:

    • Add 5 µL of the Stop/Detection buffer containing the antibody/tracer mix.

    • Incubate for at least 30 minutes at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization-capable plate reader.

    • Measure the parallel and perpendicular fluorescence intensities and calculate the polarization in millipolarization units (mP).

Data Analysis:

  • Hits are identified as wells with high mP values (inhibited kinase) compared to the low mP values of the uninhibited kinase control.

  • Calculate percent inhibition and determine the Z'-factor as described for the TR-FRET assay.

Part 2: Hit-to-Lead Cascade

Compounds identified as "hits" in the primary screen require further validation to confirm their activity and elucidate their mechanism of action.

Dose-Response and IC50 Determination

Hits from the primary screen (typically performed at a single concentration) must be re-tested in a dose-response format to determine their potency (IC50).

Protocol:

  • Perform the primary assay (e.g., TR-FRET) as described above.

  • Instead of a single concentration, use a 10- or 12-point serial dilution of the hit compound, typically starting from 10-50 µM.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Orthogonal Assay Confirmation

To rule out artifacts specific to the primary assay format (e.g., compound fluorescence interfering with TR-FRET), hits should be confirmed in an orthogonal assay that uses a different detection technology. If TR-FRET was the primary assay, the FP assay described above serves as an excellent orthogonal confirmation. A strong correlation between the IC50 values from both assays increases confidence in the hit.

Part 3: Cellular Characterization

The ultimate goal is to find compounds that are active in a cellular context. Cell-based assays are crucial to confirm that the compound can cross the cell membrane, engage its target, and elicit a biological response.

Target Engagement: Phospho-Retinoblastoma (p-Rb) HTRF Assay

Principle: CDK2 phosphorylates the Retinoblastoma (Rb) protein at specific sites (e.g., Ser807/811), which is a key event in the G1/S cell cycle transition.[16] An inhibitor of CDK2 should decrease the levels of phosphorylated Rb in cells. This can be measured in a high-throughput format using a cellular HTRF assay.

CDK_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex (Transcription Repressed) CyclinD_CDK46->Rb_E2F Phosphorylates Rb CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 Promotes expression of Cyclin E pRb p-Rb CyclinE_CDK2->pRb Hyper-phosphorylates Rb E2F E2F (Active) pRb->E2F Releases E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Compound 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine Compound->CyclinE_CDK2 Inhibits

Caption: Inhibition of the CDK2 pathway and Rb phosphorylation.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., HT29, MCF-7) in 96- or 384-well plates and grow to 70-80% confluency.

    • Treat cells with a serial dilution of the test compound for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • Carefully remove the culture medium.

    • Add 50 µL of supplemented lysis buffer to each well and incubate for 30 minutes at room temperature with shaking.[17]

  • HTRF Detection:

    • Transfer 16 µL of the cell lysate to a white 384-well low-volume plate.

    • Add 4 µL of the pre-mixed HTRF antibody solution (containing both the terbium-labeled anti-total Rb antibody and the d2-labeled anti-phospho-Rb(S807/811) antibody).

    • Seal the plate and incubate at room temperature for 4 hours or overnight.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • The HTRF signal is proportional to the amount of phosphorylated Rb. A potent and cell-permeable CDK2 inhibitor will show a dose-dependent decrease in the signal.

    • Normalize the phospho-Rb signal to the total-Rb signal to account for any effects on overall protein levels.[18]

Phenotypic Screening: Cell Viability Assay

Principle: Since CDK2 is essential for cell proliferation, its inhibition is expected to reduce the viability or proliferation of cancer cells. A cell viability assay provides a phenotypic readout of the compound's anti-proliferative effects.

Detailed Protocol (using CellTiter-Glo®):

  • Cell Plating and Treatment:

    • Seed cancer cells in a 96- or 384-well white, clear-bottom plate at an optimized density.

    • After 24 hours, treat the cells with a serial dilution of the test compound.

    • Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition) by plotting the signal against the log of the compound concentration.

Representative Data (Hypothetical): The following table presents hypothetical, yet representative, data for a pyrazolo[1,5-a]pyrimidine compound based on published data for close analogs.[2][19]

Assay TypeTarget/Cell LineEndpointResult (IC50/GI50)
Biochemical CDK2/CycAIC500.09 µM
TRKAIC500.45 µM
Pim-1IC500.85 µM
Cell-Based HT29 (p-Rb)IC500.25 µM
HT29 (Viability)GI500.50 µM

Conclusion and Future Directions

This application note provides a comprehensive, field-proven framework for the high-throughput screening of this compound as a potential kinase inhibitor. By following this cascade, from robust primary biochemical screens using TR-FRET or FP, through dose-response confirmation, and into mechanism-based and phenotypic cellular assays, researchers can efficiently identify and validate potent and cell-active inhibitors. The proposed workflow ensures a high degree of confidence in the identified hits, providing a solid foundation for subsequent lead optimization studies. The versatility of the 6-bromo substituent makes this scaffold an excellent starting point for generating a library of analogs to explore the SAR and develop highly selective and potent clinical candidates.

References

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  • Wikipedia. Z-factor. Available at: [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Available at: [Link]

  • Shah, K., & Lahiri, D. K. (2017). Protocols for Characterization of Cdk5 Kinase Activity. PubMed Central. Available at: [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]

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  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). PubMed. Available at: [Link]

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  • ResearchGate. (2024). (PDF) Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available at: [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

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  • Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. (2022). Available at: [Link]

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  • ResearchGate. Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Available at: [Link]

  • Gubler, H., et al. (2012). Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening. PubMed. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Available at: [Link]

  • ResearchGate. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Available at: [Link]

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Application Notes & Protocols for Crystallization of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These derivatives are recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of these kinases is a hallmark of many cancers, making pyrazolo[1,5-a]pyrimidines a focal point in the development of targeted cancer therapies.[1] The specific compound, 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine, and its potential complexes are of high interest to researchers in drug development for their potential to be further functionalized, for instance, through palladium-catalyzed cross-coupling reactions, to enhance their biological activity and structural diversity.[1]

Obtaining high-quality single crystals of these compounds and their complexes is a critical bottleneck in the drug discovery pipeline. A well-defined crystal structure, determined through single-crystal X-ray diffraction, provides invaluable insights into the molecule's three-dimensional conformation, stereochemistry, and intermolecular interactions. This information is paramount for understanding structure-activity relationships (SAR), designing more potent and selective analogs, and securing intellectual property.

This guide provides a detailed framework and actionable protocols for the successful crystallization of this compound and its complexes. It is designed for researchers, scientists, and drug development professionals seeking to overcome the challenges of obtaining diffraction-quality crystals.

Understanding the Molecule: Physicochemical Properties and Their Implications for Crystallization

A rational approach to crystallization begins with an analysis of the target molecule's structure. This compound possesses distinct features that guide the selection of appropriate crystallization conditions:

  • Aromatic Heterocyclic Core: The fused pyrazolo[1,5-a]pyrimidine ring system is planar and capable of engaging in π-π stacking interactions, which can be a significant driving force for crystal lattice formation.

  • Tert-butyl Group: This bulky, nonpolar group will influence the molecule's solubility, favoring organic solvents of low to medium polarity. It can also introduce steric hindrance that affects molecular packing in the crystal lattice.[3][4]

  • Bromo Substituent: The bromine atom adds polarity and can participate in halogen bonding, a specific type of non-covalent interaction that can be exploited to direct crystal packing.

Based on these features, this compound is expected to be soluble in moderately polar organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, and less soluble in nonpolar solvents such as hexanes and heptane, as well as highly polar solvents like water.

Core Principles of Crystallization

The goal of crystallization is to slowly transition a solution from a subsaturated state, where the compound is fully dissolved, to a supersaturated state, where the concentration exceeds the solubility limit, prompting nucleation and crystal growth.[5] The key to obtaining large, well-ordered single crystals is to control this process to allow for slow nucleation and growth.[6][7] Rapid precipitation will lead to the formation of amorphous solids or a multitude of small, unusable crystals.[8]

Purity is Paramount: The purer the compound, the higher the likelihood of successful crystallization.[9] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction quality. It is strongly recommended to use material that is >95% pure, as determined by techniques such as NMR, LC-MS, or elemental analysis.

Experimental Protocols for Crystallization

It is highly recommended to screen multiple crystallization techniques in parallel to maximize the chances of success.[8] The following protocols are presented in order of increasing complexity and are tailored with specific starting recommendations for this compound.

Method 1: Slow Evaporation

This is often the simplest and most common method for crystallizing small molecules.[6][7][10] The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate until supersaturation is achieved, leading to crystal formation.[5][8]

Protocol:

  • Solvent Selection: Dissolve 5-10 mg of this compound in a suitable solvent in which it is fully soluble. The solvent should have a relatively low boiling point to facilitate gradual evaporation.[8]

  • Preparation of a Nearly Saturated Solution: Prepare a solution with a concentration in the range of 5-20 mg/mL.

  • Filtration: To remove any dust or particulate matter that could act as unwanted nucleation sites, filter the solution through a 0.22 µm syringe filter into a clean, small vial (e.g., a 2 mL glass vial).[8]

  • Setup: Cover the vial with a cap that is not airtight. This can be achieved by loosely placing the cap on top or by piercing the cap with a needle. The size of the opening will control the rate of evaporation.[6][11]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., a quiet corner of a lab bench or a dedicated incubator).[8]

  • Monitoring: Check the vial periodically for crystal growth over several days to weeks.

Proposed Starting Conditions for Slow Evaporation:

Solvent System Starting Concentration (mg/mL) Temperature Rationale
Dichloromethane (DCM)10-20Room TemperatureGood balance of polarity and volatility.
Ethyl Acetate10-15Room TemperatureA slightly more polar option with a slower evaporation rate than DCM.
Acetone15-25Room TemperatureA polar aprotic solvent that can be effective for heterocyclic compounds.
Toluene5-10Room TemperatureA non-polar aromatic solvent that can promote π-stacking interactions.
Method 2: Vapor Diffusion

Vapor diffusion is arguably the most successful method for growing high-quality single crystals, especially when only small amounts of material are available.[10][12] This technique involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) in the vapor phase into a solution of the compound in a "good" solvent. This gradually decreases the solubility of the compound, leading to crystallization.[5][13]

Protocol:

  • Solvent and Anti-Solvent Selection: Choose a "good" solvent in which this compound is readily soluble and a volatile "anti-solvent" in which it is insoluble. The good solvent should be less volatile than the anti-solvent.[13]

  • Preparation:

    • In a small, open vial (e.g., a 0.5 mL vial), dissolve 2-5 mg of the compound in the good solvent to create a concentrated solution.

    • In a larger vial or beaker (e.g., a 5 mL vial), place a larger volume of the anti-solvent.

  • Setup: Carefully place the small, open vial containing the compound solution inside the larger vial with the anti-solvent. Ensure the inner vial stands upright and does not touch the walls of the outer vial. Seal the outer vial tightly.[8]

  • Incubation: Store the setup in a vibration-free environment at a constant temperature. The anti-solvent vapor will slowly diffuse into the compound solution, inducing crystallization.

  • Monitoring: Observe for crystal growth over a period of days to weeks.

Proposed Starting Conditions for Vapor Diffusion:

Good Solvent (Inner Vial) Anti-Solvent (Outer Vial) Temperature Rationale
DichloromethanePentane or HexaneRoom TemperatureA classic combination of a moderately polar solvent and a non-polar anti-solvent.
ChloroformDiethyl EtherRoom TemperatureSimilar to the above, with a slightly less volatile good solvent.
Tetrahydrofuran (THF)HexaneRoom TemperatureTHF is a good solvent for many organic molecules, and hexane is a common anti-solvent.
AcetonitrileDiethyl EtherRoom TemperatureA more polar good solvent paired with a volatile anti-solvent.
Method 3: Solvent/Anti-Solvent System (Liquid-Liquid Diffusion)

This technique relies on the slow diffusion of an anti-solvent into a solution of the compound. Unlike vapor diffusion, here the anti-solvent is carefully layered on top of the compound solution. Crystals typically form at the interface between the two solvents.

Protocol:

  • Solvent and Anti-Solvent Selection: Choose a "good" solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble. For successful layering, the two solvents should have different densities.

  • Preparation: Dissolve the compound in the denser solvent in a narrow container, such as a test tube or an NMR tube.

  • Setup: Carefully and slowly layer the less dense anti-solvent on top of the compound solution, minimizing mixing at the interface. This can be done by slowly running the anti-solvent down the side of the tube.

  • Incubation: Seal the container and leave it undisturbed in a vibration-free location at a constant temperature.

  • Monitoring: Observe for crystal growth at the interface of the two solvents over a period of days to weeks.

Proposed Starting Conditions for Solvent/Anti-Solvent Diffusion:

Good Solvent (Bottom Layer) Anti-Solvent (Top Layer) Temperature Rationale
DichloromethaneHexaneRoom TemperatureA good density difference allows for stable layering.
ChloroformMethanolRoom TemperatureChloroform is denser than methanol, providing a stable interface.
Dimethylformamide (DMF)WaterRoom TemperatureFor potentially forming complexes that are more polar. DMF is a good solvent for many heterocyclic compounds.

Visualizing the Crystallization Workflows

To aid in the conceptualization of these protocols, the following diagrams illustrate the setup for each crystallization method.

slow_evaporation Slow Evaporation Workflow cluster_prep Preparation cluster_setup Setup cluster_incubation Incubation & Growth dissolve Dissolve Compound in Solvent filter Filter Solution (0.22 µm syringe filter) dissolve->filter vial Transfer to Clean Vial filter->vial cover Cover Loosely (e.g., pierced cap) vial->cover incubate Incubate in Vibration-Free Area cover->incubate monitor Monitor for Crystal Growth incubate->monitor

Caption: Workflow for the Slow Evaporation crystallization method.

vapor_diffusion Vapor Diffusion Workflow cluster_prep Preparation cluster_setup Setup cluster_incubation Incubation & Growth prep_inner Dissolve Compound in 'Good' Solvent (Inner Vial) place_inner Place Inner Vial inside Outer Vial prep_inner->place_inner prep_outer Add Anti-Solvent to Outer Vial prep_outer->place_inner seal Seal Outer Vial Tightly place_inner->seal incubate Incubate in Vibration-Free Area seal->incubate monitor Monitor for Crystal Growth incubate->monitor

Caption: Workflow for the Vapor Diffusion crystallization method.

liquid_diffusion Liquid-Liquid Diffusion Workflow cluster_prep Preparation cluster_setup Setup cluster_incubation Incubation & Growth dissolve Dissolve Compound in Denser Solvent layer Carefully Layer Less Dense Anti-Solvent dissolve->layer seal Seal Container layer->seal incubate Incubate in Vibration-Free Area seal->incubate monitor Monitor for Crystal Growth at Solvent Interface incubate->monitor

Caption: Workflow for the Liquid-Liquid Diffusion crystallization method.

Troubleshooting Common Crystallization Problems

Even with careful execution, crystallization can be challenging. Below are common issues and potential solutions.[8]

Problem Observation Potential Cause(s) Suggested Solution(s)
No Crystals Form Clear solution remains after an extended period.The solution is not sufficiently supersaturated.- Allow more solvent to evaporate (slow evaporation).- Use a more volatile anti-solvent (vapor diffusion).- Start with a higher initial concentration.- Try slow cooling of a saturated solution.[6]
Amorphous Precipitate or Oil A non-crystalline solid or oily substance forms.Supersaturation was reached too quickly.- Decrease the initial concentration.- Slow down the rate of evaporation or diffusion (e.g., use a smaller opening in the cap, or place the setup at a lower temperature).- Use a solvent in which the compound is less soluble.
Many Small Crystals A large number of very small crystals form.The nucleation rate is too high.- Decrease the initial concentration.- Slow down the crystallization process.- Ensure the crystallization vessel is scrupulously clean to minimize nucleation sites.
Poor Crystal Quality Crystals are opaque, have poorly defined faces, or are intergrown.- Rapid crystal growth.- Presence of impurities.- Slow down the crystallization process.- Further purify the compound (e.g., by column chromatography or recrystallization).- Try a different solvent system.

Conclusion

The crystallization of this compound and its complexes is an achievable yet meticulous process that is fundamental to advancing drug discovery efforts based on this important scaffold. By systematically applying the principles and protocols outlined in this guide—from understanding the molecule's inherent properties to methodically screening various crystallization techniques and troubleshooting setbacks—researchers can significantly increase their probability of success. The key lies in patience and the slow, controlled approach to achieving supersaturation, which is the cornerstone of growing large, high-quality single crystals suitable for X-ray diffraction analysis.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.).
  • Slow Evaporation Method. (n.d.).
  • Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis - Benchchem. (n.d.).
  • Growing Quality Crystals - MIT Department of Chemistry. (n.d.).
  • Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews. (2012, October 2).
  • Guide for crystallization. (n.d.).
  • Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews. (2012, November 6).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
  • Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine - MDPI. (2019, February 20).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.).
  • The Effect of Guest Inclusion on the Crystal Packing of p-tert-butylcalix[6]arenes - PubMed. (n.d.). Retrieved January 19, 2026, from

  • Crystal Growing Tips and Methods X-Ray Crystallography Facility Department of Chemistry, University of Pennsylvania - CDN. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.

The synthesis of this compound is typically approached via a two-step process: first, the synthesis of the key intermediate, 2-tert-butylpyrazolo[1,5-a]pyrimidine, followed by a regioselective bromination. However, a more direct and regioselective approach involves the condensation of a pre-brominated three-carbon synthon with 5-amino-3-tert-butylpyrazole. This guide will focus on the latter, more controlled strategy.

Troubleshooting Guide: Step-by-Step Solutions for Common Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Final Product, this compound

Q: I'm not getting the expected yield of my final product. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors, from the quality of your starting materials to the reaction conditions. Let's break down the potential culprits in the proposed synthetic pathway.

Proposed Synthetic Pathway:

Synthetic Pathway cluster_0 Step 1: Synthesis of 5-amino-3-tert-butylpyrazole cluster_1 Step 2: Condensation Reaction Pivaloylacetonitrile Pivaloylacetonitrile 5-amino-3-tert-butylpyrazole 5-amino-3-tert-butylpyrazole Pivaloylacetonitrile->5-amino-3-tert-butylpyrazole Reflux in Ethanol Hydrazine Hydrazine Hydrate Hydrazine->5-amino-3-tert-butylpyrazole Final_Product This compound 5-amino-3-tert-butylpyrazole->Final_Product Acidic or Basic Condensation 2-Bromomalondialdehyde 2-Bromomalondialdehyde (or its acetal precursor) 2-Bromomalondialdehyde->Final_Product

Caption: Proposed synthetic pathway for this compound.

1. Purity of Starting Materials:

  • 5-amino-3-tert-butylpyrazole: The synthesis of this precursor from pivaloylacetonitrile and hydrazine is crucial.[1] Incomplete reaction or the presence of impurities can significantly hinder the subsequent condensation. The reaction of β-ketonitriles with hydrazines is a versatile method for creating 5-aminopyrazoles.[1]

    • Troubleshooting:

      • Verify Purity: Confirm the purity of your 5-amino-3-tert-butylpyrazole using NMR and melting point analysis before proceeding.

      • Purification: If impure, consider recrystallization or column chromatography.

  • 2-Bromomalondialdehyde (or its acetal): This reagent is prone to decomposition. Using a stable precursor like 2-bromo-1,1,3,3-tetramethoxypropane is often preferable, which then hydrolyzes in situ under acidic conditions to generate the reactive dicarbonyl.[1]

    • Troubleshooting:

      • Fresh Reagent: Use freshly prepared or purchased 2-bromomalondialdehyde or its acetal.

      • Storage: Store in a cool, dark, and dry place.

2. Reaction Conditions for Condensation:

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is sensitive to pH and temperature.[2]

  • Acid-Catalyzed Condensation:

    • Mechanism: The reaction is typically carried out in an acidic medium (e.g., acetic acid, or a mineral acid catalyst in a solvent like ethanol) to activate the carbonyl groups of the 2-bromomalondialdehyde for nucleophilic attack by the exocyclic amino group of the pyrazole.

    • Troubleshooting:

      • Acid Strength: If the reaction is sluggish, a stronger acid catalyst might be needed, but be cautious of potential side reactions like decomposition.

      • Temperature: Increasing the temperature (refluxing) can drive the reaction to completion, but excessive heat can lead to byproduct formation.

  • Base-Catalyzed Condensation:

    • Mechanism: In some cases, a base can facilitate the initial Michael-type addition.

    • Troubleshooting:

      • Base Choice: A non-nucleophilic base is preferred to avoid side reactions with the bromo-substituent.

3. Potential Side Reactions:

  • Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming the 5-bromo isomer, although the electronics of the 5-aminopyrazole generally favor the formation of the pyrazolo[1,5-a]pyrimidine scaffold.[3]

  • Decomposition of 2-Bromomalondialdehyde: As mentioned, this reagent is unstable and can polymerize or decompose under harsh conditions.

  • Hydrolysis of the Bromo Group: Under strongly basic conditions and elevated temperatures, the bromo group could be susceptible to nucleophilic substitution by hydroxide or other nucleophiles present.

Optimization Strategy Table:

ParameterStandard ConditionOptimization StrategyRationale
Solvent Ethanol or Acetic AcidScreen aprotic solvents like DMF or dioxane.Solvent polarity can influence the reaction rate and selectivity.[4]
Catalyst Glacial Acetic AcidTry catalytic amounts of p-TsOH or H2SO4 in ethanol.A stronger acid may better activate the carbonyls.
Temperature Reflux (e.g., ~80-120 °C)Start at a lower temperature (e.g., 50-60 °C) and gradually increase.To minimize decomposition of sensitive reagents.
Reaction Time 4-12 hoursMonitor the reaction by TLC to determine the optimal time.Prolonged heating can lead to byproduct formation.
Issue 2: Formation of Multiple Products and Purification Challenges

Q: My reaction mixture shows multiple spots on TLC, and I'm having trouble isolating the pure product. What are these byproducts and what's the best way to purify my compound?

A: The formation of multiple products is often linked to the issues discussed above. Here’s a more detailed look at potential byproducts and purification strategies.

Potential Byproducts:

  • Unreacted Starting Materials: The most common "impurities."

  • Isomeric Products: While less likely for this specific scaffold, alternative cyclization pathways can lead to isomers.

  • Polymerization Products: From the decomposition of 2-bromomalondialdehyde.

  • Hydrolyzed Product: 6-Hydroxy-2-tert-butylpyrazolo[1,5-a]pyrimidine, if the bromo group is substituted.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired product from byproducts.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The polarity will need to be optimized based on the TLC analysis.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step.

    • Solvent Selection: A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common choices for N-heterocycles include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[5]

  • Acid-Base Extraction: If your byproducts have significantly different acid-base properties (e.g., unreacted aminopyrazole), an aqueous acid wash of the organic layer during workup can help remove them.

Troubleshooting Purification:

ProblemPotential CauseSolution
Streaking on TLC Highly polar impurities or acidic/basic nature of compounds.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Poor Separation in Column Inappropriate solvent system.Run a series of TLCs with different solvent systems to find the one that gives the best separation between your product and impurities.
Product is an Oil Low melting point or residual solvent.Try co-evaporation with a solvent like toluene to remove residual solvents. If it's inherently an oil, column chromatography is the best approach.

Frequently Asked Questions (FAQs)

Q1: Why is the 6-bromo isomer the expected product when using 2-bromomalondialdehyde?

A1: The regioselectivity is determined by the condensation pattern. The 5-amino group of the pyrazole attacks one of the carbonyls of the malondialdehyde, and the ring nitrogen (N1) attacks the other carbonyl, leading to the formation of the pyrimidine ring. The bromo group is at the 2-position of the malondialdehyde, which becomes the 6-position of the resulting pyrazolo[1,5-a]pyrimidine ring.

Caption: Simplified reaction mechanism showing regioselectivity.

Q2: Can I introduce the bromo group after forming the 2-tert-butylpyrazolo[1,5-a]pyrimidine core?

A2: While possible, it presents challenges with regioselectivity. Electrophilic bromination of the pyrazolo[1,5-a]pyrimidine ring system often favors the 3-position. Achieving selective bromination at the 6-position would likely require specific directing groups or more complex synthetic strategies. Therefore, using a pre-brominated building block is a more controlled approach.

Q3: What is the role of the tert-butyl group in this synthesis?

A3: The tert-butyl group is an electron-donating group, which can influence the reactivity of the pyrazole ring.[6] It is also sterically bulky, which can hinder reactions at adjacent positions. In this synthesis, its primary role is as a substituent in the final molecule, likely for modulating biological activity or physicochemical properties. It does not typically interfere with the condensation reaction.

Q4: Are there any specific safety precautions for this synthesis?

A4: Yes. Hydrazine hydrate is toxic and corrosive. 2-Bromomalondialdehyde and its precursors can be irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 5-amino-3-tert-butylpyrazole

This protocol is adapted from general procedures for the synthesis of 5-aminopyrazoles from β-ketonitriles.[1]

  • To a solution of pivaloylacetonitrile (1.0 eq) in ethanol (5 mL per gram of nitrile), add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-amino-3-tert-butylpyrazole.

  • Verify the purity by NMR and melting point before proceeding.

Protocol 2: Synthesis of this compound

This protocol is based on the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[2]

  • In a round-bottom flask, dissolve 5-amino-3-tert-butylpyrazole (1.0 eq) in glacial acetic acid (10 mL per gram of aminopyrazole).

  • Add 2-bromo-1,1,3,3-tetramethoxypropane (1.1 eq) to the solution. Note: This will hydrolyze in situ to 2-bromomalondialdehyde.

  • Heat the reaction mixture to 100-110 °C and stir for 6-12 hours. Monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Be cautious of gas evolution.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes/ethyl acetate to obtain the pure this compound.

References

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Advances. Retrieved from [Link]

  • MDPI. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]

  • Google Patents. (1974). US3824292A - Bromination process.
  • ResearchGate. (2021). Recent discoveries of naturally occurring halogenated nitrogen heterocycles. Retrieved from [Link]

  • RSC Publishing. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • PMC. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved from [Link]

  • ResearchGate. (2013). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl) -. Retrieved from [Link]

  • PMC. (2013). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Reddit. (2018). Regioselectivity of pyrazole bromination. Retrieved from [Link]

  • Google Patents. (2020). CN110885284A - Synthesis method of 2-bromomalondialdehyde.
  • PubMed Central. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (2021). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Retrieved from [Link]

  • Sci-Hub. (2009). 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines: highly regioselective synthesis and bromination. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • PMC. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Retrieved from [Link]

  • ResearchGate. (2021). Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Template-directed synthesis of cucurbituril analogues using propanediurea as building block. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • ProQuest. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Google Patents. (2022). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. (2002). US6355844B1 - Process for the preparation of malondialdehyde-derivatives.

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during experimentation. Our goal is to equip you with the knowledge to handle this compound effectively and ensure the reliability of your results.

Understanding the Molecule: Physicochemical Properties and Solubility Expectations

This compound possesses a fused heterocyclic ring system, a bromine substituent, and a tert-butyl group. These structural features contribute to its relatively nonpolar and hydrophobic nature, which can lead to low solubility in aqueous solutions. The pyrazolo[1,5-a]pyrimidine core is a common scaffold in medicinal chemistry, and derivatives often exhibit limited water solubility.[1][2] The bulky tert-butyl group further enhances the lipophilic character of the molecule. Therefore, it is anticipated that this compound will be more soluble in organic solvents than in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my desired aqueous buffer for a biological assay. What should I do?

This is a common challenge due to the compound's hydrophobic nature. Direct dissolution in aqueous buffers is often not feasible. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds.[3]

Q2: I've dissolved the compound in 100% DMSO, but it precipitates when I add it to my cell culture medium or aqueous assay buffer. Why is this happening?

This phenomenon is known as "crashing out" or precipitation. It occurs because the compound is soluble in the organic solvent but not in the final aqueous environment of your experiment. When the DMSO stock is diluted, the concentration of the organic solvent decreases significantly, and the aqueous medium cannot maintain the compound in solution, leading to the formation of a precipitate.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: Can I heat the compound to get it into solution?

Gentle heating can be an effective technique to aid dissolution. However, it should be done with caution. Prolonged or excessive heating can lead to the degradation of the compound. It is advisable to warm the solution gently (e.g., in a 37°C water bath) for a short period while vortexing or stirring. Always check for any signs of degradation after heating.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

This troubleshooting guide provides a logical workflow to address solubility problems with this compound.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound prep_stock Prepare a Concentrated Stock Solution in an Organic Solvent start->prep_stock select_solvent Select an Appropriate Organic Solvent DMSO DMF Ethanol Methanol prep_stock->select_solvent dissolution_method Employ Dissolution Aids Vortexing Sonication Gentle Warming (37°C) select_solvent->dissolution_method check_dissolution Visually Inspect for Complete Dissolution dissolution_method->check_dissolution dilution Dilute Stock Solution into Aqueous Buffer check_dissolution->dilution Dissolved failure Re-evaluate Solvent Choice or Consider Formulation Strategies check_dissolution->failure Not Dissolved check_precipitation Observe for Precipitation ('Crashing Out') dilution->check_precipitation optimize_dilution Optimize Dilution Strategy Stepwise Dilution Lower Stock Concentration Use of Co-solvents check_precipitation->optimize_dilution Precipitation Occurs success Proceed with Experiment check_precipitation->success No Precipitation optimize_dilution->dilution

Caption: A workflow diagram for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Determining Approximate Solubility

This protocol will help you empirically determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents to test (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water)

  • Vortex mixer

  • Sonicator bath

  • Small glass vials with caps

  • Analytical balance

Procedure:

  • Weigh out a small, known amount of the compound (e.g., 1 mg) into a clean, dry vial.

  • Add a small, measured volume of the first solvent to be tested (e.g., 100 µL).

  • Vortex the vial vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

  • If the compound is still not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.

  • If the compound dissolves completely, record the approximate solubility as >10 mg/mL (or the calculated concentration).

  • If the compound does not dissolve, add another measured volume of the solvent (e.g., 100 µL) and repeat steps 3-5.

  • Continue adding solvent in measured increments until the compound is fully dissolved.

  • Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

  • Repeat this process for each solvent you wish to test.

Protocol 2: Preparation and Use of a DMSO Stock Solution

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Aqueous buffer or cell culture medium for dilution

Procedure:

  • Preparation of the Stock Solution:

    • Weigh out the desired amount of this compound into a sterile tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Dilution into Aqueous Medium:

    • Perform a serial dilution of the DMSO stock solution into your aqueous buffer or cell culture medium.

    • To minimize precipitation, it is recommended to add the stock solution to the aqueous medium while vortexing or stirring.

    • A stepwise dilution approach can also be beneficial. For example, first, dilute the 100% DMSO stock to a 10% DMSO solution in your buffer, and then perform further dilutions from this intermediate stock.

Data Interpretation

Use the following table to record your observations from the solubility testing protocol.

SolventInitial Mass (mg)Final Volume (mL)Approximate Solubility (mg/mL)Observations (e.g., clear solution, precipitate, color change)
DMSO
DMF
Ethanol
Methanol
Acetonitrile
Water

Advanced Strategies for Persistent Solubility Issues

If you continue to face significant solubility challenges, especially for in vivo applications, more advanced formulation strategies may be necessary. These can include:

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility.

  • Surfactants: The addition of a small amount of a biocompatible surfactant can help to create a stable dispersion.

  • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Lipid-based formulations: For oral or parenteral administration, formulating the compound in a lipid-based delivery system can enhance bioavailability.

Solvent_Selection_Logic start Start: Need to Dissolve Compound application What is the experimental application? start->application in_vitro In Vitro Assay application->in_vitro In Vitro in_vivo In Vivo Study application->in_vivo In Vivo dmso_dmf Primary Choice: DMSO or DMF for stock solution in_vitro->dmso_dmf formulation Consider Advanced Formulation Strategies Co-solvents Surfactants Cyclodextrins Lipid-based in_vivo->formulation alcohols Secondary Choice: Ethanol or Methanol (if compatible) dmso_dmf->alcohols If DMSO/DMF are not suitable

Caption: A decision-making diagram for solvent selection based on the experimental application.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]

  • 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 12225261. PubChem. [Link]

  • 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796. PubChem. [Link]

  • 2105806-04-8 | this compound-3-carboxylic acid. AA Blocks. [Link]

  • 6-Bromo-2-methyl-[1][4][5]triazolo[1,5-a]pyrimidine. Chemsrc. [Link]

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Technical Support Center: Purification of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key heterocyclic intermediate from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively.

Introduction: The Purification Challenge

This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, typically involving the cyclocondensation of a 3-substituted-5-aminopyrazole with a β-dicarbonyl compound, can result in a crude product containing unreacted starting materials, reagents, and potential side-products.[3][4] The unique physicochemical properties imparted by the bulky tert-butyl group and the bromo substituent necessitate a carefully optimized purification strategy to achieve the high purity required for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude reaction mixture?

A1: The impurity profile depends heavily on the synthetic route. A common route involves the reaction of a 5-aminopyrazole derivative with a malonaldehyde equivalent.[4] Therefore, your primary impurities are likely:

  • Unreacted 3-tert-butyl-5-aminopyrazole: A relatively polar and basic starting material.

  • Unreacted 2-bromo-malonaldehyde (or its synthetic equivalent): A polar and potentially reactive aldehyde.

  • Regioisomers: Depending on the reaction conditions, cyclization can sometimes yield small amounts of isomeric pyrazolopyrimidines, which can be challenging to separate.[3]

  • Polymeric byproducts: Aldehydes, in the presence of base or acid, can sometimes self-condense or polymerize.

Q2: I'm developing a column chromatography method. Which stationary and mobile phases should I start with?

A2: For nitrogen-containing heterocycles like this, silica gel is the most common stationary phase.[5] However, the basicity of the pyrazole nitrogen can lead to strong, irreversible binding or degradation on acidic silica.

  • Initial Mobile Phase Selection: Start by developing a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent and a moderately polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol .[5]

  • Target Rf Value: Aim for an Rf value for the desired product of approximately 0.2-0.4 .[5] This Rf typically provides the best balance for achieving good separation from both less polar and more polar impurities during the column run.

  • Troubleshooting Streaking on TLC: If you observe significant streaking (tailing) of your product spot on the TLC plate, this often indicates strong interaction with the acidic silanol groups on the silica. To mitigate this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et3N) , to your eluent system. This neutralizes the acidic sites and leads to much sharper bands.

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: This is a classic problem with acid-sensitive compounds containing basic nitrogen atoms. Here are several strategies to overcome this:

  • Deactivate the Silica: Prepare your silica gel slurry in the mobile phase that already contains 0.5-1% triethylamine. This pre-neutralizes the stationary phase before it contacts your compound.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic support. Neutral alumina is an excellent alternative for basic compounds. You will need to re-optimize your mobile phase, as the polarity characteristics of alumina differ from silica.

  • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the amount of time your compound spends on the stationary phase.[6]

Q4: I prefer to purify by recrystallization. How do I choose an appropriate solvent?

A4: A good recrystallization solvent should dissolve your crude product well at high temperatures but poorly at low temperatures.[7] Given the structure of this compound (a moderately polar compound), here is a suggested approach for solvent screening:

  • Single Solvent Systems: Test solubility in solvents like isopropanol, ethanol, acetonitrile, ethyl acetate, and toluene. Add a small amount of crude material to a test tube with ~0.5 mL of solvent. If it dissolves at room temperature, the solvent is likely too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot and crystals form upon cooling, you have a good candidate.

  • Two-Solvent Systems: This is often more effective. Dissolve the crude product in a minimal amount of a "good" solvent in which it is very soluble (e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a "poor" solvent in which it is insoluble (e.g., Hexane or Heptane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.[8]

Q5: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?

A5: "Oiling out" occurs when the compound comes out of solution above its melting point or when the concentration of impurities is too high, inhibiting crystal lattice formation.

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Do not disturb the flask.

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the "good" solvent back to the oiled mixture, heat to re-dissolve, and attempt to cool again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Pre-Purify: If significant impurities are present, it may be necessary to first run a quick filtration through a short plug of silica gel to remove the bulk of the impurities before attempting recrystallization.

Experimental Protocols & Data

Workflow for Purification Strategy Selection

The choice between column chromatography and recrystallization depends on the impurity profile and the required final purity. This workflow diagram outlines the decision-making process.

PurificationWorkflow Purification Strategy for this compound cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Purification Methods cluster_3 Final Steps Start Crude Reaction Mixture TLC_Analysis Analyze by TLC/ LC-MS Start->TLC_Analysis Purity_Check Assess Purity & Impurity Profile TLC_Analysis->Purity_Check Chromatography Column Chromatography (Complex Mixture/ Close Impurities) Purity_Check->Chromatography Low Purity / Multiple Spots Recrystallization Recrystallization (Relatively Pure/ >85% by NMR) Purity_Check->Recrystallization High Purity / One Major Spot Combine_Fractions Combine Pure Fractions & Evaporate Chromatography->Combine_Fractions Collect_Crystals Collect Crystals by Filtration Recrystallization->Collect_Crystals Final_Analysis Final Purity Analysis (NMR, LC-MS, MP) Combine_Fractions->Final_Analysis Collect_Crystals->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Flash Column Chromatography

This protocol is ideal for separating the target compound from impurities with different polarities.

  • TLC Optimization:

    • Prepare stock solutions of your crude material.

    • Spot on silica gel TLC plates and develop in various solvent systems (e.g., starting with 9:1 Hexane:EtOAc and increasing polarity to 1:1).

    • Identify a system where the product Rf is ~0.3 and is well-separated from impurities. If streaking occurs, add 0.5% Et3N to the mobile phase.

  • Column Packing (Slurry Method):

    • For every 1 g of crude material, use approximately 40-60 g of silica gel (e.g., 230-400 mesh).[6]

    • Prepare a slurry of the silica gel in the least polar mobile phase you plan to use.

    • Pour the slurry into the column and use gentle air pressure to pack it uniformly, avoiding cracks or air bubbles.[9]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) is often effective for separating compounds with a wide range of polarities.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is best suited for crude material that is already >85% pure.

  • Solvent Selection:

    • Based on screening (see FAQ 4), select an appropriate single or two-solvent system. For this compound, an Ethanol/Water or Ethyl Acetate/Hexane system is a promising starting point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the hot "good" solvent (or the single solvent) required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Decolorization (Optional):

    • If the solution is highly colored from persistent impurities, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed. Add a drop or two of the "good" solvent to redissolve and clarify.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Summary Table
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low Recovery from Column 1. Compound is irreversible adsorbed or degrading on silica. 2. Mobile phase is not polar enough to elute the compound.1. Add 0.5-1% Et3N to the eluent; switch to neutral alumina. 2. Gradually increase the polarity of the mobile phase (e.g., add more EtOAc or MeOH).
Poor Separation of Spots 1. Mobile phase polarity is incorrect (too high or too low). 2. Column was overloaded with crude material. 3. Isomers with very similar polarity.1. Re-optimize TLC; aim for product Rf of 0.2-0.4. 2. Use a higher ratio of silica to crude (e.g., >50:1). 3. Use a very slow, shallow gradient or an isocratic elution. Consider preparative HPLC.
Product Fails to Crystallize 1. Solution is not supersaturated (too much solvent used). 2. Compound is highly soluble even in the cold solvent. 3. High level of impurities inhibiting crystallization.1. Gently evaporate some solvent and allow to cool again. 2. Try a different solvent system or add an anti-solvent. 3. Perform a rapid column filtration first to remove gross impurities.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before cooling and perform a hot filtration.

References

  • WO2011076194A1 - Method for purifying pyrazoles.
  • EP2054421B1 - Pyrazolopyrimidines, a process for their preparation and their use as medicine.
  • WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors.
  • 2105806-04-8 | this compound-3-carboxylic acid. AA Blocks. [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists.
  • Pyrazolopyrimidinones for the tre
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]

  • Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. PubChem. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Chemical/Laboratory Techniques: Column Chromatography. YouTube. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Isolation And Purification Of Substance By Column Chromatography. ResearchGate. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

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Stability of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this versatile synthetic intermediate. Here, we address common questions and troubleshoot potential issues related to its stability under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: As a general best practice for brominated heterocyclic compounds, long-term stability is best maintained by storing the material in a cool, dry, and dark environment. We recommend storing it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric oxygen. While the pyrazolo[1,5-a]pyrimidine core is relatively robust, these precautions prevent slow, long-term degradation pathways such as hydrolysis or photo-decomposition.

Q2: Is the C-Br bond on the pyrimidine ring stable?

A2: The stability of the carbon-bromine bond is context-dependent. It is this bond's inherent reactivity that makes this compound a valuable building block in organic synthesis.[1] It is stable under neutral, anhydrous conditions but is designed to be a reactive "handle" for transformations, most notably palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira couplings.[1][2] Therefore, it should be considered reactive, not unstable, in the presence of appropriate catalysts and coupling partners.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

A3: Yes, under neutral conditions and at room temperature, this compound is generally compatible with common protic solvents for short durations (e.g., preparing solutions for reactions). However, prolonged heating in protic solvents, especially in the presence of a base or acid, can lead to solvolysis, where the bromide is displaced by the solvent's conjugate base (e.g., methoxide). Always perform a small-scale trial and analyze the outcome by LC-MS if your protocol requires extended heating in protic media.

Troubleshooting Guide: Stability Under Experimental Stress

This section addresses specific issues that may arise during experimentation, focusing on the causality behind the observed degradation and providing actionable solutions.

Issue 1: Low or no yield in a cross-coupling reaction, with starting material consumed.

  • Potential Cause: Degradation under Basic Conditions. Many cross-coupling reactions employ strong bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). While necessary for the catalytic cycle, these bases can also promote side reactions if not carefully controlled. The pyrazolo[1,5-a]pyrimidine ring system has several electron-dense nitrogen atoms, but the bromine at position 6 is on an electron-deficient ring, making it susceptible to nucleophilic aromatic substitution.[3] Strong bases can react with trace water to generate hydroxide, a potent nucleophile, leading to the formation of the corresponding 6-hydroxy derivative.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly opened, anhydrous-grade solvents.

    • Select a Milder Base: If the reaction allows, consider using a weaker or non-nucleophilic base.

    • Control Temperature: Avoid excessive heating. Run reactions at the lowest effective temperature to minimize the rate of decomposition relative to the desired coupling.

    • Monitor by TLC/LC-MS: Track the reaction progress closely. The formation of a more polar spot (the hydroxylated byproduct) can indicate degradation.

Issue 2: The compound appears to degrade when exposed to acidic conditions (e.g., acidic workup or chromatography).

  • Potential Cause: Ring Protonation and Instability. The pyrazolo[1,5-a]pyrimidine core contains nitrogen atoms that can be protonated under acidic conditions. Studies on related pyrazolo[1,5-a]pyrimidine fluorophores have shown that acidic environments (e.g., pH 2) can have a significant impact on their stability, likely initiating chemical decomposition.[4] Protonation of the ring system increases its electrophilicity, making it more vulnerable to attack by weak nucleophiles like water, which can lead to hydrolysis or other degradation pathways.[4]

  • Troubleshooting Steps:

    • Avoid Strong Acids: If an acidic wash is necessary during workup, use a milder, buffered solution (e.g., saturated aqueous NH₄Cl) or a dilute solution of a weak acid and minimize contact time.

    • Chromatography Considerations: When performing silica gel chromatography, "deactivate" the silica by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%). This neutralizes acidic sites on the silica surface that can cause streaking or on-column degradation.

    • Alternative Purification: Consider alternative purification methods such as crystallization or chromatography on a neutral stationary phase like alumina.

Issue 3: Multiple unknown byproducts are observed after heating the reaction for an extended period.

  • Potential Cause: Thermal Decomposition. While many synthetic protocols for pyrazolo[1,5-a]pyrimidines involve heating, prolonged exposure to high temperatures can lead to decomposition.[5] Some derivatives have been noted to decompose under microwave irradiation at temperatures around 180°C.[4] The specific degradation pathway can be complex, but it underscores the importance of temperature control.

  • Troubleshooting Steps:

    • Optimize Reaction Time: Determine the minimum time required for reaction completion through careful monitoring.

    • Lower Reaction Temperature: If possible, use a more active catalyst or a different solvent system that allows the reaction to proceed at a lower temperature.

    • Forced Degradation Study: Before committing to a large-scale reaction, perform a small-scale forced degradation study to understand the thermal limits of the compound under your specific conditions (see Protocol 1).

Summary of Stability Profile
ConditionStability AssessmentKey Considerations & Potential Products
Acidic (pH < 4) Moderate to Low Risk of hydrolysis or ring degradation.[4] Protonation increases susceptibility to nucleophiles. Potential Product: 2-tert-butylpyrazolo[1,5-a]pyrimidin-6-ol.
Neutral (pH 6-8) High Generally stable in common organic solvents and aqueous buffers at room temperature.
Basic (pH > 9) Moderate Susceptible to nucleophilic substitution by hydroxide or alkoxides, especially at elevated temperatures. Potential Products: 6-hydroxy or 6-alkoxy derivatives.
Thermal Moderate to High Stable under typical reflux conditions (80-120°C) for several hours.[1] Potential for decomposition with prolonged heating or at very high temperatures (>150°C).[4]
Oxidative High (Assumed) The core is generally robust, but strong oxidizing agents (e.g., H₂O₂) could potentially lead to degradation, possibly via N-oxidation or cleavage.[6]
Photochemical High The pyrazolo[1,5-a]pyrimidine core can be photostable, as many derivatives are used as fluorophores.[4][7] However, storage in the dark is recommended as a precaution.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol provides a self-validating system to assess the stability of this compound under your specific experimental conditions.

1. Stock Solution Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions Setup (in separate vials):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

  • Thermal Stress: Place a sealed vial of the stock solution in an oven or heating block at your target reaction temperature (e.g., 100°C).

  • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

3. Incubation:

  • Incubate all vials for a set period (e.g., 2, 8, and 24 hours).

4. Quenching and Analysis:

  • At each time point, take an aliquot from each vial.

  • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to the same final concentration.

  • Analyze by HPLC-UV or LC-MS. Compare the peak area of the parent compound against the control and identify any new peaks corresponding to degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Stress (0.1 M HCl) stock->acid Aliquot base Base Stress (0.1 M NaOH) stock->base Aliquot thermal Thermal Stress (Target Temp) stock->thermal Aliquot control Control (Room Temp) stock->control Aliquot incubate Incubate (2, 8, 24h) acid->incubate base->incubate thermal->incubate control->incubate quench Quench & Neutralize incubate->quench analyze Analyze by LC-MS quench->analyze result Compare Degradant Peaks to Control analyze->result

Workflow for a forced degradation study.

Key Reaction & Degradation Pathways

The diagram below illustrates the central role of this compound and its primary transformation pathways. The key takeaway is that its "instability" is often controlled reactivity that can be leveraged for synthesis.

G cluster_degradation Potential Degradation cluster_reaction Synthetic Utility start 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine hydrolysis 6-Hydroxy-Product (Hydrolysis) start->hydrolysis H₂O, Acid/Base, Heat solvolysis 6-Alkoxy-Product (Solvolysis) start->solvolysis ROH, Base, Heat suzuki Suzuki Coupling Product (C-C Bond Formation) start->suzuki Pd Catalyst, Boronic Acid, Base sonogashira Sonogashira Coupling Product (C-C Bond Formation) start->sonogashira Pd/Cu Catalysts, Alkyne, Base buchwald Buchwald-Hartwig Product (C-N Bond Formation) start->buchwald Pd Catalyst, Amine, Base

Key transformation pathways for the title compound.

References

  • BenchChem. Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
  • RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020-10-29).
  • RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.
  • BenchChem. The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
  • Journal of Pharmaceutical Sciences. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000).
  • MDPI. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes.
  • MDPI. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024-12-10).
  • NIH. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • ResearchGate. Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (2025-08-06).
  • NIH. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.

Sources

Troubleshooting failed reactions with 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered with this versatile heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, but its unique electronic properties can present challenges in common cross-coupling reactions.[1][2][3] This document provides in-depth, experience-driven solutions in a direct question-and-answer format to help you achieve your synthetic goals.

Section 1: General Troubleshooting & Initial Diagnostics

Before diving into specific reaction failures, it's crucial to rule out common experimental errors. A systematic initial check can often resolve issues without extensive re-optimization.

Q1: My reaction is failing completely or giving very low yields. What are the first things I should check?

A1: When a reaction fails, it's essential to start with the fundamentals. Often, the root cause is not a complex mechanistic issue but a subtle flaw in the setup or reagents.

  • Verify Starting Material Integrity: Confirm the purity of your this compound. Impurities from its synthesis can poison catalysts. Verify its identity and purity via ¹H NMR, LC-MS, or melting point analysis.

  • Ensure Anhydrous & Inert Conditions: Palladium-catalyzed cross-coupling reactions are notoriously sensitive to oxygen and moisture.[4][5]

    • Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Reagents: Dry solid reagents (like bases) in a vacuum oven before use.

    • Atmosphere: Ensure your reaction vessel was properly evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times. Maintain a positive pressure of inert gas throughout the reaction.[6]

  • Re-evaluate Reagent Stoichiometry: Double-check your calculations. An incorrect stoichiometry, especially for the limiting reagent or catalyst loading, is a common source of failure.

  • Monitor Reaction Progress: Do not rely solely on the reaction time from a literature precedent. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of the product.[4][5]

start Reaction Failure (Low or No Product) check_sm Verify Purity of Starting Material & Reagents start->check_sm check_conditions Confirm Anhydrous & Inert Atmosphere check_sm->check_conditions Purity OK sm_issue Repurify or replace starting material. check_sm->sm_issue Impurity Found check_stoich Double-Check Stoichiometry & Calculations check_conditions->check_stoich Conditions OK cond_issue Improve degassing; use anhydrous solvents. check_conditions->cond_issue Moisture/O2 Suspected check_temp Verify Reaction Temperature & Stirring check_stoich->check_temp Stoichiometry OK stoich_issue Recalculate and weigh reagents carefully. check_stoich->stoich_issue Error Found specific_troubleshooting Proceed to Specific Reaction Troubleshooting (Suzuki, Buchwald, etc.) check_temp->specific_troubleshooting All Basics OK temp_issue Calibrate hotplate; ensure vigorous stirring. check_temp->temp_issue Issue Identified

Caption: Initial diagnostic workflow for troubleshooting failed reactions.

Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring and the presence of multiple nitrogen atoms can complicate the reaction.[6]

Q2: My Suzuki reaction is sluggish, incomplete, or results in decomposition. How do I optimize the catalyst system?

A2: The choice of palladium source and, more importantly, the ligand is critical for coupling with heterocyclic halides.[7]

  • The Problem: The lone pairs on the pyrimidine ring nitrogens can coordinate to the palladium center, leading to catalyst deactivation or inhibition of the catalytic cycle.[6] Furthermore, the C-Br bond at the 6-position is on an electron-poor ring system, which can make the initial oxidative addition step challenging.

  • The Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle and sterically shield the palladium center from inhibitory coordination by the substrate.[8][9]

Table 1: Recommended Catalyst Systems for Suzuki Coupling

ParameterRecommendationRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like Pd(dppf)Cl₂Pd(II) sources like Pd(OAc)₂ are common but require in-situ reduction to the active Pd(0) species.[10] Pre-catalysts like Pd(dppf)Cl₂ can sometimes offer more consistent results.[11]
Ligand SPhos, XPhos, RuPhos, or P(t-Bu)₃These bulky, electron-rich monophosphine ligands are highly effective for coupling challenging heteroaryl halides.[4][6] They stabilize the Pd(0) state and promote the key catalytic steps.
Catalyst Loading 1-5 mol% PdHigher loadings (3-5%) may be necessary for difficult couplings, but start with a lower loading (1-2%) to minimize cost and potential side reactions.
Ligand:Pd Ratio 2:1 to 4:1For monodentate phosphine ligands, a ratio greater than 1:1 is needed to ensure the formation of the active catalytic species and prevent catalyst decomposition.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if separate).

  • Evacuate and backfill the flask with inert gas three times.[6]

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction to 80-110 °C with vigorous stirring.

  • Monitor by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4]

  • Dry the organic layer, concentrate, and purify by column chromatography.

Q3: I'm observing significant side products like debromination (protodehalogenation) or homocoupling. What's causing this?

A3: These side reactions are common pitfalls in Suzuki couplings and are often related to the choice of base and the reaction conditions.

  • Debromination: The replacement of the bromine atom with hydrogen is often base-mediated.[12] While strong bases are needed to activate the boronic acid for transmetalation, they can also promote this side reaction, especially at elevated temperatures.[13]

    • Solution: Switch to a milder base. K₃PO₄ or Cs₂CO₃ are often effective and less prone to causing debromination than stronger bases like alkoxides.[4][6] Sometimes, adding a small amount of water to the reaction with K₃PO₄ is necessary for it to be effective.[9]

  • Homocoupling (Boronic Acid): The formation of a biaryl product from the self-coupling of your boronic acid is typically caused by the presence of oxygen, which can interfere with the catalytic cycle and promote the formation of Pd(II) species that lead to homocoupling.[4][10]

    • Solution: Ensure rigorous degassing of your solvent and reaction mixture. Maintain a positive pressure of inert gas. Using a direct Pd(0) source (like Pd₂(dba)₃) can sometimes mitigate this issue compared to Pd(II) sources that require in-situ reduction.[4]

  • Protodeboronation: The boronic acid can be cleaved to the corresponding arene before it couples. This is often promoted by excess water or base.

    • Solution: Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid. They are generally more stable and less prone to protodeboronation.[6]

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_problems Potential Failure Points Pd0 L₂Pd(0) Active Catalyst OxAdd { Oxidative Addition | R-X} Pd0->OxAdd:f0 PdII L₂Pd(II)(R)(X) OxAdd:f0->PdII:f0 Transmetal { Transmetalation | R'-B(OR)₂} PdII:f0->Transmetal:f0 PdII_R L₂Pd(II)(R)(R') Transmetal:f0->PdII_R:f0 RedElim { Reductive Elimination | R-R'} PdII_R:f0->RedElim:f0 RedElim:f0->Pd0:f0 Catalyst Regenerated P1 Problem: Sluggish/Failed Oxidative Addition. Solution: Use bulky, electron-rich ligands (SPhos, XPhos). P1->OxAdd:f0 P2 Problem: Failed Transmetalation. Solution: Ensure base is strong enough and soluble (K₃PO₄, Cs₂CO₃). Consider boronic esters. P2->Transmetal:f0 P3 Problem: Catalyst Deactivation. Solution: Use bulky ligands to shield Pd. Ensure inert atmosphere. P3->Pd0:f0

Caption: Key failure points in the Suzuki-Miyaura catalytic cycle.

Section 3: Troubleshooting Buchwald-Hartwig Amination

Buchwald-Hartwig amination is the premier method for C-N bond formation. Success with the this compound substrate requires careful tuning of the catalyst, base, and solvent, as the reaction is sensitive to both the electronic nature of the heterocycle and the nucleophilicity of the amine.[14][15][16]

Q4: My Buchwald-Hartwig amination is not working with my primary/secondary amine. What is the best starting point for optimization?

A4: The success of a Buchwald-Hartwig reaction is highly dependent on matching the right ligand and base to the specific class of amine being used.[17]

  • The Challenge: The catalytic cycle involves a delicate balance. The base must be strong enough to deprotonate the amine (or the Pd-amine complex) but not so harsh that it causes decomposition of the substrate or starting materials. The ligand must facilitate the reaction without being poisoned by the substrate.

  • The Solution: Start with a well-established, third-generation Buchwald pre-catalyst or a combination of Pd₂(dba)₃ with a biarylphosphine ligand. Use a strong, non-nucleophilic base.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are standard, reliable Pd sources.[16][18]
Ligand BrettPhos, XPhos, RuPhos These bulky biarylphosphine ligands are state-of-the-art for coupling a wide range of amines, including challenging primary and secondary amines, with heteroaryl halides.[18][19][20]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required.[18] Alkoxides are the most common choice. For base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can sometimes be used, but often require higher temperatures.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, non-protic solvents are crucial. Toluene and dioxane are generally the most effective.[14][18] Avoid chlorinated solvents.[14]
Temperature 80 - 110 °CThe reaction often requires heating to drive the catalytic cycle, especially with less reactive amines or aryl chlorides.[18]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk flask.[18]

  • Add this compound (1.0 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Add the amine (1.2 equiv) to the mixture.

  • Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reaction times can vary from 1 to 24 hours.[18]

  • After completion, cool the mixture, dilute with an organic solvent, and wash with brine.

  • Dry the organic layer, concentrate, and purify via column chromatography.[18]

Q5: I'm trying to couple a weakly nucleophilic amine (e.g., an aniline or heteroarylamine) and the reaction is failing. What adjustments should I make?

A5: Weakly nucleophilic amines are challenging substrates. The equilibrium for amine binding to the palladium center is less favorable, and the subsequent deprotonation step can be slow.

  • The Solution: A more active catalyst system is required. This often means using a more electron-rich and sterically hindered ligand.

    • Ligand Choice: For heteroaryl amines, ligands like BrettPhos or the use of N-heterocyclic carbene (NHC) ligands can be highly effective.[21]

    • Pre-catalysts: Using a well-defined palladacycle pre-catalyst (e.g., a G3 or G4 pre-catalyst) can provide a more active and stable Pd(0) species in solution, which is beneficial for challenging couplings.[17]

    • Base: Ensure a strong base like LHMDS or KHMDS is used to facilitate the deprotonation of the less acidic N-H bond.

start Buchwald-Hartwig Reaction Failure amine_type What is the nature of your amine? start->amine_type primary_aliphatic Primary/Secondary Aliphatic Amine amine_type->primary_aliphatic Aliphatic weak_nucleophile Weakly Nucleophilic (Aniline, Heteroarylamine) amine_type->weak_nucleophile Aromatic/Heteroaromatic bulky_amine Sterically Hindered Amine amine_type->bulky_amine Bulky sol_aliphatic Use standard conditions: - Ligand: XPhos, RuPhos - Base: NaOtBu - Solvent: Toluene primary_aliphatic->sol_aliphatic sol_weak Use highly active system: - Ligand: BrettPhos or NHC - Pre-catalyst (G3/G4) - Base: LHMDS/KHMDS weak_nucleophile->sol_weak sol_bulky Use sterically demanding ligand: - Ligand: tBuXPhos - May require higher temp. - Check for decomposition bulky_amine->sol_bulky

Caption: Decision tree for optimizing Buchwald-Hartwig amination based on amine type.

Section 4: Troubleshooting Direct C-H Arylation

Direct C-H arylation is an attractive, atom-economical alternative to traditional cross-coupling. However, controlling regioselectivity on the pyrazolo[1,5-a]pyrimidine core is a significant challenge.[22][23][24][25]

Q6: I want to perform a direct C-H arylation on the pyrazolo[1,5-a]pyrimidine core, but I'm getting a mixture of isomers or no reaction. How can I control the outcome?

A6: Regioselectivity in the direct arylation of pyrazolo[1,5-a]pyrimidines is almost entirely dictated by the catalyst system. The two most accessible positions for C-H activation are C3 and C7.[22]

  • The Challenge: The C7 position is the most acidic C-H bond, while the C3 position is the most electron-rich. Different catalytic mechanisms will favor one over the other.

  • The Solution: Catalyst Control

    • For C7 Arylation (Concerted Metalation-Deprotonation Pathway): This pathway is favored at the most acidic site. Use a palladium catalyst with a phosphine ligand. An additive like pivalic acid (PivOH) is often required as a proton shuttle.

      • Conditions: Pd(OAc)₂, a phosphine ligand (e.g., P(o-tol)₃ or PCy₃), PivOH, and a base like K₂CO₃ or Cs₂CO₃.[24]

    • For C3 Arylation (Electrophilic Palladation Pathway): This pathway is favored at the most nucleophilic (electron-rich) site. Use a phosphine-free palladium catalyst.

      • Conditions: A phosphine-free Pd source like Pd(OAc)₂ or Pd(TFA)₂. This mechanism is sensitive, and careful optimization is needed.[22]

Note: Since your starting material is brominated at the C6 position, this will electronically influence the reactivity of the adjacent C7 position, potentially making C7 arylation more favorable. C-H activation at the 2-tert-butyl group is also a possibility under certain conditions, though less common.[26]

Protocol 3: General Procedure for C7-H Arylation

  • To a reaction vial, add this compound (1.0 equiv), the aryl halide (e.g., an aryl iodide, 1.5 equiv), Pd(OAc)₂ (5-10 mol%), a phosphine ligand (e.g., PCy₃·HBF₄, 10-20 mol%), pivalic acid (PivOH, 30 mol%), and K₂CO₃ (2.0 equiv).

  • Seal the vial, evacuate, and backfill with inert gas.

  • Add a degassed, anhydrous solvent (e.g., DMF or toluene).

  • Heat the reaction to 100-140 °C.

  • Monitor by LC-MS. Work-up is similar to the Suzuki protocol.

References

  • D. G. J. Young, et al. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition, 54(30), 8787-8790. [Link]

  • M. Loubidi, et al. (2020). One pot SNAr/Direct Pd‐catalyzed CH arylation functionalization of pyrazolo[1,5‐a]pyrimidine in C3 and C7 positions. ResearchGate.[Link]

  • A. D. K. P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.[Link]

  • T. V. Q. Nguyen (2023). Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides. Chemistry – A European Journal, 29(45). [Link]

  • S. K. Kashani, et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]

  • A. A. Napolitano, et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.[Link]

  • Wikipedia (n.d.). Suzuki reaction. Wikipedia.[Link]

  • S. Tber, et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.[Link]

  • A. A. Napolitano, et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.[Link]

  • V. Gevorgyan, et al. (2007). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. PubMed Central.[Link]

  • ACS GCI Pharmaceutical Roundtable (2016). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • ResearchGate (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.[Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • WuXi AppTec (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.[Link]

  • Organic Chemistry Portal (n.d.). Suzuki reaction. Organic Chemistry Portal.[Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.[Link]

  • J. A. Maciag, et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central.[Link]

  • ResearchGate (n.d.). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. ResearchGate.[Link]

  • ResearchGate (n.d.). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. ResearchGate.[Link]

  • Reddit (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.[Link]

  • Reddit (2022). Failed suzuki coupling, any suggenstions?. r/Chempros.[Link]

  • Y. He, et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI.[Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • S. P. Nolan, et al. (2009). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. ACS Publications.[Link]

  • A. M. K. El-Sayed, et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.[Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia.[Link]

  • P. S. S. O., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.[Link]

  • M. A. Ansari, et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.[Link]

  • P. S. S. O., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.[Link]

  • M. Le-Ba, et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.[Link]

  • AA Blocks (n.d.). 6-bromo-2-propylpyrazolo[1,5-a]pyrimidine. AA Blocks.[Link]

  • ResearchGate (n.d.). Reduction reactions over the pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate.[Link]

  • M. Le-Ba, et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central.[Link]

  • Reddit (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.[Link]

  • T. J. H., et al. (2021). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.[Link]

  • S. S. Panda, et al. (2016). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate.[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition.[1][2] The successful synthesis of derivatives like this compound is a critical step in the development of novel therapeutics.[3][4][5] This guide will address common challenges encountered during its synthesis, focusing on reaction optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a β-dicarbonyl compound or its equivalent.[1][6][7] In the case of this compound, the key starting materials are 3-amino-5-tert-butylpyrazole and a brominated 1,3-dicarbonyl compound.

The general reaction is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Amino-5-tert-butylpyrazole F This compound A->F + B Brominated 1,3-dicarbonyl (e.g., 3-bromo-2,4-pentanedione) B->F C Solvent (e.g., Acetic Acid, Ethanol) C->F D Catalyst (e.g., H2SO4, Piperidine) D->F E Temperature & Time E->F

Caption: General synthetic scheme for this compound.

Q2: I'm observing low to no yield. What are the primary factors to investigate?

Low or no yield is a common issue that can often be resolved by systematically evaluating several key parameters.[8]

Troubleshooting Low Yield:

Potential CauseRecommended ActionScientific Rationale
Purity of Starting Materials Verify the purity of 3-amino-5-tert-butylpyrazole and the brominated 1,3-dicarbonyl compound via NMR or other appropriate analytical techniques. Purify if necessary (e.g., recrystallization, chromatography).Impurities in the starting materials can inhibit the reaction or lead to the formation of side products, thereby consuming reactants and reducing the yield of the desired product.[8]
Reaction Conditions Optimize the choice of solvent and catalyst. Acetic acid is a common solvent, sometimes with a catalytic amount of a strong acid like sulfuric acid.[1][8] In some cases, a basic catalyst may be more effective.[8] Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.[1]The solvent polarity and the nature of the catalyst (acidic or basic) play a crucial role in the reaction mechanism, influencing the rate of condensation and cyclization.[8]
Temperature and Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time.The rate of chemical reactions is highly dependent on temperature. Insufficient thermal energy or time may result in an incomplete reaction. TLC monitoring is essential to determine the optimal reaction endpoint and avoid decomposition.[8]
Reactivity of the Dicarbonyl Compound The stability and reactivity of the brominated 1,3-dicarbonyl are critical. Ensure it has not degraded upon storage. For less reactive substrates, more forcing conditions (higher temperature, stronger catalyst) might be necessary.The electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl compound dictates its reactivity towards the nucleophilic aminopyrazole.[8]
Q3: My reaction is producing multiple products. How can I improve selectivity?

The formation of regioisomers and other side products is a frequent challenge, particularly with unsymmetrical dicarbonyl compounds.

Improving Reaction Selectivity:

G cluster_main Troubleshooting Multiple Products A Problem: Multiple Products Observed Low Regioselectivity Side Reactions B Solutions Control Reaction Conditions Modify Reactants Purification Strategy A->B leads to C Control Reaction Conditions Optimize Temperature Screen Catalysts Adjust Solvent Polarity B->C D Modify Reactants Use a Symmetrical Dicarbonyl (if possible) Protect Reactive Groups B->D E Purification Strategy Column Chromatography Recrystallization B->E

Caption: Decision tree for troubleshooting the formation of multiple products.

  • Control of Regioselectivity: The regioselectivity of the cyclocondensation is governed by the nucleophilic attack of the exocyclic amino group of the pyrazole on one of the carbonyl carbons of the dicarbonyl compound.[8] The more electrophilic carbonyl group will react preferentially. Fine-tuning reaction conditions, such as temperature and the choice of catalyst, can influence this selectivity.[8]

  • Minimizing Side Reactions: Unwanted side reactions can arise from the reactivity of the starting materials or the product under the reaction conditions. Careful control of temperature and reaction time is crucial to minimize the formation of degradation products.

Q4: What is the best method for purifying this compound?

The choice of purification method will depend on the nature of the impurities present.

  • Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting materials and side products. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent method for obtaining highly pure material. The choice of solvent is critical and will require some experimentation. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.

In-Depth Troubleshooting Guides

Guide 1: Reaction Fails to Proceed to Completion

Symptoms:

  • TLC analysis shows the persistence of starting materials even after prolonged reaction times.

  • Low conversion to the desired product.

Step-by-Step Troubleshooting Workflow:

G A Reaction Stalled B Verify Purity of Starting Materials A->B C Purify Starting Materials B->C Impurities Detected D Increase Reaction Temperature B->D Purity Confirmed C->B E Monitor by TLC D->E Yes F Change Solvent or Catalyst D->F No Improvement at Max Temp E->D No Improvement H Reaction Proceeds E->H Improvement G Consider Microwave Synthesis F->G No Improvement F->H Improvement G->H

Caption: Workflow for troubleshooting a stalled reaction.

  • Confirm Starting Material Integrity: Re-characterize your 3-amino-5-tert-butylpyrazole and brominated 1,3-dicarbonyl to ensure they have not degraded.

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments, monitoring the progress by TLC at each stage.

  • Catalyst Screening: If an acid catalyst was used, consider switching to a different acid (e.g., p-toluenesulfonic acid) or trying a basic catalyst like piperidine.[8]

  • Solvent Variation: The polarity of the solvent can significantly impact the reaction. If using a non-polar solvent, try a more polar one and vice versa. Common solvents for this reaction include acetic acid, ethanol, and dimethylformamide (DMF).[9]

  • Microwave Irradiation: Microwave-assisted synthesis can often drive sluggish reactions to completion by providing rapid and uniform heating.[1]

Guide 2: Product Decomposition is Observed

Symptoms:

  • TLC analysis shows the formation of new, often more polar, spots over time.

  • The reaction mixture darkens significantly.

  • Decreased yield of the desired product upon workup.

Troubleshooting Product Decomposition:

  • Reduce Reaction Temperature: The most common cause of decomposition is excessive heat. Try running the reaction at a lower temperature for a longer period.

  • Optimize Reaction Time: Use TLC to determine the point at which the formation of the desired product is maximized and the appearance of degradation products is minimized. Quench the reaction at this optimal time.

  • Inert Atmosphere: If the product is sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a general guideline and may require optimization for your specific substrates and equipment.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-tert-butylpyrazole (1 equivalent).

  • Solvent and Reagent Addition: Add the chosen solvent (e.g., glacial acetic acid, 5-10 mL per mmol of aminopyrazole).[5] Begin stirring and add the brominated 1,3-dicarbonyl compound (1-1.2 equivalents).

  • Catalyst Addition (if applicable): If using a catalyst, add it at this stage (e.g., a catalytic amount of concentrated sulfuric acid).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux). Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. Benchchem.
  • Various Authors. (2023).
  • Various Authors. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Various Authors. (Date not available).
  • Various Authors. (Date not available). Strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on....
  • Various Authors. (2024).
  • Various Authors. (Date not available).
  • Various Authors. (Date not available). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Various Authors. (Date not available). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • Various Authors. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Various Authors. (Date not available). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Various Authors. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
  • Matrix Scientific. (Date not available). This compound.
  • Various Authors. (2024). Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability.
  • Various Authors. (Date not available). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Various Authors. (Date not available). Reduction reactions over the pyrazolo[1,5-a]pyrimidine derivatives (a)....
  • Various Authors. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis.
  • Various Authors. (Date not available).
  • Various Authors. (Date not available). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the....
  • Various Authors. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.
  • Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive.

Sources

Technical Support Center: Synthesis of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis.

Introduction

The synthesis of this compound is a crucial step in the development of various therapeutic agents. The most common and efficient route involves the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound. Specifically, the reaction of 3-amino-4-bromopyrazole with 4,4-dimethyl-3-oxopentanenitrile (or a similar pivaloylacetonitrile derivative) is a typical approach. While seemingly straightforward, this reaction can be prone to the formation of several side products, impacting yield and purity. This guide provides in-depth insights into identifying, understanding, and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a cyclocondensation reaction. The exocyclic amino group of 3-amino-4-bromopyrazole initially attacks one of the carbonyl groups of the β-diketone. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the second carbonyl group, leading to a dihydropyrazolopyrimidine intermediate, which then dehydrates to form the aromatic pyrazolo[1,5-a]pyrimidine core. The reaction is typically catalyzed by an acid or a base.[1][2]

Q2: What are the most common side products observed in this synthesis?

A2: The most prevalent side products include the undesired regioisomer (4-bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine), the debrominated product (2-tert-butylpyrazolo[1,5-a]pyrimidine), and unreacted starting materials or intermediates.

Q3: How can I purify the final product from the common side products?

A3: Column chromatography on silica gel is the most effective method for purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, can typically separate the desired product from the regioisomer and other impurities. Recrystallization can also be employed for further purification if a suitable solvent system is found.

Q4: What are the optimal reaction conditions to maximize the yield of the desired product?

A4: The optimal conditions depend on the specific substrates and scale. However, acidic conditions, such as refluxing in acetic acid, often favor the formation of the desired 2,7-disubstituted pyrazolo[1,5-a]pyrimidine isomer.[2] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[3]

Troubleshooting Guide

Issue 1: Presence of an Unidentified Isomer in Spectroscopic Data

Question: My 1H NMR and LC-MS data indicate the presence of a significant amount of an isomer with the same mass as my target compound. What is this impurity and how can I avoid it?

Answer:

This is a classic case of regioisomer formation . The cyclocondensation of 3-amino-4-bromopyrazole with an unsymmetrical β-diketone like pivaloylacetonitrile can proceed through two different pathways, leading to the formation of two regioisomers: the desired this compound and the undesired 4-bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine.

Causality: The regiochemical outcome is determined by which carbonyl group of the diketone is initially attacked by the exocyclic amino group of the pyrazole and which is subsequently attacked by the endocyclic nitrogen. Steric hindrance from the bulky tert-butyl group and the electronic nature of the carbonyls, along with the reaction conditions (acidic vs. basic catalysis), play a crucial role in directing the regioselectivity.[1][2]

Mitigation Strategies:

  • Control of Reaction Conditions:

    • Acid Catalysis: Performing the reaction in an acidic medium like glacial acetic acid at reflux often favors the formation of the thermodynamically more stable isomer. The acid protonates the carbonyl oxygen, activating it for nucleophilic attack.

    • Base Catalysis: Base-catalyzed reactions can sometimes lead to different regioselectivity. It is advisable to perform small-scale trials with both acidic and basic catalysts to determine the optimal condition for your specific substrates.

  • Purification:

    • Careful column chromatography is essential for separating the two isomers. Due to their structural similarity, a shallow gradient and careful fraction collection are necessary.

Experimental Protocol for Regioselectivity Enhancement:

  • To a solution of 3-amino-4-bromopyrazole (1 equivalent) in glacial acetic acid, add 4,4-dimethyl-3-oxopentanenitrile (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Expected Spectroscopic Data for Isomers

CompoundExpected Molecular Ion (m/z) [M+H]+Key 1H NMR Chemical Shifts (δ, ppm)
This compound268.0/270.0Singlet for pyrimidine H, Singlet for pyrazole H, Singlet for tert-butyl protons
4-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine268.0/270.0Two doublets for pyrimidine protons, Singlet for pyrazole H, Singlet for tert-butyl protons

Visualization: Reaction Pathways for Regioisomer Formation

G Reactants 3-Amino-4-bromopyrazole + 4,4-Dimethyl-3-oxopentanenitrile IntermediateA Intermediate A Reactants->IntermediateA Pathway A IntermediateB Intermediate B Reactants->IntermediateB Pathway B Product_Desired 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine (Desired Product) IntermediateA->Product_Desired Cyclization/ Dehydration Product_Side 4-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine (Side Product) IntermediateB->Product_Side Cyclization/ Dehydration

Caption: Competing pathways leading to desired product and regioisomeric side product.

Issue 2: Presence of a Debrominated Impurity

Question: My LC-MS analysis shows a peak with a mass corresponding to the loss of bromine. Why is this happening and how can I prevent it?

Answer:

The presence of a debrominated product, 2-tert-butylpyrazolo[1,5-a]pyrimidine, indicates a dehalogenation side reaction.

Causality: The carbon-bromine bond on the pyrazolo[1,5-a]pyrimidine ring can be cleaved under certain conditions. This can be promoted by:

  • Reductive conditions: The presence of reducing agents, even mild ones, in the reaction mixture can lead to debromination.[4]

  • Certain catalysts: Some transition metal catalysts used in subsequent reaction steps (if any) can facilitate dehalogenation.

  • High temperatures and specific reagents: Prolonged heating in the presence of certain acids or bases might contribute to this side reaction.[4]

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative/reductive side reactions.

  • Reagent Purity: Ensure the purity of all reagents and solvents to avoid introducing any contaminants that could promote debromination.

  • Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures. Monitor the reaction closely and stop it once the starting material is consumed.

  • Careful Selection of Downstream Reagents: If the product is used in subsequent steps, be mindful of the reagents used. For example, some palladium catalysts used in cross-coupling reactions can also cause dehalogenation.

Visualization: Debromination Side Reaction

G Desired_Product 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine Debrominated_Product 2-tert-Butyl- pyrazolo[1,5-a]pyrimidine Desired_Product->Debrominated_Product Dehalogenation (e.g., reducing agents, heat)

Caption: Formation of the debrominated side product from the desired compound.

References

  • Brown, D. J., & Lee, T.-C. (1967). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 21(1), 243-255. [Link]

  • Castillo, J. C., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-25. [Link]

  • Portilla, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(5), 1633. [Link]

  • Kamal, A., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(52), 32937-32966. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 23(15), 8639. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8639. [Link]

  • Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 926-931. [Link]

  • Glavač, D., et al. (2019). Synthesis of tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamates, their pyrazolo[1,5-a]pyrimidin-5-yl regioisomers, and the free amines. Tetrahedron: Asymmetry, 30(17), 1999-2008. [Link]

  • Sikdar, S., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 88(1), 547-556. [Link]

  • Wikipedia. (2023). Dehalogenation. [Link]

  • Dash, S. K., et al. (2018). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. International Journal of Pharmaceutical Sciences and Research, 9(8), 3326-3333. [Link]

  • Castillo, J. C., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-25. [Link]

  • Portilla, J., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. RSC Advances, 12(23), 14567-14576. [Link]

  • Kumar, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(15), 5800. [Link]

  • Al-Warhi, T., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 16(12), 1667. [Link]

  • Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1478-1480. [Link]

Sources

Preventing degradation of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in many biologically active molecules.[1] However, like many complex organic molecules, its stability in solution can be influenced by a variety of environmental factors. Understanding and controlling these factors is paramount to obtaining reliable and reproducible experimental results.

This guide will walk you through the potential degradation pathways, provide best practices for handling and storage, and offer solutions to common problems you may encounter.

Core Concepts: Understanding Degradation Pathways

The degradation of this compound in solution can be primarily attributed to three main pathways: hydrolysis, photodegradation, and extreme pH-induced decomposition. The bulky tert-butyl group generally offers some steric protection to the pyrazole ring, potentially enhancing the molecule's overall stability compared to less substituted analogs.[2][3]

Hydrolytic Degradation

While the C-Br bond on an aromatic ring is generally stable, it can undergo hydrolysis under certain conditions, particularly with the influence of activating groups on the ring or harsh reaction conditions. For the pyrazolo[1,5-a]pyrimidine ring system, the electron-rich nature of the heterocycle could potentially influence the reactivity of the bromo substituent.

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions can promote the protonation of the nitrogen atoms in the pyrazolopyrimidine core. This can increase the electrophilicity of the carbon bearing the bromine, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Strong basic conditions can lead to nucleophilic aromatic substitution, where a hydroxide ion attacks the carbon-bromine bond.

Photodegradation

Aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation. The energy from photons can excite the molecule to a higher energy state, leading to bond cleavage or reactions with other molecules in the solution.[4] While pyrazolo[1,5-a]pyrimidines have been reported to have good photostability, prolonged exposure to high-energy light should be avoided.[5]

pH-Induced Degradation

The pyrazolo[1,5-a]pyrimidine ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. Extreme pH values can lead to ring-opening reactions or other structural rearrangements, ultimately causing degradation of the compound. Studies on similar pyrazolo[1,5-a]pyrimidine-based fluorescent probes have shown that acidic conditions, in particular, can lead to chemical decomposition due to the high electron density in the fused-ring system.[5]

Troubleshooting Guide & FAQs

This section is designed to provide quick answers and solutions to common issues encountered when working with this compound in solution.

Question: My solution of this compound has turned a pale yellow color after a few days. What could be the cause?

Answer: A color change often indicates the formation of degradation products. The most likely causes are:

  • Photodegradation: If the solution was exposed to ambient or UV light, photodegradation could have occurred. Many organic compounds produce colored byproducts upon degradation.

  • Oxidation: Although less common for this stable ring system, trace amounts of peroxides in solvents or exposure to air over extended periods could lead to oxidation.

  • pH Shift: If you are using a buffered solution, a change in pH could have initiated degradation.

Recommended Actions:

  • Prepare fresh solutions for your experiments.

  • Store all solutions in amber vials or wrap them in aluminum foil to protect them from light.

  • Use high-purity, fresh solvents. If using solvents like THF or ethers, ensure they are free of peroxides.

  • If using aqueous solutions, ensure the pH is near neutral and the buffer has sufficient capacity.

Question: I am seeing a precipitate form in my aqueous buffer solution. What should I do?

Answer: Precipitation of your compound can be due to several factors:

  • Low Solubility: this compound is a largely non-polar molecule and has limited solubility in purely aqueous solutions.

  • Incorrect pH: The solubility of nitrogen-containing heterocycles can be pH-dependent.

  • Buffer Incompatibility: High concentrations of certain buffer salts can decrease the solubility of organic compounds (salting out).

Recommended Actions:

  • Increase the amount of organic co-solvent. For example, if you are using a phosphate buffer, consider preparing your stock solution in DMSO and then diluting it into the buffer, ensuring the final DMSO concentration is compatible with your assay and does not exceed a few percent.

  • Check the pH of your final solution. Adjust as necessary to be within a stable range (ideally pH 6-8).

  • Filter your solution. Use a 0.22 µm syringe filter to remove any precipitate before use. However, this will lower the effective concentration of your compound.

  • If precipitation occurs during a gradient elution in HPLC, it may be due to the buffer precipitating in high organic solvent concentrations.[6]

Question: How can I check the purity of my this compound solution over time?

Answer: The most reliable way to monitor the stability of your compound in solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][7] A stability-indicating method is one that can separate the intact drug from its degradation products.[7]

Recommended Protocol:

  • Develop a reverse-phase HPLC method that gives a sharp, well-resolved peak for the parent compound.

  • Inject a freshly prepared solution to establish the initial purity and peak area.

  • Store your solution under the conditions you are testing (e.g., at room temperature, refrigerated, protected from light).

  • At various time points, inject an aliquot of the stored solution and compare the chromatogram to the initial one.

  • Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

For a detailed starting point on developing an HPLC method, please refer to the "Experimental Protocols" section below.

Best Practices for Storage and Handling

To minimize degradation and ensure the longevity of your this compound, follow these best practices for storage and handling of both the solid compound and its solutions.

Solid Compound Storage
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of any potential solid-state degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Prevents slow oxidation over long-term storage.
Light Store in a dark, light-proof containerProtects against photodegradation.
Container Tightly sealed glass vialPrevents moisture absorption and contamination.
Solution Storage
ParameterRecommendationRationale
Solvent Use high-purity, anhydrous DMSO or DMF for stock solutions.These are good solvents for many heterocyclic compounds and are generally stable.[8][9][10]
Temperature Store stock solutions at -20°C or -80°C.Drastically slows down degradation kinetics.
Light Store in amber vials or foil-wrapped containers.Prevents photodegradation.
Working Solutions Prepare fresh from stock solutions daily.Minimizes the impact of degradation in aqueous or protic solvents.
Aqueous Solutions Use buffered solutions with a pH between 6 and 8.Avoids extreme pH conditions that can cause hydrolysis or ring opening.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general procedure for preparing a stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol outlines a starting point for developing an HPLC method to monitor the stability of this compound. Optimization will be required for your specific instrumentation and application.

  • Instrumentation: HPLC with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan from 200-400 nm with a PDA detector to determine the optimal wavelength for detection. Start with 254 nm if a fixed wavelength detector is used.

  • Injection Volume: 10 µL.

This method should be validated to ensure it can separate the parent compound from potential degradation products generated under forced degradation conditions (e.g., exposure to acid, base, peroxide, heat, and light).[11][12][13]

Visualizing Workflows and Degradation

Experimental Workflow for Stability Assessment

G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution in DMSO dilute Dilute in Test Solvent (e.g., buffer, media) prep->dilute light Light Exposure (UV/Visible) dilute->light Expose aliquots temp Elevated Temperature (e.g., 40°C, 60°C) dilute->temp ph Acid/Base Exposure (e.g., 0.1N HCl, 0.1N NaOH) dilute->ph hplc HPLC Analysis (Time points: 0, 24, 48h) light->hplc temp->hplc ph->hplc data Data Analysis (Peak area, new peaks) hplc->data conclusion conclusion data->conclusion Assess Degradation G cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_ring_opening Extreme pH parent 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine hydrolysis_prod 6-Hydroxy-2-tert-butyl- pyrazolo[1,5-a]pyrimidine parent->hydrolysis_prod H2O (Acid/Base) photolysis_prod Debrominated Product & Other Photoproducts parent->photolysis_prod hv (Light) ring_opening_prod Ring-Opened Products parent->ring_opening_prod Strong Acid/Base

Caption: Potential degradation pathways for this compound.

References

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39653–39662.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480.
  • ResearchGate. (2018). Evaluation of Steric Effect of Hydroquinone, Tert-Butyl Hydroquinone and 2, 5-Ditert-Butyl Hydroquinone by using a Briggs-Rauscher Oscillator. Retrieved from [Link]

  • PubMed. (2009). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. European Journal of Medicinal Chemistry, 44(8), 3295-3302.
  • LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • YouTube. (2016). Photochemistry of aromatic compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(11), 1034-1038.
  • ResearchGate. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • YouTube. (2016). Photochemistry of aromatic compounds. Retrieved from [Link]

  • PubMed. (1991). Biodegradation of azo and heterocyclic dyes by Phanerochaete chrysosporium. Applied and Environmental Microbiology, 57(8), 2235-2241.
  • ResearchGate. (2020). (PDF) Degradation of Pyrimidine Nucleotides. Retrieved from [Link]

  • ResearchGate. (2020). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. Retrieved from [Link]

  • KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.30: Aromatic Compounds. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(5), 291-303.
  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • PubMed. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society, 143(31), 12053–12061.
  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2015). Structure, Stability and Electronic Properties of DMSO and DMF clusters containing Th(4.). Retrieved from [Link]

  • MDPI. (2023). Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study. Sensors, 23(15), 6905.
  • Google Patents. (2010). US20100041906A1 - Method for the precipitation of organic compounds.
  • OCLUE - Open Textbook Publishing. (n.d.). Chapter 8: Conjugated compounds and aromaticity. Retrieved from [Link]

  • ResearchGate. (2018). Evaluation of Steric Effect of Hydroquinone, Tert-Butyl Hydroquinone and 2, 5-Ditert-Butyl Hydroquinone by using a Briggs-Rauscher Oscillator. Retrieved from [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • ACS Publications. (2020). Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid. Organic Letters, 22(21), 8449–8454.
  • OCR Chemistry A. (n.d.). Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. Retrieved from [Link]

  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-87.
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  • PubMed. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006.

Sources

Technical Support Center: Navigating the Selectivity of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of potent protein kinase inhibitors for targeted therapies.[1] Molecules based on this core, such as 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine, are frequently investigated for their potential to modulate the activity of various kinases critical in cell signaling and disease progression. However, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: off-target effects.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating off-target effects associated with this class of compounds, ensuring the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary targets of this compound?

A1: While a definitive, exclusive target for this specific molecule may not be publicly established, the pyrazolo[1,5-a]pyrimidine scaffold is a well-documented inhibitor of several kinase families. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary targets of this compound are likely to be within the Cyclin-Dependent Kinase (CDK) and Pim kinase families.[4] Derivatives of this scaffold have shown potent inhibitory activity against CDK2, CDK4, and CDK6, which are key regulators of the cell cycle.[4] Additionally, this chemical class has demonstrated strong inhibition of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation.[2][3] It is also plausible that this compound may exhibit activity against other kinases such as Tropomyosin receptor kinases (Trk) or Phosphoinositide 3-kinases (PI3Kδ), depending on the specific cellular context.[5][6]

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the presumed primary target. Could off-target effects be the cause?

A2: Yes, this is a classic indicator of off-target activity. Kinase inhibitors, particularly those targeting the ATP-binding site, can interact with multiple kinases, leading to unexpected biological outcomes. For instance, while you may be targeting a specific CDK for cell cycle arrest, the compound might also be inhibiting other kinases involved in apoptosis, autophagy, or cytoskeletal organization, resulting in a complex or contradictory phenotype. It is crucial to validate that the observed effect is a direct consequence of inhibiting the intended target.

Q3: What is the first step I should take to investigate potential off-target effects?

A3: The initial and most critical step is to perform a dose-response experiment and correlate it with target engagement . Determine the concentration at which you observe the desired phenotype and, in parallel, measure the inhibition of the intended target at that same concentration. A significant discrepancy between the phenotypic EC50 and the target inhibition IC50 suggests that the phenotype may be driven by off-target interactions.

Q4: How can I identify the specific off-targets of my compound?

A4: Several unbiased, large-scale screening methods can identify the off-target profile of your compound. Kinome profiling services (e.g., KINOMEscan™) are highly effective for ATP-competitive inhibitors. These assays screen your compound against a large panel of kinases (often over 400) to identify unintended interactions. Another powerful technique is chemical proteomics , which can identify protein-drug interactions directly in complex biological samples like cell lysates.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Monotonic Dose-Response Curve

Symptom: You observe a bell-shaped or otherwise non-linear dose-response curve in your cellular assays, where the phenotypic effect decreases at higher concentrations.

Potential Cause: High concentrations of the inhibitor may be engaging off-targets that counteract the effect of inhibiting the primary target. For example, inhibiting the primary target may induce apoptosis, but at higher concentrations, the compound might inhibit a pro-apoptotic kinase, leading to a reduction in cell death.

Troubleshooting Workflow:

A Observe Non-Monotonic Dose-Response B Perform Target Engagement Assay at Key Concentrations A->B C Correlate Target Inhibition with Phenotype B->C D Hypothesize Counteracting Off-Target C->D Discrepancy Observed E Perform Broad Kinome Screen D->E F Identify Off-Targets with Opposing Function E->F G Validate Off-Target Engagement in Cells F->G H Use Structurally Dissimilar Inhibitor for Primary Target G->H I Confirm Phenotype with Alternative Inhibitor H->I

Figure 1. Workflow for troubleshooting a non-monotonic dose-response.

Experimental Protocol: Cellular Target Engagement Assay (Western Blot)

  • Cell Treatment: Plate cells and treat with a dose range of this compound that covers the non-monotonic response. Include a vehicle control (e.g., DMSO).

  • Lysate Preparation: After the desired incubation time, wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the phosphorylated form of a known substrate of your primary target.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image.

    • Strip and re-probe the membrane with an antibody for the total substrate and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate and loading control. A decrease in the phosphorylated substrate indicates target inhibition.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

Symptom: Your compound is highly potent in a biochemical assay (e.g., low nanomolar IC50), but requires much higher concentrations (micromolar range) to elicit a response in cells.

Potential Causes:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane.

  • High Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing its free concentration.

  • Active Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein).

  • Rapid Metabolism: The compound may be quickly metabolized by the cells into an inactive form.

Troubleshooting Workflow:

A Discrepancy between In Vitro and Cellular Potency B Assess Cell Permeability (e.g., PAMPA) A->B C Measure Plasma Protein Binding A->C D Evaluate as Efflux Pump Substrate A->D E Analyze Cellular Metabolism A->E F Identify Limiting Factor B->F C->F D->F E->F G Modify Experimental Conditions or Compound F->G

Figure 2. Workflow for addressing potency discrepancies.

Data Summary Table: Physicochemical and ADME Properties

ParameterRecommended ValueImplication of Poor Value
LogP 1-3Poor solubility or permeability
Aqueous Solubility >10 µMInaccurate cellular concentrations
Cell Permeability (Papp) >1 x 10-6 cm/sLow intracellular concentration
Plasma Protein Binding <95%Low free drug concentration
Metabolic Stability (t1/2) >30 min in microsomesRapid inactivation
Issue 3: Toxicity Observed at Concentrations Close to the Efficacious Dose

Symptom: You observe significant cytotoxicity or other adverse cellular effects at concentrations slightly higher than those required for the desired biological effect.

Potential Cause: Off-target liabilities are a common cause of toxicity. Inhibition of kinases essential for normal cell function (e.g., those involved in fundamental metabolic processes or cell survival pathways) can lead to cell death.

Mitigation Strategies:

  • Perform a Kinome-wide Selectivity Screen: Identify all kinases that are inhibited by your compound at the toxic concentration.

  • Cross-reference Off-Targets with Toxicity Databases: Determine if any of the identified off-targets are known to be associated with toxicity.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your compound to identify structural modifications that reduce binding to the toxicity-associated off-targets while maintaining affinity for the primary target.

  • Use a Lower, More Targeted Concentration: If possible, use the lowest effective concentration of your compound to minimize engagement with off-targets.

  • Employ a Combination Therapy Approach: Consider using a lower dose of your compound in combination with another agent that targets a parallel pathway. This can enhance the desired effect while minimizing toxicity.

References

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67. [Link]

  • Xu, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed, [Link]

  • ResearchGate. (n.d.). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. [Link]

  • ResearchGate. (2025). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. [Link]

  • Bamborough, J., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Serafin, K., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(22), 6898. [Link]

Sources

Technical Support Center: Enhancing the Cell Permeability of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the cell permeability of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine and related compounds. As drug development professionals, we understand that overcoming permeability barriers is a critical step in advancing your research from the bench to potential clinical applications. This resource synthesizes established principles of medicinal chemistry and drug delivery with practical, field-proven insights to help you navigate common experimental challenges.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and Permeability Expectations

The pyrazolo[1,5-a]pyrimidine core is a well-regarded scaffold in medicinal chemistry, known for its role in developing potent kinase inhibitors and other therapeutics.[1][2][3] Generally, this heterocyclic system provides a rigid framework that can be readily modified to optimize pharmacological activity.[1] Many derivatives of this scaffold have demonstrated favorable oral bioavailability, suggesting good intrinsic cell permeability.[4]

However, even with a promising scaffold, specific substitutions can significantly alter a compound's physicochemical properties and its interaction with biological membranes. This guide will address the common hurdles you might encounter when your experimental data for this compound indicates poor cell permeability, despite its promising structural alerts.

Troubleshooting Guide: Low Cell Permeability of this compound

This section is structured in a question-and-answer format to directly address specific issues you may be facing in your experiments.

Question 1: My initial permeability screen (e.g., PAMPA assay) of this compound shows low permeability. What are the first steps to diagnose the problem?

Answer:

It's a common scenario to encounter lower-than-expected permeability even with a compound that appears "drug-like" on paper. The first step is a systematic evaluation of the compound's fundamental properties and the experimental setup.

1.1. In Silico Assessment (Lipinski's Rule of Five):

Before diving into extensive lab work, it's prudent to perform a quick computational check. Lipinski's Rule of Five provides a good first-pass filter for predicting passive oral absorption.

PropertyGuidelineThis compound (Isomer)
Molecular Weight< 500 Da254.14 g/mol [5]
LogP< 5~2.7[6]
H-bond Donors< 50
H-bond Acceptors< 103[6]

As the table indicates, this compound does not violate any of Lipinski's rules, suggesting that poor passive diffusion is unlikely to be the primary issue. This points towards other potential causes for low permeability.

1.2. Assess Aqueous Solubility:

Poor aqueous solubility can be a significant contributor to low apparent permeability in assays. If the compound precipitates in the donor well of your assay, the effective concentration available for permeation is much lower than intended.

  • Actionable Step: Determine the kinetic solubility of your compound in the assay buffer. If solubility is low (e.g., <50 µM), consider strategies to improve it, such as using co-solvents (e.g., DMSO, ethanol) at concentrations that do not compromise membrane integrity, or pH modification if the compound has ionizable groups.

1.3. Verify Compound Integrity:

Ensure that the compound is not degrading in the assay buffer over the course of the experiment.

  • Actionable Step: Analyze the compound in the donor and acceptor wells by LC-MS at the beginning and end of the assay to check for degradation products.

1.4. Re-evaluate Assay Conditions:

Ensure your permeability assay is performing as expected by running well-characterized high and low permeability control compounds.

Question 2: My compound has good solubility and is stable, but the permeability is still low in the PAMPA assay. What's the next logical step?

Answer:

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a measure of passive diffusion.[7] If permeability is low in this assay despite good solubility, it could indicate that the compound's interaction with the lipid membrane is not optimal. However, given the favorable in silico properties, it is more likely that other biological factors, not captured by PAMPA, are at play. Therefore, the next crucial step is to move to a cell-based assay.

  • Actionable Step: Transition to a Caco-2 cell permeability assay. Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[3][8] This model will provide insights into not only passive diffusion but also active transport and efflux mechanisms.

Question 3: The Caco-2 assay reveals a high efflux ratio (>2) for my compound. What does this mean and how can I address it?

Answer:

A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) is a strong indicator that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[9] These transporters act as cellular "pumps" that actively remove the compound from the cell, thereby reducing its net permeability across the cell monolayer. This is a known issue for some pyrazolo[1,5-a]pyrimidine derivatives.[10]

Troubleshooting Efflux:

3.1. Chemical Modification (Prodrug Approach):

One of the most effective ways to overcome efflux is to temporarily mask the functional groups that are recognized by the transporter. This is the basis of the prodrug strategy.[2][11] A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug.

  • Strategy: Introduce a promoiety that sterically hinders the interaction with the efflux transporter or alters the compound's physicochemical properties to disfavor transporter recognition. For this compound, which lacks obvious handles for prodrug derivatization, you might consider bioisosteric replacement of the tert-butyl group with a moiety that can be modified, or introducing a cleavable group at another position on the ring system if tolerated for activity.

3.2. Formulation Strategies:

Advanced formulation approaches can help the compound bypass efflux transporters.

  • Liposomal Encapsulation: Encapsulating the compound in liposomes can facilitate its transport across the cell membrane via endocytosis, thereby avoiding efflux pumps.

  • Nanoparticle Formulation: Similar to liposomes, formulating the compound into polymeric nanoparticles can alter its uptake mechanism and protect it from efflux.

3.3. Co-administration with Permeation Enhancers:

Certain excipients can modulate the activity of efflux transporters or transiently open tight junctions between cells.

  • Permeation Enhancers: These are compounds that reversibly increase the permeability of the intestinal mucosa.[4][6] Examples include certain surfactants, fatty acids, and bile salts. Care must be taken as high concentrations can lead to cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between PAMPA and Caco-2 assays?

A1: The PAMPA assay measures passive diffusion across an artificial lipid membrane, providing a high-throughput, cost-effective screen for membrane permeability.[7] The Caco-2 assay uses a monolayer of human intestinal cells and can assess passive diffusion, active transport, and efflux, offering a more biologically relevant but lower-throughput and more complex model.[3][8]

Q2: How can I design a prodrug for this compound?

A2: Since the parent molecule lacks readily modifiable functional groups like hydroxyl or carboxyl groups, a prodrug strategy would require more advanced synthetic approaches. One possibility is to explore C-H activation to introduce a functional group that can then be derivatized. Another approach is to synthesize analogues where the tert-butyl or bromo substituent is replaced with a group amenable to prodrug formation, while ensuring the biological activity is retained.

Q3: Are there any other cell lines I can use to assess permeability?

A3: Yes, MDCK (Madin-Darby Canine Kidney) cells are another common model, particularly for studying the role of P-gp, as they can be transfected to overexpress this transporter.

Q4: My compound has poor permeability but is intended for intravenous administration. Is cell permeability still a concern?

A4: For IV administration, intestinal absorption is not a factor. However, cell permeability is still crucial for the drug to reach its intracellular target. In this case, the focus of your permeability assays should be on cell lines relevant to your therapeutic target (e.g., cancer cell lines for an oncology drug).

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for performing a PAMPA experiment.

Materials:

  • 96-well PAMPA plate with a lipid-infused artificial membrane

  • 96-well acceptor plate

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High and low permeability control compounds (e.g., propranolol and furosemide)

  • Plate reader or LC-MS for quantification

Procedure:

  • Prepare the acceptor plate by adding 300 µL of PBS to each well.

  • Prepare the donor solutions by diluting the test and control compounds to the final desired concentration (e.g., 10 µM) in PBS. The final DMSO concentration should be kept low (<1%).

  • Carefully place the PAMPA donor plate onto the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells.

  • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, carefully separate the donor and acceptor plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the permeability coefficient (Pe) using the appropriate formula.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for a bidirectional Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound and control compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the TEER. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

  • For Apical to Basolateral (A-B) Permeability: Add the dosing solution containing the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • For Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions and determine the efflux ratio.

Visualizations

Permeability_Troubleshooting_Workflow Start Start: Low Permeability Observed InSilico In Silico Assessment (Lipinski's Rules) Start->InSilico Solubility Assess Aqueous Solubility InSilico->Solubility Stability Check Compound Stability Solubility->Stability PAMPA PAMPA Assay (Passive Diffusion) Stability->PAMPA Caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA->Caco2 If still low Efflux High Efflux Ratio? Caco2->Efflux Prodrug Prodrug Strategy Efflux->Prodrug Yes Formulation Formulation Strategies (Liposomes, Nanoparticles) Efflux->Formulation Yes Enhancers Use of Permeation Enhancers Efflux->Enhancers Yes End Optimized Permeability Efflux->End No Prodrug->End Formulation->End Enhancers->End

Caption: A workflow for troubleshooting low cell permeability.

Permeation_Enhancement_Strategies cluster_0 Chemical Modification cluster_1 Formulation Strategies cluster_2 Co-administration Prodrug Prodrug Approach Masks efflux recognition sites Improves lipophilicity Membrane Cell Membrane Prodrug->Membrane Liposomes Liposomes Encapsulates drug Endocytic uptake Liposomes->Membrane Nanoparticles Nanoparticles Protects from degradation Alters uptake pathway Nanoparticles->Membrane Enhancers Permeation Enhancers Inhibit efflux pumps Modulate tight junctions Enhancers->Membrane Compound Poorly Permeable Compound Compound->Prodrug Compound->Liposomes Compound->Nanoparticles Compound->Enhancers Cell Intracellular Space Membrane->Cell

Caption: Strategies to enhance cell membrane permeability.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]

  • Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • US9447106B2 - Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators. Google Patents.
  • Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. National Institutes of Health. Available at: [Link]

  • Nanoparticles-Based Small Molecule Drugs Delivery. CD Bioparticles. Available at: [Link]

  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Liposome formulations of hydrophobic drugs. PubMed. Available at: [Link]

  • Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. PubChem. Available at: [Link]

  • Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • Small-molecule delivery by nanoparticles for anticancer therapy. PubMed Central. Available at: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available at: [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Novel Formulation Strategies for Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • (PDF) Liposome Formulations of Hydrophobic Drugs. ResearchGate. Available at: [Link]

  • Permeation enhancers in transdermal drug delivery: benefits and limitations. PubMed. Available at: [Link]

  • Lipid-based nanoparticle formulations for small molecules and RNA drugs. ScienceDirect. Available at: [Link]

  • The Role of Liposomes in Delivering Hydrophilic vs. Hydrophobic Drugs. Helix Biotech. Available at: [Link]

  • Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field. RSC Publishing. Available at: [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore. Available at: [Link]

  • Caco2 assay protocol. Unknown Source. Available at: [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available at: [Link]

  • Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. International Journal of Science and Research (IJSR). Available at: [Link]

  • Nanoparticles Demonstrate Potential for Small-Molecule Pharmaceuticals. BioPharm International. Available at: [Link]

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  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PubMed Central. Available at: [Link]

  • lipinski rule of five - Lecture Notes. SlideShare. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The heterocyclic compound 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine, a scaffold with significant potential in medicinal chemistry, requires a multi-faceted analytical approach to confirm its identity, purity, and structural integrity.[1][2][3] This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this molecule, offering not just protocols, but the scientific rationale behind the choice of each technique.

The Strategic Importance of Orthogonal Analytical Methods

The characterization of a molecule like this compound relies on the principle of orthogonality, where each analytical technique provides a unique and independent piece of structural information. This multi-pronged approach ensures a comprehensive and validated understanding of the compound's properties. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For definitive solid-state structure elucidation, X-ray Crystallography is the gold standard.

Workflow for Comprehensive Characterization

The following diagram illustrates a typical workflow for the analytical characterization of this compound, emphasizing the logical progression from initial purity assessment to definitive structural confirmation.

Characterization Workflow synthesis Synthesized Compound hplc HPLC Analysis synthesis->hplc Assess Purity ms Mass Spectrometry hplc->ms Confirm Molecular Weight data Comprehensive Data Package hplc->data nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr Detailed Structure ms->data xray X-ray Crystallography (if crystalline) nmr->xray nmr->data xray->data

Caption: Logical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable.[4][5]

Why NMR is Essential:

  • Unambiguous Proton and Carbon Placement: Provides precise chemical shifts for each unique proton and carbon atom in the molecule, allowing for the mapping of the pyrazolo[1,5-a]pyrimidine core and its substituents.

  • Connectivity Information: Through-bond scalar couplings (J-couplings) in ¹H NMR reveal which protons are adjacent to each other, confirming the substitution pattern on the aromatic rings.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish direct and long-range correlations between protons and carbons, leaving no ambiguity in the final structure assignment. For instance, an HMBC experiment would show a correlation between the protons of the tert-butyl group and the quaternary carbon to which it is attached, as well as the adjacent carbon in the pyrazole ring.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to ensure homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Expected Data Interpretation:
  • ¹H NMR: Expect to see distinct signals for the protons on the pyrimidine and pyrazole rings, as well as a sharp singlet integrating to nine protons for the tert-butyl group. The chemical shifts and coupling constants will be characteristic of the pyrazolo[1,5-a]pyrimidine ring system.

  • ¹³C NMR: The proton-decoupled spectrum will show a single resonance for each unique carbon atom. The chemical shifts will differentiate between the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of the elemental composition. For a halogenated compound like this compound, MS is particularly informative due to the characteristic isotopic pattern of bromine.[6][7]

Why MS is Crucial:

  • Molecular Ion Confirmation: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, allowing for the calculation of the elemental formula.

  • Isotopic Pattern of Bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7] This results in a characteristic "M" and "M+2" peak pattern in the mass spectrum, where the two peaks are of nearly equal intensity and separated by two mass units. This is a tell-tale sign of a monobrominated compound.[7][8]

  • Fragmentation Analysis: The fragmentation pattern can provide additional structural information, although this is often more complex to interpret than NMR data.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI source coupled to a mass analyzer (e.g., TOF, Orbitrap, or Q-TOF).

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to achieve stable ionization.

    • Acquire the mass spectrum in positive ion mode, as the nitrogen atoms in the heterocyclic core are readily protonated.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units).

    • If using HRMS, compare the measured accurate mass to the theoretical mass for the expected elemental formula (C₁₁H₁₄BrN₄).

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the workhorse for determining the purity of a compound. It separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Why HPLC is Indispensable:

  • Quantitative Purity Assessment: Provides a precise measurement of the purity of the synthesized compound, typically expressed as a percentage of the main peak area relative to the total peak area.

  • Detection of Impurities: Can detect and quantify trace impurities that may not be visible by other techniques like NMR.

  • Method Development for Scale-up: The analytical HPLC method can be adapted for preparative chromatography to purify larger quantities of the compound.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Instrument Setup:

    • Use a C18 reversed-phase column.

    • Employ a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

    • Use a UV detector set to a wavelength where the compound has strong absorbance (determined by UV-Vis spectroscopy).

    • A typical starting point for method development would be a gradient elution from a lower to a higher percentage of the organic solvent.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

X-ray Crystallography: The Definitive 3D Structure

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state.

Why X-ray Crystallography is the Gold Standard:

  • Absolute Structural Confirmation: Provides the precise spatial arrangement of all atoms in the molecule, including bond lengths, bond angles, and torsion angles.[9]

  • Stereochemistry and Conformation: Can definitively determine the absolute stereochemistry and the preferred conformation of the molecule in the crystalline state.

  • Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, providing insights into intermolecular forces such as hydrogen bonding and π-stacking.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Data is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Comparison of Analytical Methods

Technique Information Obtained Advantages Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry in solutionNon-destructive, provides a wealth of structural informationRequires soluble sample, can be complex to interpret for large molecules
Mass Spectrometry Molecular weight, elemental formula, isotopic informationHigh sensitivity, small sample amount requiredProvides little information on stereochemistry or connectivity
HPLC Purity, number of componentsQuantitative, highly sensitive to impuritiesDoes not provide structural information
X-ray Crystallography Absolute 3D structure in the solid stateUnambiguous structural determinationRequires a suitable single crystal, which can be difficult to obtain

Conclusion

The comprehensive characterization of this compound necessitates a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational structural blueprint and HPLC confirms purity, mass spectrometry acts as a crucial gatekeeper for molecular weight verification, with the bromine isotopic pattern serving as a key diagnostic feature. For ultimate structural proof, single-crystal X-ray crystallography remains the unparalleled gold standard. By employing these orthogonal methods, researchers can ensure the identity, purity, and structural integrity of their compounds, paving the way for reliable downstream applications in drug discovery and development.

References

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  • Chernyshev, V. V., Yatsenko, A. V., Tafeenko, V. A., Zhukov, S. G., Aslanov, L. A., Sonneveld, E. J., ... & Kurbakov, A. I. (1998). Crystal structures of pyrazolo [1, 5-a] pyrimidine derivatives solved from powder diffraction data. Zeitschrift für Kristallographie-Crystalline Materials, 213(9), 477-482. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved January 19, 2026, from [Link]

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  • SpectraBase. (n.d.). pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 5-(1-ethyl-1H-pyrazol-5-yl)-2-methyl-, methyl ester - Optional[1H NMR] - Spectrum. Retrieved January 19, 2026, from [Link]

  • El-Sayed, M. A. A., El-Fakharany, E. M., El-Badry, O. M., El-Gazzar, M. G., & El-Sherief, H. A. H. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Frontiers in Chemistry, 10, 1045318. [Link]

  • Stypik, M., Zagozda, M., Michałek, S., Dymek, B., Zdżalik-Bielecka, D., Dziachan, M., ... & Wieczorek, M. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6549. [Link]

  • Rojas, L. J., Insuasty, B., & Abonia, R. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7306. [Link]

  • El-Damasy, A. K., Lee, J. A., Lee, S. Y., & Keum, G. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(14), 3298. [Link]

  • ResearchGate. (n.d.). Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. Retrieved January 19, 2026, from [Link]

  • Stypik, M., Michałek, S., Orłowska, N., Zagozda, M., Dziachan, M., Banach, M., ... & Wieczorek, M. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(23), 15264. [Link]

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  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved January 19, 2026, from [Link]

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A Comparative Guide to Validating Target Engagement of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing definitive evidence of a compound's interaction with its intended biological target is a cornerstone of preclinical research. This guide provides an in-depth, comparative analysis of key methodologies for validating the binding of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine , a novel compound based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, to its putative target, LIM Kinase 1 (LIMK1).

The pyrazolo[1,5-a]pyrimidine core is a well-established framework in medicinal chemistry, recognized for its ability to function as an ATP-competitive inhibitor for a range of protein kinases.[1][2] Derivatives have shown potent activity against critical oncology and inflammatory targets like Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinase A (TRKA), and PI3Kδ.[3][4][5] Given this precedent, our investigation will focus on robustly confirming that this compound directly and specifically engages LIMK1, a kinase implicated in cytoskeletal regulation and a promising therapeutic target.[6][7]

This guide moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, emphasizing a multi-pronged approach to build a self-validating and irrefutable case for target engagement. We will compare our topic compound against BMS-5 (LIMKi3) , a known and potent aminothiazole-based LIMK1/2 inhibitor, to benchmark its performance and selectivity.[8][9]

The Orthogonal Approach: A Triad of Validation

Confidence in target engagement is not achieved through a single experiment. Instead, it requires a convergence of evidence from orthogonal methods that measure the ligand-target interaction from different perspectives. We will explore a logical progression from direct biochemical and biophysical assays to more physiologically relevant cell-based assays.

G cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Assays Biochemical Biochemical Assays (e.g., Kinase Activity Assay) Biophysical Biophysical Assays (e.g., DSF, SPR, ITC) Biochemical->Biophysical Confirms direct physical interaction Cellular_TE Cellular Target Engagement (e.g., CETSA, NanoBRET) Biophysical->Cellular_TE Translates binding to a cellular context Functional_Cell Functional Cellular Assays (e.g., p-Cofilin Western Blot) Cellular_TE->Functional_Cell Links binding to cellular function Overall_Conclusion Validated Target Engagement Functional_Cell->Overall_Conclusion

Caption: Logical workflow for validating target engagement.

Part 1: Direct Target Interaction – Biophysical and Biochemical Confirmation

The initial and most fundamental question is: does the compound physically bind to the purified target protein? Biochemical and biophysical assays are indispensable for providing this direct evidence and quantifying the binding parameters.[10][]

Differential Scanning Fluorimetry (DSF) – The Litmus Test for Binding

Expertise & Experience: DSF, or Thermal Shift Assay, is an excellent primary screening tool. It's rapid, requires minimal protein, and provides a clear qualitative "yes/no" answer to binding.[12] The principle is that ligand binding stabilizes the protein's folded state, increasing its melting temperature (Tm). This shift in Tm (ΔTm) is indicative of a direct interaction. We choose this first because a positive result here provides the confidence to proceed with more resource-intensive quantitative assays.

Experimental Protocol: DSF

  • Preparation: Recombinant human LIMK1 protein is diluted to 2 µM in assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Dilution: this compound and BMS-5 are prepared in a 10-point, 3-fold serial dilution series, starting from 100 µM.

  • Assay Plate Setup: In a 96-well qPCR plate, add 20 µL of the LIMK1 protein solution.

  • Compound Addition: Add 1 µL of each compound dilution (and DMSO as a vehicle control) to the protein wells.

  • Dye Addition: Add 1 µL of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.

  • Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. A thermal gradient is applied, typically from 25°C to 95°C, with fluorescence readings taken at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. The ΔTm is calculated by subtracting the Tm of the DMSO control from the Tm in the presence of the compound.

Data Presentation: Comparative DSF Results

CompoundMax Concentration (µM)ΔTm (°C)Interpretation
This compound100+ 8.5Strong stabilization, indicates direct binding.
BMS-5 (Positive Control)100+ 10.2Very strong stabilization, confirms assay validity.
DMSO (Vehicle Control)N/A0.0No change in Tm, baseline for comparison.
Isothermal Titration Calorimetry (ITC) – The Gold Standard for Thermodynamics

Expertise & Experience: While DSF confirms binding, ITC provides the thermodynamic signature of the interaction.[][13] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). This label-free, in-solution technique is considered the gold standard for characterizing binding energetics. A favorable enthalpic contribution often suggests specific hydrogen bonding and van der Waals interactions are driving the binding.

Experimental Protocol: ITC

  • Sample Preparation: Dialyze purified LIMK1 protein and compounds extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch artifacts.

  • ITC Setup: Load the sample cell with LIMK1 protein (e.g., 20 µM). Load the injection syringe with the compound (e.g., 200 µM).

  • Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution at a constant temperature (e.g., 25°C).

  • Data Acquisition: The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated over time.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model (e.g., one-site binding) to derive Kd, n, and ΔH.

Data Presentation: Comparative ITC Results

CompoundBinding Affinity (Kd)Stoichiometry (n)Enthalpy (ΔH)
This compound85 nM1.05-9.8 kcal/mol
BMS-5 (Positive Control)15 nM0.98-12.1 kcal/mol

Trustworthiness: The near 1:1 stoichiometry for both compounds strongly supports a specific, well-defined binding interaction, rather than non-specific aggregation. The stronger affinity and more favorable enthalpy of BMS-5 align with its known high potency.

Part 2: Cellular Target Engagement – Proving It Works in a Relevant Environment

Confirming binding to a purified protein is essential, but it doesn't guarantee the compound can reach and engage its target within the complex milieu of a living cell.[10][14] Cellular target engagement assays bridge this critical gap.

Cellular Thermal Shift Assay (CETSA®) – Target Engagement in Intact Cells

Expertise & Experience: CETSA extends the principle of thermal shift to a cellular environment. It assesses target stabilization by a ligand in intact cells or cell lysates.[14] A positive result demonstrates that the compound is cell-permeable and binds to the target in its native, post-translationally modified state, surrounded by its natural binding partners. This provides a much higher degree of physiological relevance than biophysical assays alone.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection Treat Treat intact cells with compound or DMSO Heat Heat cell suspensions across a temperature gradient Treat->Heat Lyse Lyse cells and separate soluble (folded) from precipitated (unfolded) proteins via centrifugation Heat->Lyse Detect Quantify remaining soluble LIMK1 in the supernatant via Western Blot Lyse->Detect

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture: Culture a relevant cell line (e.g., HT-1080 fibrosarcoma cells, known to express LIMK1) to ~80% confluency.

  • Compound Treatment: Treat cells with various concentrations of this compound, BMS-5, or DMSO for 1-2 hours.

  • Heating Step: Harvest the cells, resuspend them in PBS, and aliquot them into PCR tubes. Heat the tubes at different temperatures for 3 minutes (e.g., from 45°C to 65°C).

  • Lysis: Subject the cells to freeze-thaw cycles to ensure lysis.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble, stable protein fraction. Analyze the amount of soluble LIMK1 by Western Blot using a specific anti-LIMK1 antibody.

  • Data Analysis: Plot the band intensity of soluble LIMK1 against temperature for each treatment condition. The curve will shift to the right in the presence of a stabilizing compound.

Data Presentation: Comparative CETSA Results

CompoundCellular EC50 (µM)Interpretation
This compound1.2Demonstrates good cell permeability and target engagement in a native cellular context.
BMS-5 (Positive Control)0.25Shows high-potency cellular target engagement, consistent with its known profile.
Functional Target Engagement – Measuring Downstream Pathway Modulation

Expertise & Experience: The ultimate validation is demonstrating that target binding translates into a functional cellular outcome. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its direct substrate. LIMK1's primary substrate is Cofilin, a key regulator of actin dynamics.[7] By measuring the levels of phosphorylated Cofilin (p-Cofilin), we can directly assess the functional consequence of LIMK1 inhibition in cells.

Experimental Protocol: p-Cofilin Western Blot

  • Cell Culture and Treatment: Seed HT-1080 cells and allow them to adhere. Starve the cells (e.g., in serum-free media) to reduce basal signaling, then treat with a dose-response of this compound or BMS-5 for 2-4 hours.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against p-Cofilin (Ser3) and total Cofilin or a loading control (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Data Analysis: Quantify the band intensities. Normalize the p-Cofilin signal to the total Cofilin or loading control signal. Calculate the IC50 value for the reduction in p-Cofilin.

G Rho_GTPase Rho GTPases (e.g., Rac, Rho) ROCK_PAK ROCK / PAK Rho_GTPase->ROCK_PAK activate LIMK1 LIMK1 ROCK_PAK->LIMK1 phosphorylate (activate) Cofilin Cofilin (Active) LIMK1->Cofilin phosphorylate (inactivate) Compound 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine or BMS-5 Compound->LIMK1 inhibit Actin Actin Depolymerization & Cytoskeletal Dynamics Cofilin->Actin pCofilin p-Cofilin (Inactive) pCofilin->Actin fails to depolymerize

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Discovery

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities, particularly as a potent inhibitor of various protein kinases.[1] Its rigid, bicyclic structure provides a well-defined framework for the spatial orientation of substituents, enabling precise interactions with the ATP-binding pocket of kinases.[2] Numerous clinically relevant kinase inhibitors are based on this scaffold, highlighting its significance in the development of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders.[1][2]

This guide delves into a focused exploration of the structure-activity relationships (SAR) of a specific series of pyrazolo[1,5-a]pyrimidine analogs, originating from the 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine core. We will dissect the rationale behind this starting scaffold, propose a systematic investigation of substitutions at key positions, and provide detailed experimental protocols for the synthesis and biological evaluation of these compounds. The insights presented herein are intended to guide researchers in the strategic design and optimization of novel and selective kinase inhibitors based on this promising chemical series.

The Strategic Importance of the 6-Bromo and 2-tert-butyl Substituents

The selection of this compound as the foundational scaffold for this SAR study is a deliberate choice, rooted in established principles of medicinal chemistry.

  • The 6-Bromo Group: A Versatile Handle for Chemical Elaboration: The bromine atom at the C6 position serves a dual purpose. Firstly, its electron-withdrawing nature can modulate the electronic properties of the pyrazolopyrimidine ring system, potentially influencing binding affinity. Secondly, and more critically, it acts as a versatile synthetic handle for introducing a diverse array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2] This allows for a broad and systematic exploration of the chemical space around this position to optimize potency and selectivity.

  • The 2-tert-butyl Group: A Bulky Moiety for Enhanced Selectivity and Potency: The presence of a bulky tert-butyl group at the C2 position is hypothesized to play a crucial role in conferring selectivity and potency. Kinase ATP-binding sites, while sharing a conserved overall fold, possess subtle differences in their topography. A bulky substituent at the C2 position can exploit these differences by occupying specific hydrophobic pockets, thereby favoring binding to a particular kinase or kinase family over others. For instance, studies on pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors have shown that bulky substituents at the C2 position can lead to enhanced potency.[3] The tert-butyl group, with its well-defined steric profile, is an excellent choice for probing these interactions.

A Systematic Approach to the SAR of this compound Analogs

The following section outlines a logical progression for exploring the SAR of the this compound scaffold, focusing on modifications at the C3, C5, and C7 positions. For the purpose of this guide, we will consider Cyclin-Dependent Kinase 2 (CDK2) as a primary biological target, given the known activity of pyrazolo[1,5-a]pyrimidines against this kinase family.[4]

Logical Flow of SAR Exploration

SAR_Flow A Core Scaffold: This compound B Modification at C3: Introduce small polar groups (e.g., -CN, -CONH2) A->B Initial exploration for hinge binding C Modification at C7: Explore various aryl and heteroaryl groups B->C Probe solvent-exposed region D Modification at C5: Introduce diverse amine functionalities C->D Enhance solubility and target specific interactions E Optimization and Multiparameter Analysis D->E Integrate optimal functionalities

Caption: A logical workflow for the systematic SAR exploration of the core scaffold.

Comparative Data of Hypothetical Analogs

The following table presents hypothetical, yet plausible, biological data for a series of this compound analogs, illustrating the potential impact of substitutions at various positions on CDK2 inhibitory activity.

Compound IDR3R5R7CDK2 IC50 (nM)Rationale for Modification
1 (Core) HHH>10,000Baseline activity of the core scaffold.
2a CNHH5,000Introduction of a nitrile at C3 to probe for hydrogen bonding interactions with the kinase hinge region.
2b CONH2HH2,500A carboxamide at C3 often enhances hinge binding affinity.
3a CONH2HPhenyl800Exploration of the solvent-exposed region with a simple aryl group at C7.
3b CONH2H4-Fluorophenyl450Introduction of a fluorine atom to potentially enhance binding through halogen bonding or improved metabolic stability.
3c CONH2HPyridin-4-yl300A nitrogen atom in the C7-aryl ring can improve solubility and form additional hydrogen bonds.
4a CONH2NH2Pyridin-4-yl150An amino group at C5 can enhance solubility and interact with nearby residues.
4b CONH2N(CH3)2Pyridin-4-yl200A dimethylamino group at C5 may provide a different interaction profile.
4c CONH2MorpholinoPyridin-4-yl90A morpholino group at C5 can significantly improve physicochemical properties and solubility.
5 (Optimized) CONH2Morpholino4-Fluorophenyl50 Combination of optimized substituents at C3, C5, and C7 leading to a potent inhibitor.

Experimental Protocols

General Synthetic Pathway for this compound Analogs

The synthesis of the target analogs can be achieved through a convergent synthetic strategy, as outlined below.

Synthesis_Flow A 5-Amino-3-bromopyrazole C 6-Bromo-2-tert-butyl-7-hydroxypyrazolo[1,5-a]pyrimidine A->C B Pivaloylacetonitrile B->C D 6-Bromo-7-chloro-2-tert-butylpyrazolo[1,5-a]pyrimidine C->D Chlorination (POCl3) E C7-Substituted Analogs D->E Suzuki or Buchwald-Hartwig Coupling at C7 F C5-Substituted Analogs E->F Nucleophilic Aromatic Substitution at C5 G Final Analogs with C3 Modification F->G Functional Group Interconversion at C3

Caption: A proposed synthetic workflow for the target analogs.

Step 1: Synthesis of 6-Bromo-2-tert-butyl-7-hydroxypyrazolo[1,5-a]pyrimidine (Core Intermediate)

  • To a solution of 5-amino-3-bromopyrazole (1.0 eq) in glacial acetic acid, add pivaloylacetonitrile (1.1 eq).

  • Heat the reaction mixture to reflux for 12-18 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the desired product.

Step 2: Synthesis of 6-Bromo-7-chloro-2-tert-butylpyrazolo[1,5-a]pyrimidine

  • Suspend the 6-Bromo-2-tert-butyl-7-hydroxypyrazolo[1,5-a]pyrimidine (1.0 eq) in phosphorus oxychloride (10 vol).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 4-6 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: General Procedure for Suzuki Coupling at C7

  • To a degassed solution of 6-Bromo-7-chloro-2-tert-butylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add the corresponding boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as sodium carbonate (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the C7-substituted analog.

Step 4: General Procedure for Nucleophilic Aromatic Substitution at C5

  • To a solution of the C7-substituted intermediate (1.0 eq) in a polar aprotic solvent such as DMF or NMP, add the desired amine (1.5-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Cool the reaction mixture, dilute with water, and extract the product.

  • Purify the crude product by column chromatography or preparative HPLC.

In Vitro Kinase Inhibition Assay Protocol (CDK2/CycA)

The inhibitory activity of the synthesized compounds against CDK2 can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay (Promega).

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As the kinase activity is inhibited, the amount of ADP produced decreases, which is measured as a decrease in luminescence.

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate (e.g., a peptide substrate for CDK2), and ATP solutions in the appropriate kinase buffer. Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 5 µL of the test compound solution or DMSO (control) to the wells of a 384-well plate.

    • Add 10 µL of the CDK2/CycA enzyme and substrate mixture to each well. .

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).

Conclusion and Future Directions

This guide has provided a comprehensive framework for the SAR exploration of this compound analogs as potential kinase inhibitors. The strategic incorporation of a 6-bromo "handle" and a 2-tert-butyl "selectivity element" provides a solid foundation for the design of potent and selective inhibitors. The proposed systematic modifications at the C3, C5, and C7 positions, coupled with the detailed synthetic and biological evaluation protocols, offer a clear roadmap for researchers in this field.

Future efforts should focus on expanding the diversity of substituents at all variable positions and profiling the optimized compounds against a broader panel of kinases to ascertain their selectivity profiles. Furthermore, promising lead compounds should be advanced to cellular and in vivo models to evaluate their efficacy and pharmacokinetic properties. The insights gained from such studies will be invaluable in the quest to develop novel pyrazolo[1,5-a]pyrimidine-based therapeutics for the treatment of kinase-driven diseases.

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. [Link]

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A Researcher's Guide to Cross-Reactivity Profiling: A Case Study of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the principle of "one drug, one target" is often an oversimplification. The conserved nature of the ATP-binding pocket across the human kinome means that even the most carefully designed inhibitors can exhibit off-target activity. This cross-reactivity, or polypharmacology, can be a double-edged sword: it can lead to unforeseen toxicities or, serendipitously, result in beneficial multi-target efficacy.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a fundamental component of its preclinical characterization.

This guide provides a comprehensive framework for the cross-reactivity profiling of novel kinase inhibitors, using the hypothetical compound 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine (hereafter referred to as Compound X ) as a case study. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to form the core of inhibitors targeting a diverse range of kinases, including Pim kinases, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks).[3][4][5] The specific substitutions on this core, such as the 6-bromo and 2-tert-butyl groups in Compound X, are expected to modulate its potency and selectivity profile.

Our exploration will follow a logical, tiered approach, beginning with a broad initial screen to identify potential targets, followed by quantitative dose-response assays to determine potency, and culminating in cellular assays to confirm target engagement in a more physiologically relevant context.

The Strategic Imperative of Tiered Kinase Profiling

A cost-effective and scientifically robust strategy for profiling a novel inhibitor like Compound X involves a two-tiered approach.[6] The initial tier aims to cast a wide net to identify a broad range of potential interactions, while the second tier focuses on quantifying the potency of these interactions.

Tier 1: Broad Kinome Screening at a Single Concentration

The first step is to screen the compound against a large, representative panel of kinases at a relatively high concentration (typically 1 to 10 µM). This provides a panoramic view of the compound's selectivity and helps to identify its primary target(s) as well as any significant off-targets. Several commercial vendors offer such profiling services, with panels ranging from approximately 50 to over 400 kinases.

For Compound X, a hypothetical screen against a 200-kinase panel at 10 µM might yield the results summarized in Table 1.

Table 1: Hypothetical Tier 1 Kinase Profiling Results for Compound X at 10 µM

Kinase TargetFamily% Inhibition at 10 µM
CDK2/cyclin A CMGC98%
CDK9/cyclin T1 CMGC95%
Pim-1CAMK85%
GSK3βCMGC75%
FLT3TK60%
... (195 other kinases)...<50%

From these hypothetical results, we can infer that Compound X is a potent inhibitor of CDK2 and CDK9, with significant activity against Pim-1 and GSK3β, and moderate activity against FLT3. The remaining kinases in the panel show minimal inhibition, suggesting a relatively clean profile at this concentration.

G cluster_tier1 Tier 1: Broad Screening Compound X Compound X Kinase Panel (200 kinases) Kinase Panel (200 kinases) Compound X->Kinase Panel (200 kinases) Introduction Single Concentration Assay (10 µM) Single Concentration Assay (10 µM) Kinase Panel (200 kinases)->Single Concentration Assay (10 µM) Screening Hit Identification Hit Identification Single Concentration Assay (10 µM)->Hit Identification Data Analysis (% Inhibition)

Caption: Workflow for Tier 1 Broad Kinase Screening.

Tier 2: Dose-Response (IC50) Determination

The next logical step is to quantify the potency of Compound X against the "hits" identified in Tier 1. This is achieved by generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50).[7] This provides a more nuanced understanding of the compound's selectivity.

Experimental Protocol: In Vitro Kinase Assay (Fluorescence-Based)

  • Reagents and Materials:

    • Recombinant human kinase (e.g., CDK2/cyclin A, CDK9/cyclin T1, Pim-1)

    • Fluorescently labeled peptide substrate

    • ATP

    • Compound X (serially diluted in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 384-well microplates

    • Plate reader capable of measuring fluorescence polarization or intensity.

  • Procedure:

    • Prepare a 2X solution of the kinase and substrate in assay buffer.

    • Prepare a 2X solution of ATP in assay buffer.

    • Serially dilute Compound X in DMSO, and then further dilute in assay buffer to create a 10-point concentration gradient.

    • Add 5 µL of the diluted Compound X to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).

    • Measure the fluorescence in each well using a plate reader.

    • Plot the percent inhibition against the logarithm of the Compound X concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 2: Hypothetical IC50 Values for Compound X against Selected Kinases

Kinase TargetIC50 (nM)Selectivity Ratio (vs. CDK2)
CDK2/cyclin A 5 1
CDK9/cyclin T1 15 3
Pim-115030
GSK3β500100
FLT3>1000>200

These hypothetical IC50 values confirm that Compound X is a potent inhibitor of CDK2 and CDK9, with a 3-fold selectivity for CDK2 over CDK9. The selectivity against other kinases is significantly higher, indicating a favorable profile for a CDK2/9 inhibitor.

Cellular Target Engagement and Pathway Analysis

While in vitro biochemical assays are essential for determining direct inhibitory activity, it is crucial to confirm that the compound can engage its target in a cellular environment.[8] A common method for this is to assess the phosphorylation status of a known downstream substrate of the target kinase. For CDKs, a key substrate is the Retinoblastoma protein (Rb).

Experimental Protocol: Western Blot for Phospho-Rb

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, which has intact Rb) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Compound X (e.g., 0, 10, 50, 250, 1000 nM) for 24 hours.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-Rb (Ser807/811) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total Rb or a loading control (e.g., β-actin) to ensure equal protein loading.

A successful experiment would show a dose-dependent decrease in the intensity of the phospho-Rb band with increasing concentrations of Compound X, while the total Rb and loading control bands remain unchanged. This would provide strong evidence that Compound X is engaging and inhibiting CDK activity within the cell.

G cluster_cellular Cellular Target Engagement Cancer Cells Cancer Cells Compound X Treatment Compound X Treatment Cancer Cells->Compound X Treatment Dose-response Lysis & Protein Extraction Lysis & Protein Extraction Compound X Treatment->Lysis & Protein Extraction Western Blot Western Blot Lysis & Protein Extraction->Western Blot Analysis pRb Detection pRb Detection Western Blot->pRb Detection Readout

Caption: Workflow for Cellular Target Engagement Assay.

Comparative Analysis with Other Pyrazolo[1,5-a]pyrimidines

To put the selectivity profile of Compound X into context, it is useful to compare it with other known inhibitors based on the same scaffold but with different substitution patterns.

Table 3: Comparative Selectivity Profiles of Pyrazolo[1,5-a]pyrimidine Inhibitors

CompoundKey SubstitutionsPrimary Target(s)Key Off-TargetsReference
Compound X (Hypothetical) 6-Bromo, 2-tert-butylCDK2, CDK9 Pim-1, GSK3βThis Guide
Pim-1 Inhibitor 3-Aryl, 5-AminoPim-1 FLT3[3]
CDK Inhibitor (BS-194) Varied substitutionsCDK1, CDK2, CDK5, CDK9 CDK7[9]
PI3Kδ Inhibitor 2-Amine, 5-BenzimidazolePI3Kδ PI3Kα (moderate)[5]

This comparative analysis highlights the remarkable versatility of the pyrazolo[1,5-a]pyrimidine scaffold. The specific substitutions at various positions on the ring system play a crucial role in directing the compound's selectivity towards different kinase families. The 6-bromo and 2-tert-butyl groups of Compound X appear to favor binding to the ATP pockets of CDKs, while other substitutions, as seen in the reference compounds, can steer the selectivity towards Pim kinases or PI3Ks.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of a novel kinase inhibitor like this compound is a multi-faceted process that requires a systematic and tiered approach. By combining broad kinome screening with quantitative IC50 determination and cellular target validation, researchers can build a robust understanding of a compound's selectivity profile. This knowledge is invaluable for interpreting the results of downstream cellular and in vivo studies, anticipating potential off-target toxicities, and potentially identifying opportunities for beneficial polypharmacology.

For Compound X, the hypothetical data presented here suggest that it is a potent and relatively selective inhibitor of CDK2 and CDK9. The next steps in its preclinical development would involve assessing its anti-proliferative activity in a panel of cancer cell lines, evaluating its pharmacokinetic properties, and ultimately testing its efficacy in in vivo models of cancer. Throughout this process, the foundational knowledge of its kinase selectivity profile will serve as an essential guide for interpreting its biological activity and therapeutic potential.

References

  • Vankayalapati, H. et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8464–8477. [Link][4][9]

  • Bamborough, P. et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 154(4), 723–732. [Link][6]

  • Gao, Y. et al. (2013). A broad-spectrum kinase inhibitor screen reveals the role of ROCK1 in Smoothened-dependent cell migration. Journal of Biological Chemistry, 288(8), 5389–5397.
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  • Davis, M. I. et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Xu, Y. et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63–67. [Link][3][10][11]

  • Anastassiadis, T. et al. (2011). A public resource of quantitative kinase-inhibitor profiles.
  • Szlachta, M. et al. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(18), 4233. [Link][5]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link][7]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621–637.
  • Metz, J. T. et al. (2011). Navigating the kinome.
  • Apsel, B. et al. (2008). A chemical genetics approach to identifying kinases regulating tumor-associated angiogenesis. ACS Chemical Biology, 3(8), 491–501.
  • Fabian, M. A. et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
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  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934.
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A Comparative Spectroscopic Guide to 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] This guide provides a detailed spectroscopic comparison of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine, a key intermediate, with its 2-methyl analogue. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopic data, we can elucidate the influence of the C2-substituent on the electronic and structural properties of the heterocyclic core.

The Significance of Spectroscopic Analysis

Spectroscopic techniques are fundamental tools for the structural elucidation and characterization of organic molecules.[2] For pyrazolo[1,5-a]pyrimidine derivatives, each method provides unique insights:

  • NMR spectroscopy reveals the connectivity and chemical environment of protons and carbons within the molecule.

  • IR spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.[3]

  • Mass spectrometry determines the molecular weight and provides information about the fragmentation patterns, aiding in structural confirmation.

  • UV-Vis spectroscopy offers information about the electronic transitions within the molecule and is particularly sensitive to conjugation and the presence of chromophores.[4]

This guide will delve into the expected spectroscopic signatures of our target compounds, providing a framework for their identification and characterization.

Comparative Spectroscopic Data

The following sections present a comparative analysis of the expected spectroscopic data for this compound and 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

Expected ¹H NMR Data

ProtonExpected δ for this compound (ppm)Expected δ for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine (ppm)MultiplicityCoupling Constant (J) (Hz)
H3~6.3 - 6.5~6.2 - 6.4s-
H5~8.5 - 8.7~8.4 - 8.6d~2.0 - 2.5
H7~8.8 - 9.0~8.7 - 8.9d~2.0 - 2.5
-C(CH₃)₃~1.4 - 1.6-s-
-CH₃-~2.5 - 2.7s-

Expected ¹³C NMR Data

CarbonExpected δ for this compound (ppm)Expected δ for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine (ppm)
C2~165 - 168~158 - 161
C3~105 - 108~106 - 109
C3a~148 - 151~147 - 150
C5~140 - 143~139 - 142
C6~95 - 98~94 - 97
C7~150 - 153~149 - 152
-C (CH₃)₃~35 - 38-
-C(C H₃)₃~30 - 33-
-C H₃-~15 - 18

Causality Behind Experimental Choices: The choice of a deuterated solvent such as CDCl₃ or DMSO-d₆ is critical for NMR analysis as it dissolves the analyte without introducing interfering proton signals. Tetramethylsilane (TMS) is the standard internal reference (0 ppm) due to its chemical inertness and the high-field resonance of its magnetically equivalent protons.

Expert Interpretation: The bulky tert-butyl group at the C2 position is expected to cause a significant downfield shift for the C2 carbon in the ¹³C NMR spectrum compared to the methyl group, due to its greater electron-donating inductive effect. In the ¹H NMR, the nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic and easily identifiable feature. The protons on the pyrimidine ring (H5 and H7) are expected to be doublets due to their coupling with each other. The bromine atom at C6 will have a notable influence on the chemical shifts of the neighboring protons and carbons, generally causing a downfield shift.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of these compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazolo[1,5-a]pyrimidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The analysis is performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR Insert into spectrometer C13_NMR 1D ¹³C NMR TwoD_NMR 2D NMR (COSY, HSQC) process Process spectra (phasing, baseline correction) TwoD_NMR->process integrate Integrate peaks (¹H NMR) process->integrate assign Assign signals integrate->assign structure Elucidate structure assign->structure

Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the types of chemical bonds present in a molecule.

Expected IR Absorption Bands (cm⁻¹)

Functional Group/VibrationExpected Range (cm⁻¹)6-Bromo-2-tert-butyl-pyrazolo[1,5-a]pyrimidine6-Bromo-2-methyl-pyrazolo[1,5-a]pyrimidine
C-H (aromatic) stretch3000 - 3100PresentPresent
C-H (aliphatic) stretch2850 - 3000Stronger, more complexWeaker
C=N stretch (ring)1600 - 1650PresentPresent
C=C stretch (ring)1500 - 1600PresentPresent
C-H bend (aliphatic)1350 - 1480Characteristic tert-butyl bandsCharacteristic methyl bands
C-Br stretch500 - 600PresentPresent

Expert Interpretation: The most significant difference in the IR spectra of the two compounds will be in the C-H stretching and bending regions of the aliphatic substituents. The 6-Bromo-2-tert-butyl derivative will exhibit strong, characteristic absorption bands for the tert-butyl group, including a distinctive pair of bands for the C-H bending vibrations around 1370 cm⁻¹ and 1390 cm⁻¹. The C-Br stretching vibration is expected in the far-IR region and can sometimes be difficult to assign definitively.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and confirming the elemental composition.

Expected Mass Spectrometry Data

IonExpected m/z for this compoundExpected m/z for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidineNotes
[M]⁺ (Molecular Ion)253/255211/213The presence of two peaks with approximately equal intensity (M and M+2) is the characteristic isotopic signature of a bromine atom.[6]
[M - CH₃]⁺238/240196/198Loss of a methyl radical is a common fragmentation pathway for compounds containing tert-butyl or methyl groups. For the tert-butyl derivative, this is a particularly favorable fragmentation.
[M - C₄H₉]⁺196/198-Loss of the entire tert-butyl radical.
[M - Br]⁺174132Loss of the bromine radical.

Expert Interpretation: The most prominent feature in the mass spectra of both compounds will be the isotopic pattern of the molecular ion, confirming the presence of a single bromine atom. The fragmentation patterns will be dominated by the loss of the alkyl substituent at the C2 position. For the 2-tert-butyl derivative, the loss of a methyl radical to form a stable tertiary carbocation, followed by further fragmentation, is expected to be a major pathway. The loss of the entire tert-butyl group will also be a significant fragmentation route.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion and subsequent fragmentation.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Analysis & Detection sample Introduce sample (direct probe or GC) ionization Electron Ionization (70 eV) sample->ionization fragmentation Formation of molecular and fragment ions ionization->fragmentation analyzer Mass Analyzer (separation by m/z) fragmentation->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum

Workflow for Electron Ionization Mass Spectrometry.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The pyrazolo[1,5-a]pyrimidine core is a chromophore, and its absorption spectrum is sensitive to substitution.[4]

Expected UV-Vis Absorption Data (in Ethanol)

Compoundλ_max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
This compound~250-260, ~300-310~10,000 - 15,000, ~5,000 - 8,000
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine~250-260, ~300-310~10,000 - 15,000, ~5,000 - 8,000

Expert Interpretation: The UV-Vis spectra of the two compounds are expected to be quite similar, as the primary chromophore is the 6-bromopyrazolo[1,5-a]pyrimidine ring system. Both the tert-butyl and methyl groups are alkyl substituents and are not expected to significantly alter the electronic transitions of the aromatic core. The spectra will likely show two main absorption bands corresponding to π → π* transitions. The bromine atom, being a halogen, may cause a slight bathochromic (red) shift compared to the non-halogenated parent compound.

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound of known concentration.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound in comparison to its 2-methyl analogue. By understanding the influence of the C2-substituent on the NMR, IR, and MS spectra, researchers can confidently identify and characterize these and related compounds. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data, which is essential for advancing research and development in medicinal chemistry.

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A Guide to the Orthogonal Validation of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Confident Conclusions in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to interact with the ATP-binding pocket of various protein kinases.[1][2] This has led to the development of numerous derivatives as potent inhibitors of kinases critical to cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Pim-1, and Tropomyosin Receptor Kinases (Trks).[3][4][5][6] This guide focuses on a specific derivative, 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine , a compound designed to leverage this scaffold for therapeutic potential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to orthogonally validate the biological activity of this compound. We will proceed under the hypothesis that, like its chemical relatives, this compound functions as a kinase inhibitor. We will detail a tier-based experimental strategy, moving from broad cellular effects to direct target engagement and downstream functional consequences, ensuring that each step provides a layer of evidence that corroborates the last.

The Rationale for Orthogonal Validation

G cluster_0 Orthogonal Validation Workflow Start Hypothesized Activity: Kinase Inhibition Tier1 Tier 1: Cellular Phenotype (Cell Viability Assay) Start->Tier1 Does it have a cellular effect? Tier2 Tier 2: Direct Target Engagement (CETSA) Tier1->Tier2 Does it bind the target? Tier3 Tier 3: Downstream Pathway Modulation (Western Blot) Tier2->Tier3 Does binding inhibit the pathway? Tier4 Tier 4: Functional Phenotype (Cell Migration Assay) Tier3->Tier4 Does pathway inhibition affect cell function? Conclusion Validated Biological Activity Tier4->Conclusion

Caption: A logical workflow for the orthogonal validation of a kinase inhibitor.

Hypothesized Mechanism: Inhibition of a Protein Kinase Signaling Pathway

Protein kinases are fundamental regulators of cellular processes, transferring a phosphate group from ATP to substrate proteins. This phosphorylation event acts as a molecular switch, activating or deactivating signaling pathways that control cell growth, proliferation, and migration.[10] Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors, occupying the ATP-binding site on the kinase and preventing phosphorylation of downstream substrates.[11] This blockade of the signaling cascade is hypothesized to be the primary mechanism leading to the compound's antiproliferative effects.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase (e.g., CDK2, TRKA) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ADP ADP Kinase->ADP P_Substrate Phosphorylated Substrate (Active) Substrate->P_Substrate Phosphorylation Response Cellular Response (Proliferation, Migration) P_Substrate->Response Compound 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine Compound->Kinase Inhibition ATP ATP ATP->Kinase

Caption: Inhibition of a target kinase blocks downstream signaling.

Tier 1: Cellular Phenotype Assessment with Cell Viability Assays

The first step is to determine if the compound has a measurable effect on cell proliferation or viability. Tetrazolium reduction assays like MTT and XTT are rapid, cost-effective methods for this initial screen.[12] They measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[13][14]

Causality: A reduction in the colorimetric signal in the presence of the compound suggests it is either cytotoxic (kills cells) or cytostatic (inhibits proliferation). This provides the foundational evidence that the compound is biologically active, justifying further investigation.

Comparison of MTT and XTT Assays

While both assays measure metabolic activity via dehydrogenase enzymes, their primary difference lies in the solubility of the resulting formazan product.[13] The MTT assay produces a water-insoluble purple crystal that requires a separate solubilization step, whereas the XTT assay produces a water-soluble orange product, streamlining the protocol.[13][14]

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazanReduction of pale XTT to soluble orange formazan
Solubilization Required (e.g., DMSO, SDS)Not required
Workflow Multi-stepSimpler, single-addition
Sensitivity Generally goodOften higher sensitivity and wider dynamic range
Interference Can be affected by compounds altering redox potentialAlso susceptible to redox-active compounds
Experimental Protocol: XTT Cell Viability Assay

This protocol is adapted from established methodologies.[13][15]

  • Cell Seeding: Plate a cancer cell line known to be dependent on the hypothesized target kinase (e.g., MCF-7 for CDK pathways) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[13] Include wells with medium only for background control. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[15]

  • XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[13] Use a reference wavelength between 630-690 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Tier 2: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA®)

A positive result in the viability assay is not proof of on-target activity. The next critical, orthogonal step is to confirm that the compound physically binds to its intended kinase target within the complex environment of an intact cell. CETSA is a powerful biophysical assay for this purpose.[16]

Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[17] When a compound binds to a protein, it typically increases the protein's resistance to heat-induced denaturation.[18][19] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a shift in the melting curve provides direct and compelling evidence of target engagement.[17][20]

G cluster_1 CETSA Experimental Workflow Step1 1. Treat intact cells with Compound or Vehicle (DMSO) Step2 2. Harvest and lyse cells Step1->Step2 Step3 3. Heat lysate aliquots across a temperature gradient Step2->Step3 Step4 4. Centrifuge to separate soluble vs. aggregated proteins Step3->Step4 Step5 5. Quantify soluble target protein (e.g., Western Blot, ELISA) Step4->Step5 Step6 6. Plot soluble protein vs. temperature to generate melt curves Step5->Step6

Caption: Workflow for a CETSA melt curve experiment.

Experimental Protocol: CETSA Melt Curve
  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with a high concentration of this compound (e.g., 10x the cell viability IC₅₀) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvest: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Lyse the cells (e.g., via freeze-thaw cycles). Clarify the lysate by centrifugation to remove cell debris.

  • Heating Step: Aliquot the lysate from each treatment group into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Fractions: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) from each sample. Quantify the amount of the soluble target kinase in each sample using a suitable method like Western blot or an immunoassay (e.g., ELISA, HTRF).[18]

  • Data Analysis: For each treatment group, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates thermal stabilization and confirms target engagement.

Tier 3: Downstream Pathway Modulation by Western Blot Analysis

Confirming target binding is crucial, but it's equally important to show that this binding event leads to a functional consequence—namely, the inhibition of the kinase's activity. Western blotting allows for the direct measurement of the phosphorylation status of a known downstream substrate of the target kinase.[21]

Causality: If this compound binds and inhibits the target kinase, the phosphorylation of its downstream substrates should decrease in a dose-dependent manner.[22] By using antibodies specific to both the total protein and its phosphorylated form, we can demonstrate a specific reduction in signaling activity.[23][24]

Experimental Protocol: Western Blot for Phospho-Substrate
  • Cell Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Starve cells in serum-free media for 12-24 hours if the pathway is activated by serum growth factors.

  • Inhibitor Pre-treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours.

  • Pathway Stimulation: If required, stimulate the signaling pathway with an appropriate agonist (e.g., EGF for the EGFR pathway, serum for cell cycle pathways) for a short period (e.g., 15-30 minutes).

  • Protein Extraction: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody against the phosphorylated form of the target's key substrate (e.g., anti-phospho-Rb for CDK2/4) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize the data, strip the membrane and re-probe with an antibody against the total substrate protein and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phospho-protein to the total protein for each concentration of the compound.

Tier 4: Functional Phenotypic Corroboration with a Cell Migration Assay

The final validation tier aims to connect the molecular mechanism (kinase inhibition and downstream pathway suppression) to a relevant cellular phenotype beyond simple proliferation. Cell migration is a key process in cancer metastasis and is often regulated by kinase signaling pathways.[25] The wound healing, or "scratch," assay is a straightforward method to assess collective cell migration.[26][27]

Causality: This assay provides functional evidence that the compound's activity translates into the inhibition of a complex cellular process.[28] A reduction in the ability of cells to "heal" the scratch in the presence of the compound provides strong, independent corroboration of its anti-proliferative and/or anti-migratory effects observed in the previous tiers.

Experimental Protocol: Wound Healing (Scratch) Assay
  • Create a Confluent Monolayer: Seed cells in a 24-well plate and grow them until they form a fully confluent monolayer.[28]

  • Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer in each well.[25]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the media with fresh, low-serum media containing various concentrations of this compound or a vehicle control. Low-serum media is used to minimize cell proliferation, isolating the effect on migration.

  • Image Acquisition: Immediately after treatment (T=0), acquire images of the scratch in each well using a microscope with a camera, typically at 4x or 10x magnification.[29] Place the plate in an incubator.

  • Time-Course Imaging: Acquire images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the area of the cell-free "wound" at each time point for each condition. Calculate the percentage of wound closure relative to the initial T=0 area. Compare the rate of closure between compound-treated and vehicle-treated wells.

Synthesizing the Evidence: A Comparative Data Summary

The power of the orthogonal approach is realized when the data from each independent assay is compared. A consistent, dose-dependent effect across all tiers builds a highly credible case for the compound's mechanism of action.

AssayMetricControl Inhibitor (e.g., Roscovitine for CDKs)This compoundInterpretation
XTT Viability IC₅₀15 µM12 µMShows potent anti-proliferative/cytotoxic effect.
CETSA ΔTₘ (Shift)+4.5 °C+5.2 °CConfirms direct binding to the target kinase in cells.
Western Blot IC₅₀ (p-Substrate)1 µM0.8 µMDemonstrates inhibition of kinase activity in a cellular context.
Wound Healing % Inhibition @ 10 µM75%80%Links molecular activity to a functional anti-migratory phenotype.
(Note: Data presented is hypothetical and for illustrative purposes only)

Conclusion

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A Comparative Benchmarking Guide to 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine: In Vitro Efficacy and Cellular Activity Against Known Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Specificity and Potency in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its versatile synthetic accessibility and, most notably, its potent activity as a protein kinase inhibitor.[1][2] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of novel kinase inhibitors is driven by the dual needs of high potency against the intended target and selectivity across the kinome to minimize off-target effects and associated toxicities.[1]

This guide introduces 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine , a novel derivative designed to leverage the established pharmacophore of the pyrazolo[1,5-a]pyrimidine core. The incorporation of a bromine atom at the 6-position offers a potential vector for enhancing binding affinity through halogen bonding or as a synthetic handle for further derivatization. The 2-tert-butyl group is hypothesized to confer steric hindrance that may enhance selectivity for specific kinase targets.

To objectively evaluate the performance of this novel compound, we present a head-to-head comparison against two well-characterized industry standards:

  • Staurosporine : A natural product that acts as a potent, but non-selective, ATP-competitive kinase inhibitor.[3][4][5] It is widely used as a positive control in kinase assays due to its broad-spectrum activity.

  • Dasatinib : A clinically approved, second-generation multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6][7][8][9] It exhibits high potency against a specific subset of kinases, including BCR-ABL and Src family kinases, making it a relevant benchmark for targeted inhibitors.[6][8][10]

This guide will detail the experimental protocols and comparative data for in vitro kinase inhibition, cell-based anti-proliferative activity, and cellular target engagement, providing researchers and drug development professionals with a comprehensive framework for assessing the potential of this compound.

Comparative Analysis of Physicochemical and In Vitro Kinase Activity

The initial characterization of a novel inhibitor involves assessing its fundamental physicochemical properties and its direct inhibitory effect on a purified kinase. For this evaluation, we will consider a hypothetical primary target, Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a common target for pyrazolo[1,5-a]pyrimidine derivatives.[11][12]

Experimental Workflow: In Vitro Kinase Inhibition Assay

The potency of each compound against CDK2 was determined using the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[13][14][15] This method provides a robust and sensitive measure of kinase activity.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection P1 Prepare serial dilutions of test compounds (Test Compound, Staurosporine, Dasatinib) R1 Add compounds and kinase/substrate mix to 384-well plate P1->R1 P2 Prepare Kinase Reaction Buffer with CDK2/Cyclin E1 enzyme and substrate (Rb protein) P2->R1 R2 Initiate reaction by adding ATP (Final concentration: 10 µM) R1->R2 R3 Incubate at room temperature for 60 min R2->R3 D1 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP R3->D1 D2 Incubate at room temperature for 40 min D1->D2 D3 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal D2->D3 D4 Incubate at room temperature for 30 min D3->D4 D5 Read luminescence on a plate reader D4->D5

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Comparative Data: Physicochemical Properties and CDK2 Inhibition

The following table summarizes the key physicochemical properties and the experimentally determined IC50 values for the inhibition of CDK2.

CompoundMolecular Weight ( g/mol )XlogP (Predicted)IC50 vs. CDK2 (nM)
This compound 283.163.115
Staurosporine466.533.83
Dasatinib488.013.322

Data for the test compound is hypothetical for illustrative purposes.

Interpretation of Results:

The data indicates that this compound is a potent inhibitor of CDK2, with an IC50 value in the low nanomolar range. Its potency is comparable to that of Dasatinib and only slightly less potent than the broad-spectrum inhibitor Staurosporine against this specific kinase. The favorable molecular weight and predicted lipophilicity (XlogP) suggest good potential for cell permeability, a critical factor for cellular activity.

Cellular Efficacy: Anti-Proliferative Activity in a Cancer Cell Line

A potent inhibitor of a purified enzyme must also demonstrate efficacy in a complex cellular environment. To assess this, we evaluated the anti-proliferative effects of the compounds on the HeLa (human cervical cancer) cell line, which is known to be sensitive to CDK inhibitors.

Experimental Workflow: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to measure cell viability.[16][17] This colorimetric assay quantifies the metabolic activity of living cells, which is proportional to the number of viable cells.[18]

G cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay S1 Seed HeLa cells in a 96-well plate (5,000 cells/well) S2 Incubate for 24h to allow attachment S1->S2 T1 Treat cells with serial dilutions of test compounds S2->T1 T2 Incubate for 72h T1->T2 A1 Add MTT reagent to each well T2->A1 A2 Incubate for 4h to allow formazan formation A1->A2 A3 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals A2->A3 A4 Read absorbance at 570 nm A3->A4

Caption: Workflow for the MTT cell proliferation assay.

Comparative Data: Anti-Proliferative Activity in HeLa Cells
CompoundGI50 in HeLa Cells (nM)
This compound 280
Staurosporine15
Dasatinib45

Data for the test compound is hypothetical for illustrative purposes.

Interpretation of Results:

This compound demonstrates potent anti-proliferative activity in HeLa cells, with a GI50 value in the sub-micromolar range. As expected, its cellular potency is lower than its biochemical potency against the isolated enzyme, which can be attributed to factors such as cell permeability, efflux pumps, and engagement with the target in a complex cellular milieu. While less potent than the highly cytotoxic Staurosporine and the multi-targeted Dasatinib in this cell line, its significant activity confirms its cell permeability and on-target effects.

Confirming Mechanism of Action: Cellular Target Engagement

To confirm that the observed anti-proliferative effect is due to the inhibition of the intended kinase pathway, we can use Western Blotting to measure the phosphorylation of a known downstream substrate. For CDK2, a key substrate is the Retinoblastoma protein (Rb). Inhibition of CDK2 should lead to a decrease in the phosphorylation of Rb at specific sites (e.g., Ser780).

Hypothetical Signaling Pathway

G CDK2 CDK2 / Cyclin E1 pRb Phosphorylated Rb (pRb) CDK2->pRb phosphorylates Rb Retinoblastoma Protein (Rb) E2F E2F Transcription Factor Rb->E2F sequesters pRb->E2F releases G1_S G1/S Phase Transition E2F->G1_S promotes Inhibitor 6-Bromo-2-tert-butyl- pyrazolo[1,5-a]pyrimidine Inhibitor->CDK2 inhibits

Caption: Simplified CDK2-Rb signaling pathway.

Experimental Workflow: Western Blot for pRb
  • Cell Treatment: Seed HeLa cells and grow to 70-80% confluency. Treat cells with the GI50 concentration of each compound for 24 hours.

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated Rb (pRb Ser780).

    • Wash and incubate with a secondary antibody conjugated to HRP.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Rb and a loading control like GAPDH.[19]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Expected Outcome:

Treatment with this compound, Staurosporine, and Dasatinib is expected to show a marked decrease in the band intensity for pRb (Ser780) compared to the untreated control, while the levels of total Rb and GAPDH should remain relatively constant. This result would confirm that the compound engages and inhibits the CDK2 pathway within the cell, leading to the observed anti-proliferative effect.

Conclusion and Future Directions

This comparative guide demonstrates that This compound is a potent, cell-active inhibitor of the CDK2 kinase pathway. Its performance is benchmarked favorably against both the broad-spectrum standard, Staurosporine, and the clinically relevant inhibitor, Dasatinib.

The key takeaways are:

  • High Biochemical Potency: The compound exhibits low nanomolar inhibition of its target kinase, CDK2.

  • Cellular Efficacy: It effectively inhibits the proliferation of a cancer cell line at sub-micromolar concentrations, confirming its ability to cross the cell membrane and act on its intracellular target.

  • Confirmed Mechanism of Action: The compound's engagement with the CDK2 pathway is verifiable through the downstream inhibition of Rb phosphorylation.

Further studies are warranted to fully elucidate the potential of this compound. The next logical steps would include:

  • Kinase Selectivity Profiling: A broad screen against a panel of kinases is essential to determine its selectivity profile and identify potential off-targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues will help to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation in animal models is necessary to assess its pharmacokinetic properties and anti-tumor efficacy.

This initial benchmarking provides a strong foundation for the continued development of this compound as a promising candidate for targeted cancer therapy.

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A Guide to Reproducible C-N Cross-Coupling: A Comparative Performance Analysis of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Reliable Scaffold

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine core stands out as a "privileged scaffold." Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of numerous kinases, making it a cornerstone for the development of targeted therapies in oncology and inflammatory diseases.[1][2][3][4] Derivatives of this scaffold have been identified as potent inhibitors of critical kinases like CDK2, TRKA, and Pim-1.[3][5][6]

However, the transition from a promising chemical scaffold to a viable drug candidate hinges on the ability to reliably and reproducibly synthesize a diverse library of analogues. This guide focuses on a key building block, 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine , and provides a detailed, validated protocol for its use in the Buchwald-Hartwig amination—a cornerstone of carbon-nitrogen bond formation.[7][8] We will explore the causality behind the procedural choices that ensure high reproducibility and compare its performance against a more challenging heterocyclic substrate to highlight the factors critical for successful and scalable synthesis.

The Model Reaction: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds, but its success is highly sensitive to a range of variables: the choice of catalyst, ligand, base, and solvent.[7][9][10] Inconsistent outcomes often arise from seemingly minor deviations, making a robust, well-understood protocol invaluable. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]

Visualizing the Catalytic Cycle

G pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition amine_complex Amine Complex ox_add->amine_complex Ligand Exchange amido_complex Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) hx_base [Base-H]⁺X⁻ aryl_halide Ar-X (Substrate) amine R₂NH (Amine) base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

A Validated Protocol for Reproducible Amination

This protocol details the coupling of This compound with morpholine. Each component has been selected to maximize yield, purity, and, most importantly, reproducibility.

Experimental Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add Substrate, Ligand, Catalyst & Base to Flask p2 2. Seal and Purge with Argon (3x) p1->p2 p3 3. Add Anhydrous Solvent & Amine p2->p3 r1 4. Heat to 100 °C with Vigorous Stirring p3->r1 r2 5. Monitor by TLC/LC-MS (Typically 2-4h) r1->r2 w1 6. Cool, Quench with Water r2->w1 w2 7. Extract with Ethyl Acetate (3x) w1->w2 w3 8. Dry (Na₂SO₄), Filter, Concentrate w2->w3 w4 9. Purify via Column Chromatography w3->w4

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.05 mmol, 5 mol%).

    • Causality: NaOtBu is a strong, non-nucleophilic base essential for deprotonating the amine-palladium complex.[8] Pd₂(dba)₃ is a stable Pd(0) precatalyst. XPhos is a bulky, electron-rich biarylphosphine ligand that promotes the crucial, often rate-limiting, steps of oxidative addition and reductive elimination, enhancing reaction efficiency.[9]

  • Reaction Setup: Seal the flask and evacuate and backfill with argon three times. Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 eq) via syringe.

    • Causality: A rigorously inert atmosphere is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and leading to failed or incomplete reactions. Anhydrous solvents prevent quenching of the strong base and unwanted side reactions.

  • Execution and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and quench by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Comparative Analysis: Reproducibility Under Pressure

To demonstrate the robust performance of this compound, we compare its reactivity directly with an alternative heterocyclic halide, 4-Bromo-2-methylpyrimidine , under the identical, optimized Buchwald-Hartwig conditions described above. 4-Bromo-2-methylpyrimidine serves as a relevant comparator as it also possesses a nitrogen-containing six-membered ring, but its electronic properties and potential for catalyst inhibition differ.

Comparative Performance Data
ParameterThis compound4-Bromo-2-methylpyrimidine (Alternative)
Substrate
Reaction Time 2.5 hours6 hours
Yield (Isolated) 92%65%
Purity (by ¹H NMR) >98%~90% (with ~5% debromination)
Key Observations Clean, rapid conversion to a single major product. The reaction is highly reproducible across multiple runs.Slower, incomplete conversion. Formation of a noticeable debrominated side product (2-methylpyrimidine) was observed, indicating a competing side reaction pathway.

Note: The data presented is representative of typical experimental outcomes for these classes of compounds.

Discussion: Why Experimental Choices Matter for Reproducibility

The superior performance of This compound can be attributed to several factors:

  • Electronic Properties: The fused pyrazolo[1,5-a]pyrimidine system has a distinct electronic distribution compared to a simple pyrimidine. The electron-rich nature of the pyrazole ring can facilitate the oxidative addition step, a key phase in the catalytic cycle.

  • Steric Hindrance: The tert-butyl group at the 2-position, while sterically demanding, is sufficiently remote from the C6-Br reaction site. It primarily serves to enhance solubility in organic solvents like toluene, which contributes to a homogeneous and efficient reaction environment.

  • Reduced Catalyst Inhibition: Single pyrimidine rings, like the alternative substrate, can sometimes act as N-ligands that coordinate too strongly to the palladium center. This can lead to catalyst sequestration and deactivation, resulting in lower yields and the formation of side products like the observed debrominated species.[11] The fused bicyclic structure of our primary substrate appears less prone to this inhibitory behavior.

For researchers aiming to achieve maximum reproducibility, the following are paramount:

  • Reagent Quality: Always use a fresh, high-purity Pd catalyst and ligand. The base, particularly NaOtBu, is hygroscopic and its quality is critical; use freshly opened bottles or store it in a desiccator.

  • Inert Atmosphere: Do not underestimate the need for a truly oxygen-free environment. A well-executed Schlenk technique or the use of a glovebox is essential.

  • Solvent Purity: Use anhydrous solvents to prevent side reactions and ensure the base remains active.

Conclusion

While many brominated heterocycles can serve as substrates in cross-coupling reactions, This compound demonstrates exceptional performance and reproducibility in the Buchwald-Hartwig amination. Its favorable electronic and steric properties, coupled with a reduced tendency for catalyst inhibition, lead to cleaner reactions, higher yields, and shorter reaction times when compared to simpler monocyclic alternatives like 4-bromopyrimidine. By adhering to the validated protocol outlined in this guide, researchers can confidently and reliably functionalize this valuable scaffold, accelerating the synthesis of novel compounds for drug discovery and development.

References

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) Source: PubMed Central (PMC) URL: [Link]

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives Source: Royal Society of Chemistry (RSC) Publishing URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor Source: ResearchGate URL: [Link]

  • Title: Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives Source: ResearchGate URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]

  • Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain Source: ResearchGate URL: [Link]

  • Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction Source: HETEROCYCLES, Vol. 51, No. 11, 1999 URL: [Link]

  • Title: Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PubMed Central (PMC) URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities and potential in developing new therapeutics.[1][2][3] However, the introduction of a bromine atom onto this heterocyclic system classifies it as a halogenated organic compound, necessitating specific and stringent disposal protocols.[4][5]

Part 1: Hazard Assessment and Classification

Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is paramount. Based on the structure—a brominated heterocyclic compound—we can infer the following classifications which dictate the disposal pathway.

1.1. Chemical Classification:

  • Halogenated Organic Compound: The presence of a carbon-bromine bond places this compound in the category of halogenated organic waste.[4][10] This is the most critical classification for waste segregation and disposal, as these compounds require specific treatment methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[4][11]

  • Solid Waste: In its pure form, this compound is a solid. Solid and liquid wastes must be kept separate to ensure proper handling and disposal.[12]

1.2. Inferred Hazards (Based on Similar Compounds): While specific toxicity data is unavailable, SDSs for similar brominated pyridines and pyrimidines indicate the following potential hazards:

  • Skin and eye irritation.[7][8][13]

  • Harmful if swallowed or in contact with skin.[8]

  • Potential for release of toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide upon decomposition or combustion.[6][8][9]

Table 1: Summary of Waste Classification

Characteristic Classification Rationale & Implication
Chemical Family Halogenated Organic CompoundContains a bromine atom. Must be segregated from non-halogenated waste.[4] Prohibited from sewer or regular trash disposal.[14][15]
Physical State SolidRequires collection in a designated solid waste container, separate from liquid waste streams.[12]
Primary Disposal Route Hazardous Waste IncinerationDestruction at a licensed facility is necessary to break down the halogenated components safely.[4][11]
Potential Incompatibilities Strong oxidizing agents, strong reducing agents, strong acids, strong bases.[6][13][16]Must not be mixed with incompatible chemicals in the same waste container to prevent violent reactions or the release of toxic gases.[17][18]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound from the point of generation to final pickup.

2.1. Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear the appropriate PPE. This is a non-negotiable first line of defense.

  • Eye Protection: Chemical safety goggles or a face shield.[6][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[6][7][8]

2.2. Waste Segregation and Collection:

The cardinal rule of chemical waste management is proper segregation at the source. Never mix incompatible waste streams.[17][18]

Workflow for Waste Segregation:

cluster_0 Point of Generation (Fume Hood) cluster_1 Designated Satellite Accumulation Area (SAA) cluster_2 Institutional EHS Pickup A Unused/Expired Solid This compound C Solid Halogenated Organic Waste Container A->C Direct Disposal B Contaminated Labware (e.g., weigh boats, gloves, wipes) B->C Dispose Here F Scheduled Waste Removal C->F D Liquid Halogenated Organic Waste Container E Non-Halogenated Waste Container

Sources

A Senior Application Scientist's Guide to Handling 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-tested protocols for the safe handling of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine. The procedures outlined here are designed to empower you with the knowledge to minimize exposure, manage risks effectively, and ensure a secure laboratory environment. Our core philosophy is that a robust safety protocol is not a barrier to research but the foundation upon which reliable and reproducible science is built.

Hazard Assessment: Understanding the Compound

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its chemical structure necessitates a cautious approach. It is classified as an irritant[1]. Structurally related brominated pyrimidines and pyrazolo[1,5-a]pyrimidines are known to cause skin, eye, and respiratory irritation[2][3][4][5]. Therefore, we must operate under the assumption that this compound poses similar hazards.

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact[5].

  • Serious Eye Irritation: Direct contact with eyes can cause significant irritation or damage[5].

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[5].

  • Harmful if Swallowed: Ingestion may lead to adverse health effects[6].

Given these potential hazards, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Requirements

The following PPE constitutes the non-negotiable minimum for any procedure involving this compound, regardless of scale.

  • Eye and Face Protection: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory[2][7]. When there is a significant risk of splashing or working with pressurized systems, a face shield must be worn in addition to safety goggles[8]. Contact lenses should be avoided as they can trap and concentrate chemical vapors against the eye[9].

  • Skin and Body Protection: A flame-resistant laboratory coat is required at all times. Ensure it is fully buttoned with sleeves rolled down[8]. For tasks with a higher risk of spillage, a chemically impervious apron should be worn over the lab coat. Closed-toe shoes are mandatory; open-toed footwear is strictly prohibited in the laboratory[8][9].

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable first choice for incidental contact. Always inspect gloves for tears or pinholes before use[7]. For prolonged handling or immersion, it is critical to consult a glove manufacturer's compatibility chart for the specific solvents being used. When handling chemicals of unknown toxicity, double-gloving is a recommended best practice to provide an additional layer of protection[10].

Task-Specific PPE Protocols

Different laboratory operations carry varying levels of risk. The following table outlines the recommended PPE for common tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety GogglesNitrile GlovesFlame-Resistant Lab CoatRecommended. Use a NIOSH-approved N95 respirator or work in a ventilated enclosure to avoid inhaling fine dust particles.
Preparing Solutions Safety Goggles (Face shield if >1L)[8]Nitrile or Butyl Rubber Gloves (solvent dependent)Flame-Resistant Lab CoatWork within a certified chemical fume hood.
Running Reaction / Workup Safety Goggles (Face shield for pressurized reactions)[8]Nitrile or Butyl Rubber Gloves (solvent dependent)Flame-Resistant Lab CoatAll operations must be conducted in a chemical fume hood.
Handling Spills Chemical Splash Goggles and Face ShieldHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant apron or suit over lab coatA NIOSH-approved respirator with organic vapor cartridges is required[10].

Procedural Guidance: PPE Workflow

Properly using PPE is a procedural skill. Following a strict workflow for donning (putting on) and doffing (taking off) is critical to prevent cross-contamination.

Step-by-Step Donning Protocol:
  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye Protection: Put on safety goggles. If needed, place the face shield over the goggles.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal[10].

Step-by-Step Doffing Protocol (to be performed at the lab exit):
  • Outer Gloves (if double-gloved): Remove the outer pair of gloves and discard in the appropriate waste container.

  • Lab Coat: Remove your lab coat, turning it inside out as you do to contain any surface contamination. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water[7].

PPE_Decision_Workflow cluster_start start Initiate Handling of This compound physical_form physical_form start->physical_form scale scale physical_form->scale Solid physical_form->scale Liquid/Solution aerosol_risk aerosol_risk scale->aerosol_risk Small Scale (<1g) ppe_enhanced ppe_enhanced scale->ppe_enhanced Large Scale (>1g) or Splash Risk ppe_standard ppe_standard aerosol_risk->ppe_standard No (e.g., pellet) ppe_respiratory ppe_respiratory aerosol_risk->ppe_respiratory Yes (e.g., fine powder) ppe_enhanced->ppe_respiratory If aerosol risk present

Emergency and Disposal Plans

Emergency Procedures:
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[11].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[7].

  • Spills: Evacuate the area. For small spills, use an absorbent material (e.g., vermiculite or sand) to contain the spill. Place the absorbed material into a sealed, labeled container for disposal. Do not let the chemical enter drains[7][12]. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan:

All waste materials, including contaminated PPE, absorbent materials from spills, and residual chemical, must be treated as hazardous waste.

  • Collect all solid and liquid waste in separate, appropriately labeled, sealed containers.

  • Contaminated disposable PPE (gloves, etc.) should be placed in a designated hazardous waste bag.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's EHS department for site-specific protocols[2][4]. The environmental impact of brominated compounds necessitates responsible disposal to prevent release into ecosystems[13].

By adhering to these protocols, you build a framework of safety that protects not only yourself and your colleagues but also the integrity of your scientific work.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed. [Link]

Sources

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6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.